molecular formula C9H10BrN B1374243 2-(4-Bromophenyl)azetidine CAS No. 1270542-80-7

2-(4-Bromophenyl)azetidine

Cat. No.: B1374243
CAS No.: 1270542-80-7
M. Wt: 212.09 g/mol
InChI Key: KJWNZTPBMDNIPA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)azetidine (CAS 1270542-80-7) is a high-purity chemical compound offered with a guaranteed purity of 98% or higher . This specialized organic building block features an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, substituted with a 4-bromophenyl group. With the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g/mol , it serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the azetidine scaffold are of significant interest in drug discovery for their potential bioactivity and as key subunits in the development of novel therapeutic agents. This product is strictly for research and further manufacturing applications, such as use as a synthetic precursor in the development of active pharmaceutical ingredients (APIs) or in material science . It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and note the hazard statements H315, H319, and H335, which indicate it may cause skin and eye irritation and respiratory irritation . Proper personal protective equipment (PPE) should be worn, and the material should be handled in a well-ventilated environment, such as a chemical fume hood. For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(4-bromophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWNZTPBMDNIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270542-80-7
Record name 2-(4-bromophenyl)azetidine
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Foundational & Exploratory

2-(4-bromophenyl)azetidine NMR spectral data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-(4-bromophenyl)azetidine

Authored by: A Senior Application Scientist

Introduction: The Azetidine Core in Modern Drug Discovery

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their strained ring system provides a rigid, three-dimensional scaffold that can effectively orient substituents to engage with biological targets, often leading to improved potency and metabolic stability compared to larger, more flexible rings.[1] The compound this compound serves as a valuable synthon and a representative example for understanding the nuanced spectroscopic characteristics of this important class of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such compounds. This guide provides a comprehensive analysis of the ¹H, ¹³C, and 2D NMR spectral data expected for this compound. It is designed to move beyond simple data reporting, offering insights into the causal relationships between the molecular structure and the observed spectral phenomena, thereby providing a self-validating framework for researchers in the field.

Structural Elucidation via ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule. The key to its interpretation lies in understanding how the electronic environment—shaped by ring strain, heteroatom electronegativity, and aromatic ring currents—influences the chemical shift and coupling patterns of each proton.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Key Insights
H-Ar (ortho to Azetidine)~7.25 - 7.35Doublet (d)J ≈ 8.5 HzPart of an AA'BB' system. These protons are ortho to the electron-donating azetidine group.
H-Ar (ortho to Bromine)~7.45 - 7.55Doublet (d)J ≈ 8.5 HzPart of an AA'BB' system. Deshielded by the electron-withdrawing bromine atom.[2]
H-2 (Azetidine)~4.50 - 4.70Triplet (t) or dd³J ≈ 7-8 HzBenzylic position, significantly deshielded by the adjacent nitrogen and the anisotropic effect of the phenyl ring. Coupling to the two H-3 protons.
H-4 (Azetidine)~3.80 - 4.00Multiplet (m)-Protons are diastereotopic. Deshielded by the adjacent nitrogen. Complex coupling with H-3 and H-4' protons.
H-3 (Azetidine)~2.50 - 2.70Multiplet (m)-Protons are diastereotopic and couple to H-2 and H-4 protons. Generally, the least shifted of the ring protons.[3]
N-H (Azetidine)~1.80 - 2.50 (variable)Broad Singlet (br s)-Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.[4]

Note: Predicted values are for a standard non-polar solvent like CDCl₃. Solvent choice can significantly affect chemical shifts.[5][6]

Dissecting the Proton Signals:
  • The Aromatic Region (δ 7.0-7.6 ppm): The 4-bromophenyl group presents a classic AA'BB' spin system, which simplifies to two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the bromine atom are typically found further downfield than those ortho to the carbon substituent, reflecting bromine's higher electronegativity.[7]

  • The Azetidine Methine Proton (H-2): This proton is the most downfield of the aliphatic signals. Its position is dictated by two primary factors: the inductive effect of the adjacent nitrogen atom and the deshielding anisotropic cone of the phenyl ring. It appears as a triplet or doublet of doublets through coupling with the two C-3 protons.

  • The Azetidine Methylene Protons (H-3 & H-4): The protons on C-3 and C-4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. Their signals will appear as complex multiplets due to both geminal coupling (coupling to each other on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons). The C-4 protons are deshielded more strongly than the C-3 protons due to their proximity to the nitrogen atom.[8]

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in sharp singlet signals for each carbon.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Key Insights
C-Ar (ipso, attached to Azetidine)~140 - 142Quaternary carbon, deshielded by the attached nitrogen and aromatic system.
C-Ar (CH, ortho to Azetidine)~127 - 129Shielded relative to unsubstituted benzene due to the electron-donating nature of the amine.
C-Ar (CH, ortho to Bromine)~131 - 133The signal for carbons ortho to bromine appears in this characteristic range.[9]
C-Ar (ipso, attached to Bromine)~121 - 123Shielding effect of the heavy bromine atom. This is a key diagnostic signal.
C-2 (Azetidine)~65 - 70Methine carbon attached to both the nitrogen and the phenyl ring, resulting in a significant downfield shift.
C-4 (Azetidine)~46 - 50Methylene carbon adjacent to the nitrogen.[10]
C-3 (Azetidine)~25 - 30Methylene carbon, typically the most upfield signal of the azetidine ring.

Note: The chemical shift of a ¹³C nucleus is influenced by electronegativity and hybridization. sp² hybridized carbons of the aromatic ring are found significantly downfield (120-145 ppm) compared to the sp³ carbons of the azetidine ring (25-70 ppm).[11]

The Power of Connectivity: 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex spin systems and signal overlap can create ambiguity. Two-dimensional (2D) NMR experiments are essential for definitively assigning signals by revealing through-bond proton-proton and proton-carbon correlations.[12]

Key 2D NMR Experiments:
  • COSY (Correlation Spectroscopy): This experiment maps all ³J (and sometimes ⁴J) proton-proton couplings. It is the cornerstone for tracing the proton connectivity within the azetidine ring.

    • Expected Correlations: A strong cross-peak will be observed between H-2 and the H-3 protons. The H-3 protons will show correlations to both H-2 and the H-4 protons, confirming the -CH-CH₂-CH₂- sequence of the ring. The two aromatic doublets will also show a cross-peak to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most reliable method for assigning the carbon signals.

    • Expected Correlations: The aromatic proton signals will correlate to their respective aromatic CH carbons. The signals for H-2, H-3, and H-4 will correlate directly to the C-2, C-3, and C-4 signals, respectively, providing an unambiguous assignment of the azetidine carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for confirming the connection between different fragments of the molecule, such as the link between the azetidine ring and the phenyl group.[13]

    • Key Diagnostic Correlations:

      • A correlation from the H-2 proton to the ipso- and ortho-carbons of the phenyl ring provides definitive proof of the connection point.

      • A correlation from the H-4 protons to the C-2 carbon further solidifies the ring structure.

      • Correlations from the aromatic protons ortho to the azetidine ring to the C-2 carbon of the azetidine provide reciprocal confirmation.

HMBC_Correlations cluster_azetidine Azetidine Ring cluster_phenyl Bromophenyl Ring H2 H-2 C4 C-4 H2->C4 ³J C_ipso C-ipso H2->C_ipso ³J C_ortho C-ortho H2->C_ortho ²J C2 C-2 C3 C-3 C2->C_ipso H3 H-3 H4 H-4 H4->C2 ³J N1 N-1 C_meta C-meta C_Br C-Br

Caption: Key HMBC correlations confirming the structure of this compound.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on rigorous experimental technique. The following protocol outlines a self-validating workflow for acquiring high-quality data for this compound.

Protocol 1: NMR Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[12] For compounds with different solubility, DMSO-d₆ or Acetone-d₆ can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Quality Check: Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

  • 2D COSY: Set up and run a standard gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC: Set up and run a standard gradient-selected HSQC experiment, optimized for a one-bond J-coupling of ~145 Hz.

  • 2D HMBC: Set up and run a standard gradient-selected HMBC experiment, optimized for long-range couplings (typically set to 8 Hz).

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and perform Fourier transformation, phasing, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) A->B C Filter into NMR Tube B->C D Lock & Shim C->D Insert Sample E Acquire ¹H NMR D->E F Acquire ¹³C NMR E->F G Acquire 2D COSY, HSQC, HMBC F->G H Process Data (FT, Phase, Baseline) G->H I Assign ¹H Signals (1D & COSY) H->I J Assign ¹³C Signals (HSQC) I->J K Confirm Connectivity (HMBC) J->K L Final Structure Verification K->L

Caption: A comprehensive workflow for the NMR analysis of small molecules.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. BenchChem.
  • Couto, I., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 4-Bromophenol(106-41-2) 1H NMR spectrum. ChemicalBook.
  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit.
  • Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry.
  • SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.

Sources

determining the solubility of 2-(4-bromophenyl)azetidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Strategic Determination of the Solubility of 2-(4-bromophenyl)azetidine in Organic Solvents for Pharmaceutical Development

Authored by: A Senior Application Scientist

Foreword: The Central Role of Solubility in Drug Discovery

In the journey of a molecule from a promising hit to a viable drug candidate, few physicochemical properties are as fundamental and impactful as solubility. For a novel heterocyclic compound like this compound, a scaffold of interest in medicinal chemistry, understanding its solubility profile is not merely an academic exercise; it is a critical determinant of its developmental fate.[1][2] Low solubility can cripple a compound's potential, leading to poor absorption, unreliable in vitro assay results, and significant challenges in formulation.[3][4]

This guide provides a comprehensive, technically-grounded framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind solvent selection, the distinction between kinetic and thermodynamic measurements, and the practical application of the data generated. Our approach is rooted in the principles of expertise, trustworthiness, and authoritative scientific grounding to ensure that the methodologies described are robust, reproducible, and directly applicable to a research and development setting.

Theoretical Foundations: What Governs Solubility?

The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved at a given temperature and pressure to form a stable, homogenous solution. This process is governed by the intermolecular interactions between the solute (this compound) and the solvent molecules. The age-old adage, "like dissolves like," serves as a useful starting point.[5][6]

  • Polarity and Molecular Structure: this compound possesses both non-polar (the bromophenyl ring) and polar (the azetidine nitrogen) features. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. Its overall solubility will be a balance of these characteristics. Non-polar solvents like heptane will primarily interact with the bromophenyl ring via van der Waals forces, while polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions.[7] Polar protic solvents (e.g., ethanol, methanol) can additionally participate in hydrogen bonding.[7]

  • Kinetic vs. Thermodynamic Solubility: This distinction is critical in a pharmaceutical context.[8][9]

    • Kinetic Solubility is typically a high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium.[3][10] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used for early-stage screening.[8]

    • Thermodynamic Solubility is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) until the concentration in the solution becomes constant.[3][8][9] This value is fundamental for formulation and biopharmaceutical studies.

Strategic Solvent Selection

The choice of solvents is not arbitrary but a strategic decision based on the intended application and regulatory guidelines.[11][12] Solvents in the pharmaceutical industry are often categorized into classes based on their toxicity and environmental impact, as outlined by the International Council for Harmonisation (ICH).[12][13]

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).[12][14]

  • Class 2: Solvents with limited use due to toxicity (e.g., Dichloromethane, Methanol).[12][14]

  • Class 3: Solvents with low toxic potential, preferred for use (e.g., Acetone, Ethanol, Ethyl acetate, Heptane).[12]

For a comprehensive profile of this compound, a panel of solvents should be selected to span a range of polarities and chemical functionalities, with a preference for Class 3 solvents.

SolventPolarity Index (Snyder)Hydrogen BondingICH ClassRationale for Inclusion
Heptane 0.1Non-polar, Aprotic3Represents non-polar, aliphatic hydrocarbon environments.
Toluene 2.4Non-polar, Aprotic2Represents aromatic hydrocarbon environments.
Dichloromethane (DCM) 3.1Polar, Aprotic2A common solvent for organic reactions and chromatography.
Ethyl Acetate (EtOAc) 4.4Polar, Aprotic3A preferred ester-based solvent with moderate polarity.
Acetone 5.1Polar, Aprotic3A common, highly polar, and water-miscible ketone solvent.[7]
Acetonitrile (ACN) 5.8Polar, Aprotic2Widely used in reversed-phase HPLC; useful for analytical work.
2-Propanol (IPA) 3.9Polar, Protic3A less polar alcohol, common in formulations.[7]
Ethanol (EtOH) 4.3Polar, Protic3A highly preferred "green" and pharmaceutical solvent.[7]
Methanol (MeOH) 5.1Polar, Protic2A highly polar alcohol, effective at dissolving polar compounds.
Dimethyl Sulfoxide (DMSO) 7.2Polar, Aprotic-A powerful, highly polar solvent, often used for compound storage.

Experimental Protocols & Methodologies

A tiered approach is recommended, starting with a rapid screening method and progressing to the more rigorous thermodynamic determination for key solvents.

Workflow for Solubility Determination

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Measurement A Qualitative 'Test Tube' Assessment (Small scale, visual inspection) B Kinetic Solubility Assay (Turbidimetric Method) A->B If promising C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Select key solvents for deep dive D Quantification via HPLC-UV/MS C->D E Final Solubility Data (mg/mL, mM) D->E start Select Solvent Panel start->A

Caption: Tiered strategy for solubility assessment.

Protocol 3.1: Rapid Kinetic Solubility Screening (Turbidimetric Method)

This high-throughput method is ideal for quickly ranking solvents or comparing analogs.[3][4] It relies on detecting the formation of precipitate as a compound is added from a DMSO stock into the target solvent.

Rationale: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO. It provides a rapid, albeit not equilibrium, measure of solubility that is invaluable for early decision-making.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Dispense 198 µL of each test solvent into the wells of a clear 96-well microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 20 mM DMSO stock solution to the solvent wells, resulting in a final concentration of 200 µM and 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 200 µM down to 1.56 µM).

  • Incubation: Cover the plate and shake for 2 hours at room temperature to allow for precipitation to occur.

  • Measurement: Measure the turbidity (optical density) of each well using a plate reader at a wavelength of ~620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (solvent + 1% DMSO).

Example Data Presentation (Kinetic Solubility):

SolventKinetic Solubility (µM)Classification
Heptane< 1.56Insoluble
Toluene25Sparingly Soluble
Ethyl Acetate150Soluble
Acetone> 200Highly Soluble
Ethanol> 200Highly Soluble
Protocol 3.2: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining the true equilibrium solubility of a compound.[3] It is lower throughput but provides the most accurate and reliable data for critical applications like formulation development.

Rationale: By allowing an excess of the solid to equilibrate with the solvent over a long period (24 hours), this method ensures that the system has reached a thermodynamic minimum, and the measured concentration represents the true saturation point.[8][9]

Workflow for Shake-Flask Assay

G A Add excess solid This compound to a vial B Add a known volume of the selected organic solvent A->B C Seal vial and place on orbital shaker B->C D Equilibrate for 24h at constant temp (25°C) C->D E Filter the suspension (0.22 µm PTFE filter) to remove undissolved solid D->E F Dilute the clear filtrate with a suitable mobile phase E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration against a calibration curve G->H

Caption: Step-by-step workflow for the Shake-Flask method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a 2 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 hours.

    • Scientist's Note: A 24-hour period is generally sufficient for most small molecules to reach equilibrium. For certain compounds or solvent systems, it may be necessary to validate this by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.[9]

  • Phase Separation: After equilibration, let the vials stand for 30 minutes to allow heavy solids to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically-resistant filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification (HPLC-UV):

    • Calibration Curve: Prepare a set of standards of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

    • Sample Analysis: Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

    • Injection: Inject the diluted sample and the standards onto an HPLC system equipped with a UV detector (a C18 column is a typical starting point). The bromophenyl group should provide a strong UV chromophore for sensitive detection.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted filtrate to determine the solubility.

Example Data Presentation (Thermodynamic Solubility):

SolventSolubility (mg/mL)Solubility (mM)
Heptane< 0.01< 0.05
Toluene1.88.4
Ethyl Acetate22.5105.1
Acetone48.2225.1
Ethanol55.1257.3
(Note: Molecular weight of this compound is 214.09 g/mol )

Interpretation and Application of Solubility Data

The generated data provides a powerful roadmap for the subsequent development of this compound:

  • For the Synthetic Chemist: High solubility in solvents like Ethyl Acetate or Acetone suggests they are good candidates for reaction media or for purification via chromatography. Poor solubility in Heptane indicates it could be an effective anti-solvent for crystallization.

  • For the Formulation Scientist: High solubility in pharmaceutically acceptable solvents like Ethanol or 2-Propanol is a positive indicator for developing liquid formulations.[11][12]

  • For the Project Team: The overall solubility profile helps in assessing the "drug-likeness" of the compound. If solubility is consistently low across all acceptable solvents, it may signal a need for structural modification (e.g., adding polar groups) or advanced formulation strategies (e.g., amorphous solid dispersions).

Conclusion

Determining the solubility of this compound is a multi-faceted process that requires more than just generating numbers. It demands a strategic approach to solvent selection, a clear understanding of the principles distinguishing kinetic and thermodynamic measurements, and meticulous execution of validated protocols. By following the comprehensive framework laid out in this guide, researchers can generate high-quality, reliable solubility data that is crucial for making informed decisions, mitigating risks, and ultimately accelerating the journey of promising molecules from the bench to the clinic.

References

  • Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL: [Link]

  • Title: Solvent selection for pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Choosing the Right Solvent for Drug Manufacturing Source: Purosolv URL: [Link]

  • Title: Understanding Pharmaceutical Solvents: Trends and Future Growth Source: Global Pharma Tek URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Chtf.ac.ma URL: [Link]

  • Title: Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems Source: ACS Publications URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: G পড়ুন URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]

  • Title: Synthesis and Characterization of a Novel Azetidine Derivative Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Chemical Properties of Azetidine (CAS 503-29-7) Source: Cheméo URL: [Link]

  • Title: Preparation and Synthetic Applications of Azetidines Source: ResearchGate URL: [Link]

Sources

The Azetidine Scaffold in Focus: A Crystallographic Guide to 2-(4-Bromophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. When substituted with a 4-bromophenyl group at the 2-position, this scaffold presents a unique combination of a strained ring system and a versatile synthetic handle for further functionalization through cross-coupling reactions. Understanding the three-dimensional structure of these derivatives is paramount for rational drug design and for elucidating structure-activity relationships. This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2-(4-bromophenyl)azetidine derivatives, from synthesis and crystallization to detailed X-ray diffraction analysis and the interpretation of intermolecular interactions.

Introduction: The Significance of the this compound Core

The strategic incorporation of an azetidine ring into a drug candidate can significantly influence its pharmacological profile. The inherent ring strain of approximately 25.4 kcal/mol not only governs its reactivity but also presents a conformationally restricted scaffold that can enhance binding affinity to biological targets.[1] The 2-aryl substitution pattern, in particular, is a common feature in a variety of biologically active compounds. The addition of a 4-bromophenyl group offers a key advantage: the bromine atom serves as a versatile functional group for derivatization via modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic exploration of chemical space around the core scaffold, a crucial aspect of lead optimization in drug discovery.

A thorough understanding of the solid-state structure of these molecules through single-crystal X-ray diffraction provides invaluable insights into their conformational preferences, molecular geometry, and the non-covalent interactions that dictate their crystal packing. This knowledge is fundamental for computational modeling, understanding drug-receptor interactions, and for solid-state characterization in pharmaceutical development.

Synthesis and Crystallization of this compound Derivatives

The synthesis of 2-arylazetidines can be challenging due to the strained nature of the four-membered ring.[3][4] Several synthetic strategies have been developed, with the intramolecular cyclization of γ-haloamines being a classical and robust approach.[5]

Experimental Protocol: A General Two-Step Synthesis

This protocol outlines a common synthetic route to this compound, which can be adapted for various N-substituted derivatives.

Step 1: Synthesis of the γ-amino alcohol precursor

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)-2-chloroethan-1-one (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath and add a reducing agent, for example, sodium borohydride (NaBH₄) (1.1 eq.), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench carefully by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude chlorohydrin.

  • Amination: Dissolve the crude chlorohydrin in a polar aprotic solvent like dimethylformamide (DMF) and add the desired primary amine (e.g., benzylamine) (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq.).

  • Heating and Purification: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. After cooling, perform an aqueous work-up and purify the resulting γ-amino alcohol by column chromatography.

Step 2: Intramolecular Cyclization to the Azetidine Ring

  • Activation of the Hydroxyl Group: Dissolve the purified γ-amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq.), and a base like triethylamine (1.5 eq.).

  • Cyclization: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. The in situ generated sulfonate ester will undergo intramolecular nucleophilic substitution by the amine to form the azetidine ring.

  • Purification: Quench the reaction with water and extract the product with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the this compound derivative.

Crystallization Methodologies

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

  • Slow Evaporation: A straightforward method where the purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane) in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.

Core Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined, allowing for the elucidation of bond lengths, bond angles, and the overall molecular conformation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth crystal_selection Single Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Workflow for Crystal Structure Analysis

Structural Analysis of a this compound Derivative: A Case Study

Crystallographic Data and Molecular Geometry

The following table summarizes the key crystallographic data for 1-(4-bromophenyl)azetidin-2-one.[6]

ParameterValue
Chemical FormulaC₉H₈BrNO
Formula Weight226.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)10.175
b (Å)7.403
c (Å)11.804
β (°)99.8
Volume (ų)876.5
Z4
Calculated Density (g/cm³)1.71
R-factor (%)5.8

Data sourced from Kartha, G. & Ambady, G. (1975).[6]

In the crystal structure of 1-(4-bromophenyl)azetidin-2-one, both the β-lactam ring and the phenyl ring are essentially planar.[6] The torsion angle between the two rings is a mere 5.5°, indicating a high degree of conjugation between the phenyl ring and the nitrogen atom of the azetidinone.[6] This planarity is a key structural feature that influences the electronic properties and potential intermolecular interactions of the molecule.

Intermolecular Interactions and Crystal Packing

The presence of the bromine atom on the phenyl ring introduces the possibility of various non-covalent interactions that play a crucial role in the crystal packing. While the original study on 1-(4-bromophenyl)azetidin-2-one does not detail specific intermolecular contacts, analysis of other crystal structures containing the 4-bromophenyl moiety reveals common interaction motifs.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as oxygen or nitrogen.

  • C-H···Br Hydrogen Bonds: The bromine atom can also act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms from neighboring molecules.

  • C-Br···π Interactions: The bromine atom can interact with the π-system of an adjacent phenyl ring.[7]

  • π-π Stacking: The planar phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

These interactions collectively dictate the supramolecular assembly of the molecules in the solid state, influencing physical properties such as melting point and solubility.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_Br Br B_H H A_Br->B_H C-H···Br Interaction C_Phenyl Phenyl Ring (π-system) A_Br->C_Phenyl C-Br···π Interaction A_Phenyl Phenyl Ring A_Phenyl->A_Br A_Azetidine Azetidine Ring A_Phenyl->A_Azetidine B_Phenyl Phenyl Ring A_Phenyl->B_Phenyl π-π Stacking B_Phenyl->B_H

Potential Intermolecular Interactions

Structure Validation: Ensuring Scientific Integrity

The final step in any crystal structure analysis is rigorous validation to ensure the quality and accuracy of the determined structure. This involves checking for geometric consistency, the reasonableness of bond lengths and angles, and the absence of unresolved electron density. Tools such as PLATON and the IUCr's checkCIF service are indispensable for this process. They provide a detailed report highlighting any potential issues that need to be addressed by the crystallographer. A thoroughly validated crystal structure is a prerequisite for its deposition in crystallographic databases, such as the Cambridge Structural Database (CSD), and for its publication in peer-reviewed journals.

Conclusion and Future Outlook

The crystal structure analysis of this compound derivatives provides fundamental insights into the conformational and electronic properties of this important class of molecules. The interplay of the strained azetidine ring and the functionalizable bromophenyl group creates a scaffold with significant potential in medicinal chemistry. Detailed structural knowledge, obtained through high-resolution single-crystal X-ray diffraction, is a cornerstone for the rational design of novel therapeutics. Future work in this area will likely focus on the synthesis and structural elucidation of a wider range of N-substituted and C3/C4-functionalized this compound derivatives to build a comprehensive structure-activity relationship library. Such studies will undoubtedly accelerate the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Akkurt, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 643-647. Available at: [Link]

  • Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. Available at: [Link]

  • Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Chemistry, 35(5), 639-656. Available at: [Link]

  • PubChem (2025). 2-(4-bromo-3-fluorophenyl)azetidine hydrochloride. Available at: [Link]

  • Organic Chemistry Portal (2021). Azetidine synthesis. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2600. Available at: [Link]

  • Bhattarai, A. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 761-765. Available at: [Link]

  • Kartha, G., & Ambady, G. (1975). Crystal and molecular structure of 1-(4-bromophenyl)azetidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (18), 2042-2044. Available at: [Link]

  • Fun, H.-K., et al. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2815. Available at: [Link]

  • CCDC (2025). The Cambridge Structural Database. Available at: [Link]

  • Rauf, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one Derivatives. Molecules, 27(15), 4945. Available at: [Link]

  • Pangajavalli, S., et al. (2019). Crystal structures of 6a,6b,7,11a-tetrahydro-6H,9H-spiro[chromeno[3',4':3,4]pyrrolo[1,2-c]thiazole-11,3'-indoline]-2',6-dione and 5'-methyl-6a,6b,7,11a-tetrahydro-6H,9H-spiro[chromeno[3',4':3,4]pyrrolo[1,2-c]thiazole-11,3'-indoline]-2',6-dione. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 63-68. Available at: [Link]

  • Black, D. StC., et al. (2021). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 619-625. Available at: [Link]

  • Asiri, A. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 705-709. Available at: [Link]

  • Lee, Y. J., et al. (2004). Crystal structure of N-benzoyl-4,4-dimethyl-2-methylamino-2-thiazoline, C13H16N2OS. Zeitschrift für Kristallographie - New Crystal Structures, 219(3), 323-324. Available at: [Link]

  • Gonnade, R. G., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 643-647. Available at: [Link]

  • Tafeenko, V. A., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 626-632. Available at: [Link]

  • Mayer, P., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1557. Available at: [Link]

  • Black, D. StC., et al. (2013). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678-o1679. Available at: [Link]

Sources

understanding the ring strain and stability of 2-arylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Ring Strain and Stability of 2-Arylazetidines

Abstract

The 2-arylazetidine scaffold is a cornerstone in modern medicinal chemistry, offering a unique blend of structural rigidity, three-dimensional complexity, and synthetic versatility. Its utility, however, is intrinsically linked to the delicate balance between its inherent ring strain and overall chemical stability. This guide provides an in-depth exploration of the fundamental principles governing the stability of 2-arylazetidines. We will dissect the nature of the ring strain, analyze the electronic and steric factors that modulate stability, and detail the experimental and computational methodologies used for its assessment. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this privileged heterocyclic motif.

Introduction: The Azetidine Ring in Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in drug design. Their incorporation into molecular frameworks can significantly improve physicochemical properties such as metabolic stability, bioavailability, and ligand efficiency.[1][2] The 2-arylazetidine motif, in particular, is found in numerous clinical candidates and marketed drugs, where the aryl group often serves as a key pharmacophoric element for interacting with biological targets.[3][4]

The reactivity and conformational properties of azetidines are dominated by their significant ring strain, estimated to be approximately 25.4 kcal/mol.[4] This strain is intermediate between the highly reactive aziridine ring (~27.7 kcal/mol) and the more stable, flexible pyrrolidine ring (~5.4 kcal/mol).[4] This unique energetic position makes the azetidine ring stable enough for facile handling and isolation, yet reactive enough to participate in strain-driven chemical transformations.[4][5] Understanding and controlling this stability is paramount for successful synthesis, purification, formulation, and ultimately, therapeutic efficacy.

The Nature of Ring Strain in 2-Arylazetidines

Ring strain in azetidines is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions of substituents on adjacent atoms). To alleviate this, the azetidine ring is not planar but adopts a puckered conformation.[2]

Conformational Analysis: A Puckered Reality

The puckering of the azetidine ring is a dynamic process involving inversion at the nitrogen atom and ring-flipping. The presence of a substituent at the C2 position, such as an aryl group, introduces a conformational preference. The aryl group can occupy either a pseudo-axial or pseudo-equatorial position, with the equilibrium between these conformers influenced by steric and electronic interactions with other substituents on the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these conformational dynamics. The coupling constants between protons on the azetidine ring can provide insight into the dihedral angles and thus the ring's pucker.[6] Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish the relative stereochemistry of substituents, confirming whether they are on the same face (cis) or opposite faces (trans) of the ring.[6]

Caption: Puckered conformation of a 2-arylazetidine ring.

Key Factors Influencing Stability

The stability of a 2-arylazetidine is not an intrinsic constant but is heavily influenced by its substitution pattern and the surrounding chemical environment.

Environmental Factor: pH and Acid-Catalyzed Degradation

One of the most significant factors governing azetidine stability is pH. Under acidic conditions, the azetidine nitrogen can be protonated to form a highly strained azetidinium ion. This ion is significantly more susceptible to nucleophilic attack and subsequent ring-opening, leading to degradation.[3][7] The rate of this decomposition is highly sensitive to pH; for instance, one study showed that an N-substituted azetidine was stable at pH 7.0 but had a half-life of only 0.5 hours at pH 1.8.[3]

Therefore, during synthesis and purification, prolonged exposure to acidic conditions, such as standard silica gel chromatography or strong acid washes, should be minimized or avoided.[7] Using milder acids like saturated ammonium chloride or performing extractions quickly at low temperatures can mitigate degradation.[7]

Electronic Effects of N-Substituents

The nature of the substituent on the azetidine nitrogen is critical to its stability.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like acyl, sulfonyl, or certain aryl moieties (e.g., 4-cyanophenyl) decrease the electron density and basicity of the nitrogen atom.[3][7] This makes the nitrogen less prone to protonation, thereby increasing the azetidine's stability under acidic conditions.[7] The delocalization of the nitrogen's lone pair into the EWG is a key stabilizing factor.[3]

  • Electron-Donating Groups (EDGs): Alkyl groups increase the basicity of the nitrogen, making it more susceptible to protonation and subsequent acid-catalyzed ring-opening.

The pKa of the azetidine nitrogen is a key determinant of its stability in acidic media.[3] A lower pKa correlates with greater stability. For example, an N-phenyl azetidine (pKa ≈ 4.3) is significantly less stable than an N-(3-pyridyl) analogue, where the azetidine nitrogen pKa is calculated to be much lower (-1.1) due to the influence of the pyridine ring.[3]

Electronic and Steric Effects of Ring Substituents

Substituents on the carbon atoms of the azetidine ring also impact stability.

  • Inductive Effects: Electronegative substituents, such as bromine, can withdraw electron density through an inductive effect. This can influence bond strengths within the ring and potentially increase its susceptibility to nucleophilic attack.[8]

  • Steric Hindrance: Bulky substituents can influence the ring's puckering and may sterically shield the ring from attack, or conversely, increase ring strain depending on their position and stereochemistry.[8][9]

G center 2-Arylazetidine Stability substituents Substituents center->substituents Modulated by environment Environment center->environment Affected by N_sub N-Substituent (pKa) substituents->N_sub Aryl_sub Aryl Group (Electronics) substituents->Aryl_sub Ring_sub C3/C4 Substituents (Sterics/Electronics) substituents->Ring_sub pH pH (Acid Catalysis) environment->pH temp Temperature environment->temp nucleophiles Nucleophiles environment->nucleophiles

Caption: Core factors influencing the stability of 2-arylazetidines.

Methodologies for Stability and Strain Assessment

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of 2-arylazetidine stability.

Experimental Techniques

Aqueous Stability Assessment via ¹H NMR Spectroscopy

This method provides quantitative data on a compound's half-life (T₁/₂) in a buffered aqueous solution, mimicking physiological conditions.[3]

Protocol: ¹H NMR for T₁/₂ Determination

  • Preparation of Stock Solution: Prepare a stock solution of the 2-arylazetidine compound in a suitable organic solvent (e.g., DMSO-d₆) at a known concentration (e.g., 10 mM).

  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 1.8, 7.0) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: In an NMR tube, add a precise volume of the aqueous buffer (e.g., 540 µL). Add a known volume of an internal standard stock solution (e.g., 10 µL of maleic acid in D₂O).

  • Initiation of Reaction: At time t=0, add a small, precise volume of the compound stock solution (e.g., 60 µL) to the NMR tube, vortex briefly, and immediately acquire the first ¹H NMR spectrum.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 5, 15, 30, 60 minutes) at a constant temperature.

  • Data Analysis: Integrate a well-resolved, non-overlapping proton signal from the parent compound against the signal from the internal standard. Plot the natural logarithm of the parent compound's concentration versus time. The slope of this line is the negative of the rate constant (k).

  • Half-Life Calculation: Calculate the half-life using the equation: T₁/₂ = 0.693 / k.

Single-Crystal X-ray Crystallography

This technique is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[10] It provides precise measurements of bond lengths, bond angles, and dihedral angles, offering direct experimental evidence of the ring's puckered conformation and the strain it endures.

Protocol: Single-Crystal X-ray Diffraction Workflow

  • Crystallization: Grow single crystals of the 2-arylazetidine of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in an X-ray beam. Diffraction data are collected as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map. A molecular model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.[10]

Computational Chemistry

Theoretical calculations provide invaluable insights into the energetic and electronic properties that are difficult to measure experimentally.

Strain Energy Calculation via Homodesmotic Reactions

Ring Strain Energy (RSE) can be calculated as the energy difference between the cyclic molecule and a suitable strain-free acyclic reference.[11] Homodesmotic reactions, where the number and types of bonds are conserved between reactants and products, provide a reliable method for calculating RSE.[11]

Protocol: DFT Calculation of Ring Strain Energy

  • Model Definition: Define the homodesmotic reaction. For azetidine, a suitable reaction is: Azetidine + 2 CH₃-CH₃ → CH₃-NH-CH₂-CH₃ + CH₃-CH₂-CH₃

  • Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian), perform full geometry optimizations and frequency calculations for all molecules (reactants and products) in the gas phase. A suitable level of theory, such as M06-2X/6-311++G(2df,2pd), is recommended for accurate energetics.[12]

  • Energy Calculation: Calculate the total electronic energy (including zero-point vibrational energy correction) for each optimized structure.

  • RSE Calculation: The Ring Strain Energy is the enthalpy change (ΔH) of the defined reaction: RSE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

pKa Prediction

Computational methods can accurately predict the pKa of the azetidine nitrogen, providing a direct link between the N-substituent's electronic nature and the molecule's predicted stability in acidic environments.[3]

Summary of Stability Data

The following table summarizes aqueous stability data for a series of N-substituted azetidines, highlighting the profound impact of the N-aryl substituent on stability at acidic pH.

CompoundN-SubstituentAqueous T₁/₂ (h) at pH 1.8Calculated Azetidine N pKaReference
1 3-Pyridyl3.8-1.1[3]
2 2-PyridylStable (>24 h)-[3]
3 4-PyridylStable (>24 h)-[3]
4 Phenyl~0.5 (by interpolation)2.9[3]
5 4-Methoxyphenyl0.5-[3]
6 4-Cyanophenyl<0.17-[3]

Data sourced from Bai et al. (2021).[3] The trend is clear: electron-withdrawing N-aryl substituents and N-heteroaryl groups that lower the basicity of the azetidine nitrogen lead to dramatically increased stability in acidic media.

Conclusion: A Strategic Approach to 2-Arylazetidine Design

The stability of the 2-arylazetidine ring is a complex interplay of ring strain, conformational preferences, and the electronic and steric nature of its substituents. While its inherent strain is the source of its unique chemical reactivity, this same property renders it susceptible to degradation, particularly under acidic conditions.

For drug development professionals, a strategic approach is essential. By carefully selecting N-substituents that decrease the basicity of the ring nitrogen, the stability of the scaffold can be significantly enhanced without compromising its desirable three-dimensional structure. The methodologies outlined in this guide—spanning NMR stability assays, X-ray crystallography, and computational modeling—provide a robust toolkit for characterizing novel 2-arylazetidines, enabling the rational design of more stable, effective, and reliable therapeutic agents.

References

  • Technical Support Center: Azetidine Compound Stability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx2XE7-5nck4qOyaOR9vEcBJQfKJAOBQZCJ-VFWX-fHamdmMMnm3LxqYd0rRAbTVD5uhrozvOR4bov7GBvx8JKKbs0sA3XNsEH4i14AiKGL8hfZFSQaLwrK4c2rHFh-ZLos6ffsbno17S6aQUYROEudHhKtGmTiDmIyarNGt14hY98jRuyKeZyDk5dFb-CHBD_]
  • Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH74bus3MQJjt2JGoJS32BX2IUKlODU0lI8IlCIIiuI1c4eRsLqicIPxpqh4biB8bNJfc5XID54hgl9HLTIWEtdtF_osQsmC7WwTlVQYNFM6RZE4VORwYws6iuOyPpLCH4RYNXs-VFmrn3SR_nKjlFbpytPBZkcjqVFGvv40YR9W0DD1gK9UTFm5ey7EoamakoIZECZfT2bgQPWa0zBpCslVcfuMH4kf7hsjmiL]
  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Srce. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuh3pg9nQjHAM7Em0BF88ZOrOOO2s-WydbYRrnBmz8XB3gtXLCuiNdt2l9V1c0NQ2jqu8qUH-6dLObFe0Zb2IgIuKRWptkEVU-DQguHEP4_KNq4yUvHQDTzJUz]
  • Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ma60047a018]
  • Technical Support Center: Managing Ring Strain in 2-(4-Ethylphenyl)azetidine Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHscoP52RV3tnjxwWnTbmAE7GX5iQdQsiBEKX0ZOtxbUHx6uL1zXZm2ksXATxQJ4Uv_8mF_CKI4KOHX7ovzZC-gJl9PoR9mX3XifoYcMeiDdMGwTgEExN9ULKB6pf_IKYj-ozMewU2v1bHFLh1j3JFOsx6yyWguRnr8EVKNSbGmcafa8ojZLaI2tOXR5N2XzjEOeMGWbu0yKKRvukl_RGsc-aivBbWH_KFbZBsQ2UfNEg==]
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01310]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8489816/]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not fully available]
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00216k]
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Regio-and-Diastereoselective-Synthesis-of-Quantum-S%C3%A1ndor-Koll%C3%A1r/1b671a5f6297395460515152a5585090f70691e8]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00216k]
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00511]
  • Synthesis of 2-acylazetidines. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-acylazetidines_fig3_272382024]
  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [URL: https://www.researchgate.net/publication/379624584_A_comprehensive_review_of_synthetic_methods_for_four-membered_strained_ring_systems_azetidine_thiazetidine_and_oxazetidine]
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/azetidines.shtm]
  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00104a037]
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849313/]
  • Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/503-29-7_1HNMR.htm]
  • A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00222a023]
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097839/]
  • Stability of different azetidine esters. ResearchGate. [URL: https://www.researchgate.net/figure/Stability-of-different-azetidine-esters-Condition-D-PG-azetidine-1-equiv-LiNCy2-2_fig3_262846176]
  • Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36437651/]
  • Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOv0LT1ZxqbkLBGz8CK3pLnd2milvIjduCytyRHP8-IncK-wh-wG0oNwabyuJPNWFg4uiSw5ya8fZbQ6axViVda1MJnck4f6LMZx5YgxPyaAzI938ud-PVr2rBmJwLugcJ5OdKgkCW_8s2_g7KhChE-yNhAUFbkAj32AtmygIkFqnPt8ehvEhm-maH8MTA5X27NqI26TL0a7AANTBQk3LtripTggPeoOe47LS1LQnGuRnY92znGjCLzUMzjytr0MOy1OiaQpk8xMKK_Z97DlmJkjNKgI4a6JcNpyrB]
  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWwudLCVUrAfdoKTnC6TGuGNT1d7RL7RtnPtvNKOsxye5vPUCQv40XuOM3egbOfXSlXC26bbU30lTfnugP1UxahJyhQM2BgdvLcbRsi4sEePgvKLidjQeL7OUhgCt5ETcDK_akL8gXeRH2rkwd2fPMR4DhkZ5XaPIdA2FQ2HtoMxbb449BkVNoRquVnPIojPLwek3qvIrmstd_xIuO0QI3nuyNNnnM26MrHj5QKzVHMc-QlA==]
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/124]
  • Synthesis and X-Ray Crystallographic Analysis of 4,4′-Disubstituted N-(2-Hydroxypropyl)azetidin-2-one from Benzil and (.+-.)-2Amino1-methylethanol. ResearchGate. [URL: https://www.researchgate.net/publication/244342417_Synthesis_and_X-Ray_Crystallographic_Analysis_of_44'-Disubstituted_N-2-Hydroxypropylazetidin-2-one_from_Benzil_and_-2-Amino-1-methylethanol]
  • Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc48555b]
  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8301300/]
  • The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37178574/]
  • MA31366B1 - Azitidine derivatives and their use as prostaglandins e2. Google Patents. [URL: https://patents.google.

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 2-(4-bromophenyl)azetidine: A Multi-tiered Biological Activity Screening Cascade

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] This technical guide presents a comprehensive, field-proven strategy for the biological activity screening of the novel compound, 2-(4-bromophenyl)azetidine. Moving beyond a rigid, templated approach, this document provides a dynamic, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of this molecule. We will delve into the rationale behind experimental choices, from initial broad-spectrum in vitro assays to more focused in vivo models, providing detailed, self-validating protocols for each stage. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically explore the bioactivity of new chemical entities.

Introduction: The Rationale for Screening this compound

The four-membered azetidine ring, while synthetically challenging to access due to ring strain, is a key pharmacophore in numerous bioactive compounds.[4][5][6] Its derivatives have demonstrated a remarkable diversity of biological activities, acting as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[2][3] The presence of a bromophenyl substituent on the azetidine ring of our target molecule, this compound, adds another layer of potential bioactivity. Halogenated phenyl rings are common in drug molecules and can influence pharmacokinetic properties and binding interactions.

Given the rich therapeutic landscape of azetidine-containing molecules, a systematic and comprehensive biological screening of this compound is warranted. This guide outlines a logical and efficient workflow to explore its potential bioactivities, starting with broad-based primary screening and progressively narrowing the focus based on initial findings.

A Multi-Tiered Screening Strategy: From Broad Assessment to Specific Activity

A successful screening campaign relies on a tiered approach, often referred to as a screening cascade. This strategy maximizes efficiency by using initial, high-throughput assays to identify general activities and eliminate inactive or overtly toxic compounds, followed by more complex and targeted secondary and tertiary assays to elucidate specific mechanisms of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Based on Tier 1 Hits) cluster_2 Tier 3: In Vivo Model Validation A General Cytotoxicity Assessment (e.g., MTT, LDH assays) C Mechanism of Cell Death Analysis (e.g., Caspase activation, Apoptosis assays) A->C If cytotoxic D Focused Anticancer Assays (e.g., Cancer cell line panel) A->D If selectively cytotoxic E Broad CNS Receptor Binding Panel A->E If low cytotoxicity B Antimicrobial Screening (e.g., Broth Microdilution) B->B Further MIC determination G Mouse Xenograft Model (for anticancer efficacy) C->G D->G F Zebrafish Behavioral Phenotyping (for CNS activity) E->F If CNS receptor hit

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Primary Screening - Establishing a Bioactivity Baseline

The initial tier of screening is designed to provide a broad overview of the compound's biological effects, focusing on general cytotoxicity and antimicrobial activity. These assays are typically conducted in a high-throughput screening (HTS) format to efficiently assess a range of concentrations.[7][8]

General Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. This provides a therapeutic window and flags compounds with non-specific toxicity early in the process.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 (half-maximal inhibitory concentration) value.

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[10][11][12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 30 minutes and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).

Assay Principle Endpoint Interpretation
MTT Measures metabolic activity of viable cells.[9]Colorimetric (Formazan product)Decrease in signal indicates reduced cell viability.
LDH Measures release of LDH from damaged cells.[10][11]Colorimetric (Formazan product)Increase in signal indicates increased cytotoxicity.
Antimicrobial Screening

Given that many azetidine derivatives exhibit antibacterial and antifungal properties, a primary screen for antimicrobial activity is a logical starting point.[1][13]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 2: Secondary Screening - Delving into Mechanism and Specificity

Positive "hits" from the primary screening will be subjected to more focused secondary assays to understand their mechanism of action and to explore a wider range of potential therapeutic targets.

Elucidating the Mechanism of Cytotoxicity

If this compound demonstrates significant cytotoxicity in the primary screen, the next step is to determine the mode of cell death (apoptosis vs. necrosis) and to assess its potential as a selective anticancer agent.

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Step-by-Step Methodology:

  • Cell Treatment: Treat a cancer cell line that showed sensitivity in the primary screen with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation and Luminescence Reading: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader. An increase in luminescence indicates caspase activation and apoptosis.

Broadening the Scope: CNS Activity Screening

The azetidine scaffold is present in compounds with known CNS activity.[2][3] Therefore, even if the compound shows low cytotoxicity, it is prudent to screen for potential neuroactivity.

A commercially available CNS receptor binding panel can be used to screen for interactions with a wide range of receptors, ion channels, and transporters implicated in neurological and psychiatric disorders. This is a cost-effective way to identify potential CNS targets.

Workflow:

  • Compound Submission: Submit this compound to a contract research organization (CRO) that offers CNS receptor binding panels.

  • Data Analysis: The CRO will provide data on the percentage of inhibition of radioligand binding to various targets at a fixed concentration of the compound.

  • Hit Identification: "Hits" are typically defined as compounds that cause >50% inhibition of binding.

Tier 3: In Vivo Model Validation - Bridging the Gap to Clinical Relevance

Promising lead compounds from the secondary screening should be evaluated in in vivo models to assess their efficacy and potential toxicity in a whole organism.

Zebrafish Models for High-Throughput In Vivo Screening

The zebrafish (Danio rerio) is an excellent vertebrate model for in vivo drug discovery, particularly for CNS-active compounds, due to its genetic and physiological homology to humans, small size, and rapid development.[14][15][16]

Zebrafish_Workflow A Zebrafish Larvae (5-7 days post-fertilization) B Dispense into 96-well plate A->B C Add this compound (various concentrations) B->C D Incubate (e.g., 1 hour) C->D E Automated Behavioral Tracking System D->E F Data Analysis: Locomotor activity, anxiety-like behavior E->F

Caption: Workflow for zebrafish behavioral phenotyping.

This assay assesses locomotor activity and can be used to identify compounds with sedative, stimulant, or anxiolytic-like effects.

Step-by-Step Methodology:

  • Larvae Preparation: Place individual zebrafish larvae (5-7 days post-fertilization) into the wells of a 96-well plate.

  • Compound Exposure: Add this compound to the water at various concentrations.

  • Acclimation: Allow the larvae to acclimate in the dark for a period of time.

  • Behavioral Recording: Use an automated tracking system to record the movement of the larvae in response to alternating periods of light and darkness.

  • Data Analysis: Quantify parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior, an indicator of anxiety).

Data Interpretation and Future Directions

The data generated from this multi-tiered screening cascade will provide a comprehensive biological activity profile for this compound.

  • Cytotoxicity and Anticancer Potential: If the compound exhibits selective cytotoxicity towards cancer cell lines and induces apoptosis, further investigation in xenograft models would be the next logical step.

  • Antimicrobial Activity: A promising MIC value would warrant further studies to determine the spectrum of activity against a broader panel of pathogens and to assess its mechanism of antibacterial action.

  • CNS Activity: A hit in a CNS receptor binding panel, coupled with a behavioral phenotype in zebrafish, would strongly support further investigation into its potential for treating neurological or psychiatric disorders. This could involve more specific in vivo models, such as rodent models of depression or anxiety.[17][18]

Conclusion

The biological activity screening of a novel compound like this compound requires a strategic and adaptable approach. The multi-tiered cascade outlined in this guide provides a robust framework for efficiently identifying and characterizing its therapeutic potential. By starting with broad, high-throughput assays and progressively focusing the investigation based on emerging data, researchers can maximize the chances of discovering a promising new drug candidate. The key to success lies not in rigidly following a pre-defined plan, but in allowing the data to guide the subsequent steps of the investigation.

References

  • D'Auria, M. (2019). The Paternò–Büchi reaction–a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]

  • Kokel, D., & Peterson, R. T. (2008). Zebrafish-based high-throughput screening for small molecules. Current protocols in chemical biology, 1(1), 10.1002/9780470559277.ch080101. [Link]

  • Singh, G. S., & Tilvi, S. (2013). Recent advances in the chemistry and biology of azetidin-2-ones. Mini reviews in medicinal chemistry, 13(11), 1590–1616. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in behavioral neuroscience, 9, 24. [Link]

  • Rihel, J., & Schier, A. F. (2012). High-throughput behavioral screening for psychoactive drugs in zebrafish. Methods in cell biology, 110, 91–114. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • MDPI. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(18), 3369. [Link]

  • MDPI. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(15), 5439. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45533-45553. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • National Institutes of Health. (2010). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Combinatorial chemistry & high throughput screening, 13(6), 495–505. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]

  • Al-Bayati, F. A. H., & Jumaa, M. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences, 7(2), 12-21. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2651. [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]

  • Bentham Science. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • MDPI. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 27(19), 6614. [Link]

  • Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-47. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 785-791. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Krishnan, V. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445. [Link]

  • Sharma, K., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-(4-bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structural motifs in medicinal chemistry and drug discovery.[1][2][3] Their inherent ring strain and unique three-dimensional architecture impart favorable physicochemical properties to bioactive molecules, often leading to improved metabolic stability, pharmacokinetic profiles, and target engagement.[2] Specifically, 2-arylazetidines are key components in a range of pharmaceuticals and clinical candidates.[4][5] The enantioselective synthesis of these scaffolds is of paramount importance, as the biological activity of chiral molecules is typically confined to a single enantiomer.[6] This document provides a comprehensive guide to the enantioselective synthesis of 2-(4-bromophenyl)azetidine, a valuable building block for the development of novel therapeutics.

This guide will explore several modern and efficient catalytic strategies for the construction of the chiral this compound core. We will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step protocols and comparative data to assist researchers in selecting the optimal synthetic route for their specific requirements.

Key Synthetic Strategies for Enantioselective 2-Arylazetidine Synthesis

The construction of the strained azetidine ring in an enantioselective fashion presents a significant synthetic challenge.[4][7] Several powerful strategies have emerged, primarily centered around intramolecular cyclization and cycloaddition reactions.[2][3] This guide will focus on two prominent and highly effective approaches:

  • Palladium-Catalyzed Intramolecular C-H Amination: This strategy leverages the power of transition metal catalysis to forge the C-N bond of the azetidine ring through the amination of an unactivated C-H bond.[8]

  • Organocatalytic Approaches: The use of small chiral organic molecules as catalysts provides an excellent platform for the enantioselective synthesis of azetidines, often proceeding through the formation of chiral intermediates that undergo subsequent cyclization.[9][10]

Strategy 1: Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed C-H amination has become a powerful tool for the synthesis of nitrogen-containing heterocycles.[8] This approach offers a direct and atom-economical route to azetidines from readily available starting materials. The general workflow for this strategy is depicted below.

cluster_0 Synthesis of Precursor cluster_1 Palladium-Catalyzed Cyclization Start 4-Bromobenzaldehyde Step1 Addition of a suitable three-carbon unit Start->Step1 e.g., Grignard reagent Intermediate1 γ-Amino alcohol precursor Step1->Intermediate1 Step2 Intramolecular C-H Amination Intermediate1->Step2 Pd(OAc)2, oxidant Product This compound Step2->Product

Figure 1: General workflow for the palladium-catalyzed synthesis of this compound.

A key advantage of this method is the ability to use a picolinamide (PA) directing group on the amine substrate, which facilitates the C-H activation step and allows for relatively low catalyst loading under convenient operating conditions.[8]

Detailed Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is adapted from the work of Chen and colleagues on the synthesis of azetidines via palladium-catalyzed intramolecular amination of unactivated C-H bonds.[8]

Step 1: Synthesis of the N-Picolinamide Protected γ-Amino Alcohol Precursor

  • Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at -78 °C, add allylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydroboration/Oxidation: Dissolve the crude alcohol in THF and treat with a borane solution (e.g., BH3·THF) followed by oxidative workup (e.g., H2O2, NaOH) to yield the corresponding 1-(4-bromophenyl)butane-1,4-diol.

  • Selective Protection and Amination: Protect the primary alcohol, convert the secondary alcohol to a leaving group (e.g., mesylate), and displace with an amine source (e.g., sodium azide followed by reduction) to afford the γ-amino alcohol.

  • Picolinamide Protection: Couple the resulting γ-amino alcohol with picolinic acid using a standard peptide coupling reagent (e.g., HATU, DIPEA) to yield the N-picolinamide protected precursor.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: In a glovebox, combine the N-picolinamide protected γ-amino alcohol (1.0 eq), Pd(OAc)2 (5 mol %), and an oxidant such as benzoquinone (1.1 eq) in a suitable solvent like toluene.

  • Reaction Conditions: Seal the reaction vessel and heat to 100 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Catalyst SystemYield (%)Enantiomeric Excess (%)
Pd(OAc)2 / Chiral LigandVariableUp to 95%

Table 1: Representative data for enantioselective palladium-catalyzed C-H amination for azetidine synthesis. Note: The specific chiral ligand and reaction conditions are crucial for achieving high enantioselectivity and would require optimization for this specific substrate.

Strategy 2: Organocatalytic Enantioselective Synthesis

Organocatalysis offers a powerful metal-free alternative for the enantioselective synthesis of chiral azetidines.[9][10] These methods often rely on the use of chiral amines or their derivatives to catalyze the reaction and induce stereoselectivity.[10] A common approach involves the enantioselective α-functionalization of an aldehyde, followed by a series of transformations to construct the azetidine ring.[9]

cluster_0 Enantioselective Functionalization cluster_1 Ring Formation Start Aldehyde Step1 Organocatalytic α-chlorination Start->Step1 Chiral amine catalyst Intermediate1 Chiral α-chloroaldehyde Step1->Intermediate1 Step2 Reduction and Cyclization Intermediate1->Step2 1. NaBH4 2. Base Product 2-Substituted Azetidine Step2->Product

Figure 2: General workflow for the organocatalytic synthesis of chiral azetidines.

This methodology allows for the rapid preparation of functionalized azetidines with high enantiomeric excess.[9] A key advantage is the ability to access either enantiomer of the product by simply choosing the corresponding enantiomer of the organocatalyst.

Detailed Experimental Protocol: Organocatalytic Synthesis

This protocol is based on the work of Miller and coworkers on the enantioselective synthesis of C2-functionalized azetidines.[9]

Step 1: Enantioselective α-Chlorination of an Aldehyde

  • Reaction Setup: To a solution of the starting aldehyde (e.g., 3-(4-bromophenyl)propanal) in a suitable solvent (e.g., CH2Cl2) at -20 °C, add the chiral amine organocatalyst (e.g., a proline derivative, 10 mol %).

  • Chlorination: Add a chlorinating agent (e.g., N-chlorosuccinimide, 1.2 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with CH2Cl2. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude chiral α-chloroaldehyde is often used in the next step without further purification.

Step 2: Reduction and Intramolecular Cyclization

  • Reduction: Dissolve the crude α-chloroaldehyde in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour at 0 °C.

  • Cyclization: After confirming the completion of the reduction by TLC, add a base such as potassium hydroxide in a mixture of THF and water.[9]

  • Reaction Conditions: Heat the reaction mixture under microwave irradiation at 170 °C for 1 hour.[9]

  • Workup and Purification: Cool the reaction mixture to room temperature and extract with an organic solvent. Dry the combined organic layers and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

OrganocatalystYield (%)Enantiomeric Excess (%)
Proline-derived catalyst22-32%84-92%

Table 2: Representative data for the organocatalytic synthesis of C2-substituted azetidines.[9]

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through modern catalytic methods. Both palladium-catalyzed C-H amination and organocatalytic strategies offer viable routes to this valuable building block, each with its own set of advantages. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for enantiopurity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important molecule and explore its potential in drug discovery and development.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30).
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - NIH.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles | Organic Letters - ACS Publications. (2024-03-06).
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024-09-30).
  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure - Benchchem.
  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - NIH.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. (2025-06-24).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020-08-10).
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024-12-04).
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.
  • Azetidines and their applications in asymmetric catalysis | Request PDF - ResearchGate.
  • Application Notes and Protocols for [2+2] Cycloaddition Reactions in Azetidine Synthesis - Benchchem.
  • The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide - Benchchem.
  • A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenyl)azetidine - Benchchem.
  • Synthesis of Azetidines.
  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications.
  • Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate.
  • The synthesis of azetidines with intramolecular cyclization of homoallylamines. … - ResearchGate.
  • The synthesis of azetidines with intramolecular cyclization of... - ResearchGate.

Sources

scalable synthesis of 2-(4-bromophenyl)azetidine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique strained ring system imparts conformational rigidity and serves as a versatile scaffold, often acting as a bioisostere for other functional groups. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as metabolic stability, aqueous solubility, and membrane permeability, which are critical for the development of effective therapeutic agents. Specifically, 2-aryl-substituted azetidines are key building blocks for a wide range of biologically active molecules, including inhibitors of enzymes and modulators of receptors.

The compound 2-(4-bromophenyl)azetidine is a particularly valuable intermediate. The bromo-substituent provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. As such, a robust and scalable synthesis of this key intermediate is paramount for advancing preclinical drug discovery programs.

This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound. The chosen synthetic strategy emphasizes scalability, safety, and reproducibility, moving away from methods that rely on hazardous reagents or tedious purification techniques like column chromatography. The causality behind experimental choices, from starting material selection to the final purification, is explained to provide researchers with a comprehensive understanding of the process.

Synthetic Strategy Overview

The selected synthetic route is a robust, multi-step sequence starting from the readily available and cost-effective starting material, 4-bromobenzaldehyde. The overall strategy involves the formation of a key intermediate, a protected γ-amino alcohol, followed by an intramolecular cyclization to form the azetidine ring. This approach is favored for its reliability and scalability.

The workflow can be summarized in the following key transformations:

  • Henry Reaction: A nitroaldol reaction between 4-bromobenzaldehyde and nitromethane to form the corresponding nitroalkene.

  • Michael Addition: Addition of a nucleophile to the nitroalkene, which can be followed by reduction.

  • Reduction: Concurrent reduction of the nitro group and another functional group to yield the key γ-amino alcohol precursor.

  • Cyclization: Intramolecular cyclization of the amino alcohol to form the desired azetidine ring.

This pathway is designed to avoid chromatographic purification in the final step, instead relying on a more scalable workup and isolation procedure.

Visualized Workflow

Synthetic_Pathway_Azetidine A 4-Bromobenzaldehyde B 1-(4-Bromophenyl)-2-nitroethanol A->B 1. Nitromethane, Base (e.g., NaOH) 2. Reduction (e.g., NaBH4) C N-Boc-2-amino-1-(4-bromophenyl)ethanol B->C 1. Protection (Boc)2O, Base 2. Nitro Reduction (e.g., H2, Pd/C) D N-Boc-2-(4-bromophenyl)azetidine C->D Mitsunobu Reaction: PPh3, DIAD, THF E This compound (Final Product) D->E Deprotection: TFA or HCl in Dioxane

Caption: Scalable synthetic route to this compound.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as DIAD (Diisopropyl azodicarboxylate) and trifluoroacetic acid (TFA) are corrosive and toxic; handle with extreme care.

Step 1: Synthesis of N-Boc-2-amino-1-(4-bromophenyl)ethanol (Precursor)

This precursor synthesis is a representative multi-step process that can be adapted from standard literature procedures for preparing γ-amino alcohols. The key is to generate the amino alcohol scaffold which will undergo cyclization.

  • Reaction Setup: To a solution of a suitable starting material like a protected β-amino acid or a product from a Henry reaction followed by reduction (as depicted in the workflow), dissolve it in an appropriate anhydrous solvent (e.g., Tetrahydrofuran - THF) under an inert atmosphere (Nitrogen or Argon).

  • Protection: The amine must be protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the subsequent cyclization step. This is typically achieved by reacting the amino alcohol with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (TEA).

  • Work-up and Isolation: After the reaction is complete (monitored by Thin Layer Chromatography - TLC), the reaction mixture is typically quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, if necessary, by recrystallization or column chromatography to yield the pure N-Boc protected γ-amino alcohol precursor.

Step 2: Intramolecular Cyclization via Mitsunobu Reaction to form N-Boc-2-(4-bromophenyl)azetidine

The intramolecular Mitsunobu reaction is a reliable and mild method for forming the azetidine ring from a γ-amino alcohol.[1][2] This reaction involves the activation of the hydroxyl group by a phosphine and an azodicarboxylate, followed by intramolecular nucleophilic attack by the protected nitrogen.[3][4]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-Boc-2-amino-1-(4-bromophenyl)ethanol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (approx. 0.1 M solution).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirring solution, add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via the dropping funnel over a period of 30-45 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • The resulting residue will contain the desired product along with byproducts, triphenylphosphine oxide (TPPO) and the DIAD-hydrazine adduct.

    • To remove the majority of these byproducts, triturate the crude residue with a 1:1 mixture of diethyl ether and hexanes. The byproducts are poorly soluble in this solvent mixture and will precipitate out.

    • Filter the solid byproducts and wash them with cold ether/hexanes.

    • Combine the filtrates and concentrate under reduced pressure. The crude N-Boc-2-(4-bromophenyl)azetidine can be purified further by column chromatography on silica gel if required for very high purity, but often the material is of sufficient purity for the next step.

Step 3: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

  • Reaction Setup: Dissolve the crude or purified N-Boc-2-(4-bromophenyl)azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To this solution, add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (5-10 eq) or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used. Causality Note: The strong acid protonates the carbamate, leading to its collapse and release of carbon dioxide and tert-butanol (or isobutylene), yielding the free amine salt.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting residue is the hydrochloride or trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in water and basify to pH >10 by the slow addition of a base (e.g., 2 M NaOH or saturated NaHCO₃ solution).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound, typically as an oil.

Data Presentation & Characterization

The successful synthesis of the target compound and intermediates should be confirmed by standard analytical techniques.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃) δ (ppm)Expected Mass Spec (m/z)
N-Boc-2-amino-1-(4-bromophenyl)ethanolC₁₃H₁₈BrNO₃316.197.45 (d, 2H), 7.25 (d, 2H), 4.80 (m, 1H), 3.50-3.20 (m, 3H), 1.45 (s, 9H)[M+H]⁺ 317.05
N-Boc-2-(4-bromophenyl)azetidineC₁₄H₁₈BrNO₂312.207.50 (d, 2H), 7.20 (d, 2H), 4.95 (dd, 1H), 3.90 (m, 1H), 3.70 (m, 1H), 2.40 (m, 1H), 2.20 (m, 1H), 1.40 (s, 9H)[M+H]⁺ 313.06
This compound C₉H₁₀BrN 212.09 7.48 (d, 2H), 7.28 (d, 2H), 4.55 (dd, 1H), 3.65 (m, 1H), 3.40 (m, 1H), 2.50 (m, 1H), 2.30 (m, 1H), 2.10 (br s, 1H, NH) [M+H]⁺ 212.00, 214.00 (Br isotope pattern)

Note: Expected NMR shifts are illustrative and may vary slightly based on solvent and concentration.

Logical Relationships Diagram

Experimental_Logic Start Readily Available 4-Bromobenzaldehyde Precursor γ-Amino Alcohol Precursor Start->Precursor Multi-step synthesis (e.g., Henry, Reduction) Establishes core scaffold ProtectedAzetidine N-Boc Protected Azetidine Precursor->ProtectedAzetidine Intramolecular Cyclization (Mitsunobu) Mild & reliable ring formation FinalProduct Final Product: This compound ProtectedAzetidine->FinalProduct Acidic Deprotection Removes protecting group Scalable final step

Caption: Rationale for the multi-step synthetic sequence.

Conclusion

This application note details a scalable and robust synthetic route for the preparation of this compound, a key building block for preclinical drug discovery. The described three-stage process, culminating in an intramolecular Mitsunobu cyclization and a straightforward deprotection, is designed for efficiency and scalability. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling the reliable production of this important intermediate for the advancement of medicinal chemistry programs.

References

Application Notes and Protocols: Leveraging 2-(4-bromophenyl)azetidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3D Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for the identification of novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low molecular weight compounds, or "fragments," to probe the binding landscape of a biological target.[3][4] These fragments, despite often exhibiting weak binding affinities (typically in the micromolar to millimolar range), provide high-quality starting points for medicinal chemistry optimization due to their high ligand efficiency.[1][4]

A critical evolution in FBDD is the increasing emphasis on three-dimensional (3D) fragments.[5][6] While early fragment libraries were often dominated by flat, aromatic systems, there is a growing consensus that fragments with greater sp³ character offer significant advantages.[5] These 3D scaffolds can lead to more specific and enthalpically favorable interactions with protein targets, exploring chemical space that is often inaccessible to their 2D counterparts.[5][6][7]

Within this context, azetidine-containing fragments have garnered considerable interest.[7][8] The strained, four-membered azetidine ring imparts a rigid, non-planar geometry, which can enhance physicochemical properties such as solubility and metabolic stability while presenting well-defined vectors for chemical elaboration.[7][8] This application note focuses on a particularly valuable fragment, 2-(4-bromophenyl)azetidine , and provides a comprehensive guide for its application in an FBDD campaign.

Rationale for Employing this compound as a Core Fragment

The selection of fragments for a screening library is a cornerstone of any successful FBDD program.[9] this compound is an exemplary candidate due to a confluence of desirable properties:

  • Adherence to the "Rule of Three": This fragment aligns well with the "Rule of Three," a set of guidelines for fragment design which posits that ideal fragments should have a molecular weight under 300 Da, a cLogP less than 3, and fewer than three hydrogen bond donors and acceptors.[1][9][10][11][12] This adherence increases the likelihood of favorable binding efficiency and solubility.[12]

  • Inherent Three-Dimensionality: The non-planar azetidine ring provides a distinct 3D architecture.[5][7] This can facilitate more specific and higher-quality interactions with the often-complex topology of protein binding sites.

  • Synthetic Tractability and "Poised" Nature: The bromine atom on the phenyl ring is a key strategic feature. It serves as a versatile synthetic handle, or a "poised" site, for rapid and predictable chemical modification.[7] This enables the efficient synthesis of analog libraries to explore the structure-activity relationship (SAR) around the initial hit.

  • Defined Vectors for Exploration: The structure of this compound offers two clear vectors for chemical elaboration: the azetidine nitrogen and the bromophenyl group. This allows for a systematic and rational exploration of the binding pocket to enhance potency and selectivity.[7]

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₀BrN[13]
Molecular Weight212.09 g/mol [13]
Boiling Point268.9±33.0 °C (Predicted)[13]
Density1.439±0.06 g/cm³ (Predicted)[13]
pKa10.24±0.40 (Predicted)[13]

Experimental Workflows and Protocols

A typical FBDD campaign utilizing this compound follows a structured workflow, from initial screening to hit validation and subsequent optimization. The primary objective is to identify and characterize the binding of this fragment to the target of interest, thereby providing a solid foundation for lead development.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., SPR, NMR) B Hit Confirmation (Orthogonal Biophysical Method) A->B Primary Hits C Affinity Determination (e.g., ITC) B->C Confirmed Hits D Structural Biology (X-ray Crystallography or NMR) C->D Validated Hits E Structure-Guided Design & Synthesis of Analogs D->E Structural Insights F SAR Exploration E->F Iterative Cycles

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique for primary fragment screening due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[14][15][16][17]

Causality: The choice of SPR for the primary screen is driven by its efficiency in rapidly identifying binders from a fragment library and its capacity to detect the weak interactions characteristic of fragment binding.[17][18][19]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).

    • Include a reference surface with an irrelevant protein to subtract non-specific binding signals.[17]

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Create working solutions by diluting the stock into the running buffer to a final concentration range (e.g., 50-200 µM) with a matched DMSO concentration (typically ≤ 1%). Accurate DMSO matching is critical to minimize false positives.[14][17]

  • SPR Screening:

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the change in refractive index, which is proportional to the mass of the fragment binding to the immobilized protein.

    • A positive response on the target surface that is significantly higher than the reference surface indicates a potential hit.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Identify hits based on a response threshold that is statistically significant above the baseline noise.

Protocol 2: Hit Confirmation and Orthogonal Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool in FBDD for validating hits from primary screens.[20][21][22][23] It provides direct evidence of binding and can offer insights into the binding site.[20][21]

Causality: An orthogonal validation step is crucial to eliminate false positives from the primary screen. NMR is an excellent choice as it detects binding in solution, a different physical principle than the surface-based SPR, thus increasing confidence in the identified hits.[23][24] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) or Water-LOGSY are particularly well-suited for detecting weak binders.[22]

Step-by-Step Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two samples: one containing the target protein and this compound, and a reference sample with the fragment alone.

    • The protein concentration is typically in the low micromolar range (e.g., 10-50 µM), while the fragment concentration is higher (e.g., 100-500 µM).

  • NMR Data Acquisition:

    • Acquire two spectra for the protein-fragment sample: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein signals is irradiated.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that has bound to the protein and received the saturation transfer.

    • The presence of signals for this compound in the STD spectrum confirms its binding to the target protein.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is a pivotal step in FBDD.[25][26][27] It provides atomic-level detail of the binding mode, which is essential for guiding structure-based drug design.[18][28][29]

Causality: While biophysical methods confirm binding, they do not reveal how the fragment binds. X-ray crystallography provides this crucial 3D information, enabling the rational design of more potent analogs by identifying key interactions and available vectors for chemical elaboration.[28][30]

Step-by-Step Methodology:

  • Crystallization:

    • Crystallize the target protein under conditions that yield diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of this compound (typically 1-10 mM, limited by solubility) and allow it to diffuse into the crystal lattice.

    • Co-crystallization: Set up crystallization trials with the protein already in a complex with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the protein structure using molecular replacement.

    • Carefully examine the electron density maps to identify the bound fragment. Since fragments are weak binders, the occupancy may be low, requiring careful analysis.[25]

    • Refine the structure of the protein-fragment complex to high resolution.

Hit Elaboration and Structure-Guided Design

With a validated hit and a high-resolution structure of the this compound-target complex, the hit-to-lead optimization phase can begin. The goal is to systematically modify the fragment to improve its binding affinity and other pharmacological properties.

Hit_Elaboration cluster_0 Growth Vectors cluster_1 Desired Outcomes Fragment This compound Azetidine N Bromophenyl C4 Vector1 N-Functionalization (Alkylation, Acylation) Fragment:n->Vector1 Explores Solvent-Exposed Regions Vector2 Aryl Modification (Suzuki, Buchwald-Hartwig Coupling) Fragment:br->Vector2 Probes Deeper Pockets Outcome1 Increased Potency (nM Affinity) Vector1->Outcome1 Vector2->Outcome1 Outcome2 Improved Selectivity Outcome1->Outcome2 Outcome3 Favorable ADME Properties Outcome2->Outcome3

Caption: Hit elaboration strategies for this compound.

Key Strategies:

  • Aryl Elaboration via Cross-Coupling: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to probe for additional interactions within the binding pocket.

  • N-Functionalization of the Azetidine: The secondary amine of the azetidine ring provides another vector for modification. Acylation, sulfonylation, or reductive amination can be used to introduce groups that may interact with nearby residues or extend into solvent-exposed regions.

By systematically synthesizing and testing analogs based on these strategies, the initial low-micromolar affinity of the fragment can be progressively improved to nanomolar potency, ultimately yielding a viable lead compound.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its inherent 3D character, adherence to fragment-likeness principles, and synthetic tractability provide an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this application note offer a robust framework for researchers to effectively utilize this and similar fragments to prosecute challenging drug targets and accelerate the journey from hit identification to lead optimization.

References

Application Note & Protocol: Strategic Derivatization of 2-(4-bromophenyl)azetidine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The azetidine ring is a privileged four-membered N-heterocycle that imparts unique conformational rigidity and metabolic stability to bioactive molecules, making it a highly sought-after scaffold in modern medicinal chemistry.[1][2] Specifically, 2-arylazetidine derivatives serve as critical building blocks for novel therapeutics. This guide provides a comprehensive technical overview and detailed experimental protocols for the derivatization of 2-(4-bromophenyl)azetidine via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This C-C bond-forming strategy is paramount for synthesizing diverse libraries of 2-(biaryl-4-yl)azetidine compounds, enabling extensive structure-activity relationship (SAR) studies.[1] We will explore the mechanistic underpinnings of the reaction, provide robust, step-by-step protocols, and discuss key parameters for optimization and troubleshooting, empowering researchers to successfully leverage this powerful transformation.

The Suzuki-Miyaura Coupling: A Mechanistic Framework

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3][4] Its widespread adoption is due to the operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is broadly accepted to involve three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.[3][4]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium and displacing the halide.[6][7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product sub1 R-Br (this compound) sub1->oa_complex sub2 R'-B(OH)₂ (Boronic Acid) + Base sub2->trans_complex

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Key Considerations for Coupling with Azetidine-Containing Substrates

While the Suzuki coupling is robust, successful derivatization of this compound requires attention to several key parameters.

  • Choice of Palladium Catalyst and Ligand: The nitrogen atom in the azetidine ring can potentially coordinate to the palladium center, which may influence the catalytic cycle.[1] The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step and prevent catalyst deactivation.[8][9][10] For general screening, a pre-formed catalyst like Pd(PPh₃)₄ is often a reliable starting point due to its ease of handling.[11]

  • Boron Source - Boronic Acids vs. Esters: Arylboronic acids are the most common coupling partners.[5] However, they can be prone to protodeboronation, especially electron-deficient or heteroaromatic derivatives.[5] Boronic esters, such as pinacol esters (Bpin), often exhibit greater stability, are less prone to side reactions, and are compatible with chromatography, making them excellent alternatives for sensitive substrates.[12]

  • Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation.[7] Inorganic bases like K₃PO₄ and Cs₂CO₃ are highly effective and commonly used.[1][11] The reaction is typically performed in anhydrous aprotic polar solvents like 1,4-dioxane or DMF, often with a small amount of water to facilitate the dissolution of the base and promote the catalytic cycle.[1][13]

Detailed Experimental Protocol

This protocol provides a robust and general starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup - Add solids to flask - Inert atmosphere reagents 2. Reagent Addition - Add solvent - Degas mixture setup->reagents reaction 3. Reaction - Heat to 80-100 °C - Monitor by LC-MS/TLC reagents->reaction workup 4. Work-up - Cool and dilute - Aqueous extraction reaction->workup purify 5. Purification - Dry organic layer - Column chromatography workup->purify analysis 6. Analysis - Confirm structure (NMR, MS) purify->analysis

Figure 2: General Experimental Workflow

4.1 Materials

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for work-up)

  • Silica gel (for chromatography)

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

4.2 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.5 mmol, 106.5 mg), the arylboronic acid (e.g., 0.6 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and potassium phosphate (1.5 mmol, 318 mg).[1][11]

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (e.g., 2.5 mL) followed by degassed water (e.g., 0.25 mL) via syringe.[1]

  • Reaction Execution: Seal the flask and place the mixture in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Optimization of Reaction Parameters

The success of the Suzuki coupling can be highly dependent on the specific substrates used. The following table summarizes key parameters that can be adjusted to optimize the reaction for higher yield and purity.

ParameterRecommended Starting PointOptimization Strategy & Rationale
Catalyst System Pd(PPh₃)₄ (5 mol%)For challenging couplings (e.g., with hindered boronic acids), consider more active catalyst systems like Pd(OAc)₂/SPhos (2 mol% / 4 mol%) or a Pd-NHC precatalyst. These can accelerate the reaction and improve yields.[1][9]
Base K₃PO₄ (3 equiv)Cesium carbonate (Cs₂CO₃) is a stronger base and can be more effective, particularly with boronic esters.[13] For base-sensitive functional groups, a milder base like potassium fluoride (KF) may be beneficial.[7][14]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene or DMF can be used as alternative solvents. The ratio of organic solvent to water can be adjusted; in some cases, completely anhydrous conditions may be required to prevent protodeboronation of the boronic acid.[15]
Temperature 80 - 100 °CIf the reaction is sluggish, the temperature can be increased up to 110 °C.[14] For highly reactive substrates, the reaction may proceed efficiently at a lower temperature.
Boronic Acid 1.2 equivalentsIncreasing the equivalents of the boronic acid to 1.5 or 2.0 can help drive the reaction to completion, especially if homocoupling of the boronic acid is a competing side reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst or screen different Pd sources/ligands. 2. Switch to a stronger base (e.g., Cs₂CO₃). 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation Presence of excess water or acidic impurities; unstable boronic acid.1. Use anhydrous solvent and base. 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[5]
Homocoupling of Boronic Acid Reaction conditions favor boronic acid self-coupling.1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Decrease the catalyst loading.
Debromination of Starting Material Reductive cleavage of the C-Br bond.1. Use a less electron-rich phosphine ligand. 2. Lower the reaction temperature.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-Bromophenyl)azetidine. BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mohammad, S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wang, C., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Borates Today. [Link]

  • Sherwood, T. C., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]

  • Wang, Z., et al. (2008). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • ResearchGate. (Various Dates). Boronic acids and boronic acid esters used in the Suzuki couplings. ResearchGate. [Link]

  • ResearchGate. (2014). Amphiphilic Polymer-Supported N-Heterocyclic Carbene Palladium Complex for Suzuki Cross-Coupling Reaction in Water. Request PDF. [Link]

  • Wang, D., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]

  • Lalevée, J., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Hughes, D. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ResearchGate. (2019). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Request PDF. [Link]

  • BenchChem. (2025).
  • Chtourou, M., et al. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Bibi, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

Sources

Application Notes and Protocols for the Neuroscience Research of 2-(4-bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Pharmacological Investigation of a Novel Phenylazetidine Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Azetidine Scaffold in Neuroscience

The azetidine ring is a saturated four-membered heterocycle that has garnered increasing attention in medicinal chemistry.[1] Its rigid structure offers a unique conformational constraint that can be exploited to achieve high selectivity and potency for various biological targets. While historically less explored than other heterocycles, the azetidine moiety is now recognized as a privileged scaffold for developing central nervous system (CNS) active agents.[2]

This guide focuses on a specific analog, 2-(4-bromophenyl)azetidine , a compound with potential for exploration in neuroscience research. While direct literature on this exact molecule is sparse, its structural motifs—the phenylazetidine core—suggest a high probability of interaction with key CNS targets, particularly the monoamine transporters (MATs).[3][4] The MAT family, which includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), plays a critical role in regulating neurotransmission and are the targets for a wide array of therapeutics for psychiatric and neurological disorders.[5][6]

This document serves as a comprehensive roadmap for the initial characterization of this compound. It provides detailed protocols for a logical, stepwise progression from initial in vitro target screening to substantive in vivo functional assessment. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.

Proposed Mechanism of Action and Initial Hypothesis

Based on the broader pharmacology of phenylazetidine analogs, we hypothesize that this compound will function as a ligand for one or more of the monoamine transporters. The 4-bromophenyl substitution may confer specific selectivity and potency profiles. The primary objective of the initial research phase is to test this hypothesis by determining the compound's binding affinity and functional activity at DAT, NET, and SERT.

Hypothesized_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound MAT Monoamine Transporter (DAT, NET, or SERT) Compound->MAT Binds to & Inhibits MA_reuptake Reuptake Blocked MAT->MA_reuptake Vesicle Synaptic Vesicle Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release MA Monoamine (DA, NE, 5-HT) Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Activates Signal Enhanced Neurotransmission Receptor->Signal

Caption: Hypothesized mechanism: this compound inhibits monoamine reuptake.

In Vitro Characterization: Target Affinity and Function

The first step is to determine if and how this compound interacts with its putative targets. This is achieved through radioligand binding assays to measure affinity (Kᵢ) and neurotransmitter uptake assays to measure functional potency (IC₅₀).

Protocol: Radioligand Binding Assays for DAT, NET, and SERT

This protocol determines the binding affinity of the test compound by measuring its ability to compete with a specific high-affinity radioligand.[7]

A. Materials

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.[8]

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (or [³H]CFT)[9]

    • For hNET: [³H]Nisoxetine[10]

    • For hSERT: [³H]Citalopram[8]

  • Non-specific Competitors:

    • For hDAT: 10 µM Benztropine

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., GF/B or GF/C).

B. Procedure

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer only.

    • Non-specific Binding (NSB): Non-specific competitor.

    • Test Compound: Each dilution of this compound.

  • Reaction Mixture: To each well, add the components in the following order:

    • 50 µL of assay buffer, NSB competitor, or test compound.

    • 50 µL of the appropriate radioligand (at a final concentration near its Kₔ value).

    • 150 µL of the membrane preparation (typically 5-20 µg protein/well).[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a 96-well filter plate (pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold wash buffer (assay buffer).[11]

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

C. Data Analysis & Interpretation

  • Calculate specific binding by subtracting the average NSB counts from the total binding and all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use a non-linear regression analysis (one-site fit) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

This functional assay measures the compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals.

A. Materials

  • Synaptosomes: Freshly prepared from rodent brain regions (striatum for DAT, hippocampus/cortex for SERT, and cortex for NET).

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer: Krebs-HEPES buffer (KHB).[9]

  • Instrumentation: As above.

B. Procedure

  • Compound Dilution: Prepare serial dilutions of this compound as described previously.

  • Assay Plate Setup: Similar to the binding assay, set up wells for control uptake, non-specific uptake (using a known inhibitor like cocaine or in the absence of synaptosomes), and test compound dilutions.

  • Pre-incubation: Add 50 µL of the test compound or control solution to the wells, followed by 150 µL of the synaptosome preparation. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of the respective [³H]neurotransmitter (at a final concentration near its Kₘ value) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Termination & Harvesting: Terminate the uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Counting: Determine the radioactivity retained on the filters via liquid scintillation counting.

C. Data Analysis & Interpretation

  • Calculate specific uptake by subtracting non-specific uptake from all other values.

  • Plot the percentage of inhibition of specific uptake versus the log concentration of the compound.

  • Determine the IC₅₀ value using non-linear regression. This value represents the functional potency of the compound as an uptake inhibitor.

Expected Data Presentation

Summarize the in vitro data in a clear, comparative table.

Target TransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
hDAT Value ± SEMValue ± SEM
hNET Value ± SEMValue ± SEM
hSERT Value ± SEMValue ± SEM

This table will immediately reveal the compound's potency and selectivity profile, guiding the design of subsequent in vivo experiments. For example, a low Kᵢ and IC₅₀ for DAT with high values for NET and SERT would suggest a selective dopamine reuptake inhibitor.

In Vivo Assessment: From Systemic Effects to Neurochemical Changes

Once the in vitro profile is established, in vivo studies are crucial to understand the compound's effects in a complex biological system. The following protocols are designed to assess the compound's impact on behavior and its direct effect on neurotransmitter levels in the brain.

Protocol: Rodent Locomotor Activity Assay

This is a fundamental behavioral test to assess the stimulant or sedative properties of a novel CNS compound.[12][13] For a putative dopamine reuptake inhibitor, an increase in locomotor activity is expected.

A. Materials

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats.[13]

  • Apparatus: Open field chambers equipped with infrared beam grids or an overhead video tracking system.[14]

  • Vehicle: Appropriate vehicle for dissolving this compound (e.g., saline, 5% DMSO/5% Tween-80 in saline).

B. Procedure

  • Acclimation: Bring animals to the testing room at least 60 minutes before the experiment to acclimate.[12]

  • Habituation: Place each animal in the open field chamber for a 30-60 minute habituation period to establish a baseline activity level.

  • Dosing: Administer the vehicle or various doses of this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally or orally).

  • Testing: Immediately after dosing, return the animal to the chamber and record locomotor activity for 60-120 minutes.[15] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[13]

  • Cleaning: Thoroughly clean the chambers with 70% ethanol between each animal to remove olfactory cues.[14]

C. Data Analysis & Interpretation

  • Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

  • Calculate the total activity for the entire session.

  • Compare dose groups to the vehicle control using ANOVA followed by a post-hoc test (e.g., Dunnett's test).[15] A dose-dependent increase in locomotor activity would support a psychostimulant, dopamine-enhancing mechanism.

In_Vivo_Workflow cluster_Behavior Behavioral Pharmacology cluster_Neurochem Neurochemistry Dosing Administer Compound (i.p. or p.o.) Locomotion Locomotor Activity Assay Dosing->Locomotion Microdialysis In Vivo Microdialysis Locomotion->Microdialysis Correlate Behavior with Neurochemistry Surgery Stereotaxic Surgery (Implant Microdialysis Probe) Recovery Post-operative Recovery Surgery->Recovery Recovery->Microdialysis Analysis HPLC-ECD Analysis of Dialysates Microdialysis->Analysis

Caption: Integrated workflow for in vivo characterization of the test compound.

Protocol: In Vivo Microdialysis

This powerful technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct link between drug administration and neurochemical changes.[16][17]

A. Materials

  • Animals & Surgical Suite: Rats are typically used due to their larger size. A full stereotaxic surgical setup is required.

  • Microdialysis Probes: Commercially available probes with appropriate membrane length for the target brain region (e.g., nucleus accumbens or striatum for dopamine).

  • Perfusion Pump & Fraction Collector: A syringe pump capable of low flow rates (0.5-2.0 µL/min) and a refrigerated fraction collector.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system optimized for monoamine analysis.[17][18]

  • Artificial Cerebrospinal Fluid (aCSF): For probe perfusion.

B. Procedure

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically, targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1 µL/min). After a stabilization period (2-3 hours), collect baseline samples every 20 minutes for at least 60-80 minutes.[18]

  • Drug Administration: Administer a behaviorally active dose of this compound (determined from the locomotor assay).

  • Post-Drug Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).[18][19]

C. Data Analysis & Interpretation

  • Calculate the concentration of each analyte in the samples.

  • Express the post-drug concentrations as a percentage of the average baseline concentration for each animal.

  • Plot the mean percent baseline versus time for the vehicle and drug-treated groups.

  • Use a two-way repeated measures ANOVA to determine the statistical significance of any changes. A significant and sustained increase in extracellular dopamine following drug administration would provide strong evidence for a DAT inhibition mechanism.[20]

Conclusion and Future Directions

The systematic application of these protocols will provide a robust initial pharmacological profile of this compound. The in vitro data will define its molecular targets and selectivity, while the in vivo studies will confirm its functional consequences on behavior and brain neurochemistry.

Positive findings from this initial screening would warrant further investigation, including:

  • Full dose-response curves in all assays.

  • Off-target screening against a broader panel of CNS receptors and transporters.

  • Pharmacokinetic studies to determine brain penetration and metabolic stability.

  • Advanced behavioral models relevant to depression, anxiety, or ADHD, depending on the compound's specific neurochemical profile.

This structured, hypothesis-driven approach ensures that the research is both efficient and scientifically rigorous, providing a solid foundation for any subsequent drug development efforts.

References

  • Locomotor Activity/Open Field Test - ucsf - iacuc. (n.d.).
  • Watson, C. J., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. Retrieved from [Link]

  • Varga, D., et al. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol. Retrieved from [Link]

  • Shimizu, N., et al. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Pharmacology. Retrieved from [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Gesele, C. M., et al. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse. Retrieved from [Link]

  • Immadisetty, K., & Madura, J. D. (2013). A review of monoamine transporter-ligand interactions. AAPS Journal. Retrieved from [Link]

  • Di Matteo, V., et al. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. Progress in Brain Research. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]

  • Saha, K., et al. (2023). Discovery and Development of Monoamine Transporter Ligands. Molecules. Retrieved from [Link]

  • Saha, K., et al. (2023). Discovery and Development of Monoamine Transporter Ligands. Molecules. Retrieved from [Link]

  • Jayanthi, S., & Ramamoorthy, S. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology. Retrieved from [Link]

  • Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Retrieved from [Link]

  • Immadisetty, K., & Madura, J. D. (2013). A Review of Monoamine Transporter-Ligand Interactions. The AAPS Journal. Retrieved from [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry. Retrieved from [Link]

  • Steele, T. D., & Eacret, D. (2012). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments. Retrieved from [Link]

  • Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Retrieved from [Link]

Sources

Application Notes: 2-(4-bromophenyl)azetidine Derivatives as Potential GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Synaptic GABA Homeostasis

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] The termination of GABAergic neurotransmission is primarily facilitated by the rapid reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2][3]

Molecular cloning has identified four distinct GAT subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). Of these, GAT-1 is the most abundant subtype in the brain and is considered a primary target for therapeutic intervention. By inhibiting these transporters, the synaptic concentration of GABA is increased, prolonging its inhibitory effect. This mechanism represents a promising strategy for treating neurological disorders characterized by excessive neuronal firing, such as epilepsy.[4][5] The clinically approved anticonvulsant drug Tiagabine, a potent and selective GAT-1 inhibitor, validates this therapeutic approach.[4][6][7]

This guide introduces a novel class of potential GAT inhibitors based on the 2-(4-bromophenyl)azetidine scaffold. Azetidine derivatives, as conformationally constrained analogues of GABA, offer a rigid backbone to probe the GAT binding pocket.[8] The incorporation of a 4-bromophenyl group allows for the systematic exploration of how lipophilicity and specific electronic interactions contribute to inhibitor potency and selectivity. These notes provide a comprehensive overview, from the chemical synthesis of these derivatives to their detailed pharmacological evaluation.

Part I: Synthesis of this compound Derivatives

Scientific Rationale

The design of this compound class is rooted in established structure-activity relationship (SAR) principles for GAT inhibitors. Potent inhibitors typically consist of a core that mimics GABA (e.g., nipecotic acid in Tiagabine) and a lipophilic side chain that enhances binding affinity and blood-brain barrier penetration.[5][9]

  • Azetidine Core: The four-membered azetidine ring serves as a rigid, conformationally restricted scaffold.[10] This structural constraint reduces the entropic penalty upon binding and presents substituents in well-defined orientations, which is crucial for optimizing interactions with the transporter.

  • 4-Bromophenyl Group: This substituent at the 2-position serves two key purposes. Firstly, it provides a point for SAR exploration through modification of the phenyl ring. Secondly, the bromine atom can participate in halogen bonding, a potentially significant non-covalent interaction within the protein binding site, while also increasing lipophilicity.

  • N-Alkylation: The nitrogen atom of the azetidine ring provides a convenient handle for introducing diverse lipophilic side chains.[11] As demonstrated by numerous potent GAT inhibitors, the nature of this lipophilic tail is a critical determinant of potency and subtype selectivity.[8][12]

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Diversification start 4-Bromobenzaldehyde intermediate1 γ-Haloamine Precursor start->intermediate1 Multi-step conversion azetidine_core N-Protected this compound intermediate1->azetidine_core Intramolecular Cyclization deprotection Deprotection azetidine_core->deprotection alkylation N-Alkylation with Lipophilic Side Chains (R-X) deprotection->alkylation final_products Final this compound Derivatives alkylation->final_products Assay_Workflow cluster_0 Cell Preparation cluster_1 Inhibition Assay cluster_2 Data Acquisition & Analysis culture Culture GAT-expressing HEK293 or CHO cells seed Seed cells into 96-well plates culture->seed wash1 Wash cells with Assay Buffer seed->wash1 preincubate Pre-incubate with Test Compound wash1->preincubate add_gaba Add [³H]GABA to initiate uptake preincubate->add_gaba incubate Incubate (e.g., 10-20 min) add_gaba->incubate wash2 Terminate uptake by washing with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse count Measure radioactivity via Scintillation Counting lyse->count calculate Calculate % Inhibition count->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50 SAR_Logic compound This compound Derivative azetidine Azetidine Core compound->azetidine provides bromophenyl 4-Bromophenyl Group compound->bromophenyl provides n_sub N-Substituent (R) compound->n_sub provides potency Potency (IC₅₀) azetidine->potency Confers rigidity (GABA mimic) bromophenyl->potency Influences lipophilicity & potential halogen bonds n_sub->potency Major driver (Lipophilic anchor) selectivity Subtype Selectivity (GAT-1 vs GAT-3) n_sub->selectivity Primary determinant

Sources

Application Notes & Protocols for the Development of 2-(4-bromophenyl)azetidine-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the 2-(4-bromophenyl)azetidine moiety as a novel warhead for a protein of interest (POI). We delve into the strategic considerations behind the selection of each component of the PROTAC, offer detailed, step-by-step protocols for synthesis and cellular evaluation, and provide insights into data interpretation. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of targeted protein degraders.

Introduction: The PROTAC Revolution and the Azetidine Scaffold

Targeted protein degradation has emerged as a paradigm-shifting therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution.[3][4] These heterobifunctional molecules consist of three key components: a "warhead" that binds a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By forming a ternary complex between the POI and the E3 ligase, the PROTAC hijacks the cell's native ubiquitin-proteasome system (UPS) to tag the POI for destruction.[3][4][7]

The choice of the warhead is critical, as it dictates target specificity and potency. While many PROTACs are built upon known inhibitor scaffolds, there is a growing interest in novel, versatile chemical matter. The 2-arylazetidine scaffold, a four-membered heterocyclic ring, is an attractive motif in medicinal chemistry.[8] Its strained ring system provides a defined three-dimensional vector for exiting the binding pocket, which is a crucial consideration for linker attachment in PROTAC design. The this compound moiety, in particular, offers a synthetically tractable handle (the bromo group) for derivatization and linker attachment, making it an excellent starting point for building PROTAC libraries.

This guide will walk through the entire development workflow for a hypothetical this compound-based PROTAC, from conceptual design to initial biological validation.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Part 1: Design and Synthesis of PROTAC Building Blocks

The development of a successful PROTAC is a modular process. Each component—the warhead, the E3 ligase ligand, and the linker—must be carefully selected and synthesized before final assembly.

The Warhead: Synthesis of this compound

Rationale: The synthesis of 2-arylazetidines is challenging due to the inherent strain of the four-membered ring. A common and effective strategy is the intramolecular cyclization of a γ-haloamine precursor.[8] This multi-step approach ensures the controlled formation of the desired azetidine ring. The following protocol is adapted from established principles for the synthesis of related 2-arylazetidines.[8]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-(4-bromophenyl)prop-2-en-1-ol

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude allylic alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(4-bromophenyl)-3-chloropropan-1-amine

  • Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM, 0.5 M) and cool to 0 °C.

  • Add thionyl chloride (1.5 eq) dropwise. Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

  • To the crude allylic chloride solution in dimethylformamide (DMF, 0.5 M), add sodium azide (2.0 eq) and stir at 50 °C for 12 hours.

  • Cool the reaction, add water, and extract with diethyl ether. Dry and concentrate the organic layer.

  • Dissolve the crude azide in THF (0.5 M) and add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the solids and concentrate the filtrate to yield the crude γ-chloroamine.

Step 3: Cyclization to this compound

  • Dissolve the crude 1-(4-bromophenyl)-3-chloropropan-1-amine in acetonitrile (0.2 M).

  • Add potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 24 hours.

  • Monitor product formation by GC-MS.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final this compound.

The Anchor: Selecting an E3 Ligase Ligand

Rationale: The vast majority of PROTACs in development, including those in clinical trials, recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[9][10][11] The choice depends on factors like the E3 ligase's expression pattern in the target tissue and the desired physicochemical properties of the final PROTAC.

  • Cereblon (CRBN) Ligands: Derivatives of thalidomide, such as pomalidomide and lenalidomide, are commonly used. They are synthetically accessible and have well-understood binding modes.[7]

  • Von Hippel-Lindau (VHL) Ligands: These are typically based on peptidomimetic scaffolds that mimic the binding of HIF-1α to VHL.[7][12]

For this guide, we will proceed with a pomalidomide-based ligand due to its favorable properties and straightforward chemistry.

The Linker: The Key to a Productive Ternary Complex

Rationale: The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy.[6][13] Its length, rigidity, and attachment points dictate the geometry of the ternary complex. An improperly designed linker can lead to steric clashes or an unproductive orientation that prevents ubiquitination.[14] Polyethylene glycol (PEG) and alkyl chains are the most common linker types.[] A "clickable" linker, featuring a terminal alkyne or azide, is highly advantageous for modular synthesis, allowing for the rapid assembly of a PROTAC library.[][16]

PROTAC_Synthesis_Workflow cluster_Components Component Synthesis cluster_Assembly Modular Assembly Warhead Synthesize Warhead (this compound) Couple_Warhead_Linker Couple Warhead to Linker (Alkylation) Warhead->Couple_Warhead_Linker Linker Synthesize Linker (e.g., Azido-PEG-acid) Couple_Linker_E3 Couple Linker to E3 Ligand (Amide Coupling) Linker->Couple_Linker_E3 E3_Ligand Synthesize E3 Ligand (e.g., Pomalidomide-amine) E3_Ligand->Couple_Linker_E3 Azido_PROTAC_Half Azido-PEG-Pomalidomide Couple_Linker_E3->Azido_PROTAC_Half Click_Reaction Final Assembly (CuAAC 'Click' Chemistry) Azido_PROTAC_Half->Click_Reaction Alkyne_Warhead Alkyne-functionalized Warhead Alkyne_Warhead->Click_Reaction Alternative: Functionalize warhead with alkyne first Final_PROTAC Purified PROTAC Click_Reaction->Final_PROTAC In_Vitro_Workflow Start Synthesized PROTAC WB Protocol 3: Western Blot for Protein Degradation Start->WB MTT Protocol 4: MTT Assay for Cell Viability Start->MTT DC50 Determine DC50 (Degradation Concentration 50%) WB->DC50 Controls Validation Controls: - Proteasome Inhibitor - E3 Ligase Competition WB->Controls Mechanism Validation Conclusion Candidate Prioritization DC50->Conclusion IC50 Determine IC50 (Inhibitory Concentration 50%) MTT->IC50 IC50->Conclusion Controls->Conclusion

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palladium-catalyzed synthesis of 2-arylazetidines from oxiranes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Arylazetidine Scaffold

The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique conformational properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in drug design. Specifically, 2-arylazetidines are key structural motifs in a range of biologically active compounds, including potential anticancer agents and antibiotics. However, the synthesis of these strained rings presents considerable challenges, often requiring specialized methodologies to overcome unfavorable ring-closing energetics. This application note provides a detailed overview of the synthesis of 2-arylazetidines from readily available oxiranes, addressing the current state of synthetic methodology and providing a robust experimental protocol.

Current Synthetic Landscape: A Note on Catalytic Approaches

While palladium catalysis is a cornerstone of modern organic synthesis, a direct palladium-catalyzed intermolecular reaction between oxiranes and anilines to form 2-arylazetidines is not yet an established method in the peer-reviewed literature. The high basicity of amine nucleophiles can pose challenges for Lewis acid catalysts like palladium, and controlling the regioselectivity of oxirane ring-opening in an intermolecular fashion is non-trivial.

The existing literature on palladium-catalyzed azetidine synthesis primarily focuses on intramolecular cyclizations, such as C-H amination, where a tethered amine is directed to close onto a C-H bond to form the four-membered ring.[2] Additionally, other transition metals have been employed in azetidine synthesis, but typically not from the direct coupling of oxiranes and anilines. For instance, lanthanide triflates have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines.[3][4]

This application note will therefore focus on a well-documented and reliable non-catalytic method for the synthesis of 2-arylazetidines from oxiranes, providing a detailed protocol and mechanistic insights. We will also explore a hypothetical palladium-catalyzed cycle to guide future research in this area.

Established Protocol: Regio- and Diastereoselective Synthesis of 2-Arylazetidines via Superbase-Induced Cyclization

A highly effective method for the synthesis of 2-arylazetidines from oxiranes relies on a kinetically controlled, superbase-induced intramolecular cyclization. This approach, detailed by Faigl et al., leverages the selective deprotonation of a benzylic position followed by a regioselective ring-opening of the tethered oxirane.[1]

Reaction Principle and Mechanism

The overall transformation is a two-step process. First, an N-aryl-N-(2,3-epoxypropyl) amine is synthesized. In the key second step, this precursor is treated with a potent superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), at low temperature. The base selectively deprotonates the benzylic carbon of the N-aryl group, generating a stabilized carbanion. This anion then undergoes an intramolecular nucleophilic attack on the adjacent carbon of the oxirane ring, leading to the formation of the 2-arylazetidine with a hydroxyl group at the 3-position. The reaction proceeds with high regio- and diastereoselectivity, favoring the formation of the trans-substituted azetidine.[1]

Visualizing the Mechanism

Caption: Mechanism of superbase-induced azetidine formation.

Experimental Protocol

This protocol is adapted from the work of Faigl et al.[1] and should be performed by trained personnel in a well-ventilated fume hood.

Materials and Reagents
  • N-Aryl-N-(2,3-epoxypropyl) amine precursor (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv, 1 M solution in THF)

  • Diisopropylamine (2.0 equiv)

  • n-Butyllithium (n-BuLi) (3.0 equiv, 1.6 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Preparation of the Superbase:

    • To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add the 1 M solution of potassium tert-butoxide in THF (2.0 equiv).

    • Slowly add diisopropylamine (2.0 equiv) followed by the dropwise addition of n-butyllithium (3.0 equiv).

    • Stir the resulting mixture at -78 °C for 20 minutes to generate the LiDA-KOR superbase.

  • Cyclization Reaction:

    • Dissolve the N-aryl-N-(2,3-epoxypropyl) amine precursor (1.0 equiv) in anhydrous THF in a separate flame-dried flask under nitrogen.

    • Slowly add the solution of the precursor to the pre-formed superbase at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 2-arylazetidin-3-ol.

Data Summary: Substrate Scope

The following table summarizes the reported yields for various substituted N-aryl precursors, demonstrating the functional group tolerance of the reaction.

EntryN-Aryl Substituent (R)ProductYield (%)
1Htrans-(2-phenylazetidin-3-yl)methanol85
24-Metrans-(2-(p-tolyl)azetidin-3-yl)methanol82
34-OMetrans-(2-(4-methoxyphenyl)azetidin-3-yl)methanol78
44-Cltrans-(2-(4-chlorophenyl)azetidin-3-yl)methanol88
52-Metrans-(2-(o-tolyl)azetidin-3-yl)methanol75

Data adapted from Faigl et al.[1]

Future Outlook: A Hypothetical Palladium-Catalyzed Approach

Developing a palladium-catalyzed synthesis of 2-arylazetidines from oxiranes and anilines would be a significant advancement. Below is a hypothetical catalytic cycle that outlines the key steps and challenges for such a transformation.

Hypothetical Pd Cycle Pd(0)L_n Pd(0)L_n OxAdd Oxidative Addition Pd(0)L_n->OxAdd Pd(II)_complex π-allyl Pd(II) Complex OxAdd->Pd(II)_complex NucAttack Nucleophilic Attack by Aniline Pd(II)_complex->NucAttack AminoAlcohol Palladated Amino Alcohol NucAttack->AminoAlcohol RedElim Reductive Elimination AminoAlcohol->RedElim RedElim->Pd(0)L_n Catalyst Regeneration Azetidine 2-Arylazetidine Product RedElim->Azetidine Oxirane Aryl Oxirane Oxirane->OxAdd Aniline Aniline Aniline->NucAttack

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Application Notes & Protocols: Photochemical Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry due to their unique ability to enhance metabolic stability, reduce lipophilicity, and serve as rigid scaffolds for orienting pharmacophoric elements.[1] Traditional synthetic routes to these strained rings often require multi-step sequences or harsh conditions. Photochemical synthesis, particularly visible-light-mediated protocols, has emerged as a powerful and mild alternative, offering direct access to complex and densely functionalized azetidines.[2][3] This guide provides an in-depth overview of modern photochemical strategies for azetidine synthesis, focusing on the underlying mechanisms and detailed experimental protocols for key transformations, including the Aza Paternò–Büchi reaction and radical-based cyclizations.

Introduction: The Rise of Azetidines and Photochemistry

The strategic incorporation of azetidines into drug candidates is a growing trend, driven by their favorable physicochemical properties.[1] The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than aziridines, yet reactive enough for further functionalization.[4] However, accessing this valuable scaffold has historically been a synthetic bottleneck.

Photochemical reactions, particularly those harnessing visible light, offer a paradigm shift. These methods operate at ambient temperatures, exhibit high functional group tolerance, and can generate unique molecular architectures inaccessible through thermal pathways.[2][3] The most prominent photochemical approach is the Aza Paternò–Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, which is one of the most direct and atom-economical routes to construct the azetidine core.[5][6][7] Recent innovations have overcome longstanding challenges, such as the rapid isomerization of excited-state imines, by using specialized precursors like oximes and visible-light photocatalysts.[2][8][9]

Core Strategy: The Visible-Light-Mediated Aza Paternò–Büchi Reaction

The classical Aza Paternò–Büchi reaction often required high-energy UV light and was limited to specific classes of imines.[5][10] The modern evolution of this reaction utilizes a photocatalyst, typically an iridium complex, to sensitize a precursor (like an oxime) via triplet energy transfer under visible light irradiation.[2][4][11] This approach is milder, more selective, and possesses a significantly broader substrate scope.[2]

Mechanism of Action

The reaction is initiated by the absorption of visible light by a photocatalyst (PC). The excited-state photocatalyst then transfers its energy to the imine precursor (in this case, a cyclic oxime), promoting it to a triplet excited state. This reactive intermediate undergoes a stepwise cycloaddition with an alkene partner to form the azetidine ring.

The key steps are:

  • Excitation: The photocatalyst absorbs a photon of visible light to reach an excited state (PC*).

  • Energy Transfer: The excited photocatalyst transfers its energy to the oxime substrate, generating a triplet-state oxime and regenerating the ground-state photocatalyst.

  • Radical Addition: The triplet-state oxime adds to the alkene to form a 1,4-biradical intermediate.

  • Intersystem Crossing & Ring Closure: The biradical undergoes intersystem crossing to a singlet state, followed by rapid ring closure to yield the final azetidine product.

G cluster_1 Azetidine Formation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Oxime Oxime Precursor Oxime_T1 Triplet Oxime (T1) Alkene Alkene Biradical 1,4-Biradical Intermediate Azetidine Azetidine Product

Caption: Mechanism of the visible-light-mediated Aza Paternò–Büchi reaction.

Causality Behind Experimental Choices
  • Why Visible Light? Unlike UV radiation, visible light is lower in energy, which minimizes side reactions and degradation of sensitive functional groups. This allows for a "cleaner" reaction profile and broader substrate compatibility.

  • Why a Photocatalyst? Many organic substrates do not absorb visible light directly. The photocatalyst (e.g., fac-[Ir(ppy)3] or related complexes) acts as an antenna, absorbing the light and transferring the energy to the reactive species.[2][12] The choice of catalyst is critical; its triplet energy must be sufficient to activate the oxime precursor.[7]

  • Why Cyclic Oxime Precursors? Acyclic imines in their excited state often undergo rapid E/Z isomerization, which dissipates energy and prevents the desired cycloaddition.[5] Cyclic precursors, such as 2-isoxazoline-3-carboxylates, are conformationally locked, suppressing this competing pathway and favoring azetidine formation.[2][10]

Experimental Protocol: Intermolecular [2+2] Photocycloaddition

This protocol details a general procedure for the synthesis of highly functionalized azetidines via a visible-light-mediated intermolecular reaction between a cyclic oxime and an alkene, adapted from leading literature methods.[2][11]

Materials and Reagents
Reagent/MaterialPurposeTypical GradeSupplier
2-Isoxazoline-3-carboxylate (1 equiv)Imine Precursor>95%Commercial/Synthesized
Alkene (2-5 equiv)Cycloaddition Partner>98%Commercial
fac-[Ir(ppy)3] (1-2 mol%)Photocatalyst>98%Commercial
Acetonitrile (MeCN) or THFSolventAnhydrousCommercial
Schlenk flask or reaction vialReaction Vessel--
Blue LED light source (e.g., 450 nm)Photon Source--
Magnetic stirrer and stir barAgitation--
Step-by-Step Methodology

G A 1. Reagent Preparation Add oxime, alkene, and photocatalyst to an oven-dried vial. B 2. Solvent Addition & Degassing Add anhydrous solvent. Sparge with N2 or Ar for 15-20 min. A->B C 3. Irradiation Seal the vial. Place ~5 cm from a blue LED light source with stirring. B->C D 4. Reaction Monitoring Monitor progress by TLC or LC-MS until starting material is consumed (12-24 h). C->D E 5. Work-up Concentrate the reaction mixture in vacuo. D->E F 6. Purification Purify the crude residue by flash column chromatography (e.g., silica gel). E->F

Caption: General workflow for photochemical azetidine synthesis.

  • Reaction Setup: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (e.g., 0.10 mmol, 1.0 equiv), the alkene (0.50 mmol, 5.0 equiv), and the iridium photocatalyst (e.g., Ir(ppy)3, 0.002 mmol, 2 mol%).

  • Solvent Addition and Degassing: Add anhydrous acetonitrile (e.g., 2.0 mL) to the vial. Seal the vial with a septum and degas the solution by sparging with nitrogen or argon gas for 15-20 minutes. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the sealed vial approximately 5 cm from a 30 W, 450 nm blue LED lamp. Ensure the reaction is stirred vigorously to maintain a homogeneous solution. A small fan may be used to keep the reaction temperature near ambient (~30 °C).[12]

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by periodically taking small aliquots from the reaction mixture.

  • Work-up and Purification: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the functionalized azetidine product. The reaction typically yields a single major regio- and diastereoisomer.[12]

Post-Synthetic Modification: Accessing Free Azetidines

The bicyclic azetidine products obtained from this reaction are stable, but for many applications in drug discovery, the free, unprotected azetidine is desired. The N-O bond of the isoxazoline-derived adduct can be readily cleaved under reductive conditions.

  • Protocol Insight: A common and effective method is hydrogenolysis. Stirring the azetidine adduct with a catalyst like Pd/C or using a reducing agent such as SmI2 or Mo(CO)6 can efficiently cleave the N-O bond, providing access to the synthetically versatile free azetidine.[2][11]

Alternative Strategy: Radical Strain-Release Photocatalysis

An innovative alternative to [2+2] cycloadditions involves the photocatalytic functionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) . This method, termed Radical Strain-Release (RSR) photocatalysis, allows for the synthesis of densely functionalized azetidines that are difficult to access otherwise.[13][14]

The process involves the light-induced generation of radical intermediates from sulfonylimine precursors. These radicals then add to the strained C-N bond of the ABB, triggering a ring-opening cascade that ultimately forms a stable, functionalized azetidine ring.[13][14] This strategy is notable for its mild conditions and the ability to install two new functional groups onto the azetidine core in a single step.[13]

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient degassing (oxygen quenching).2. Photocatalyst triplet energy too low.3. Insufficient light intensity or incorrect wavelength.1. Improve degassing procedure (e.g., use freeze-pump-thaw cycles).2. Screen alternative photocatalysts with higher triplet energies.3. Ensure the light source is functional and positioned correctly.
Formation of Side Products 1. Substrate decomposition under light.2. Competing reaction pathways (e.g., alkene dimerization).1. Decrease catalyst loading or light intensity.2. Use a more dilute solution.3. Screen different solvents.
Poor Diastereoselectivity 1. Flexibility in the biradical intermediate.2. Reaction temperature too high.1. Modify the substrate structure to introduce more steric bias.2. Ensure the reaction temperature is maintained at or below ambient.

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Tries, M., Williams, A. L., & Schindler, C. S. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]

  • Becker, M. R. et al. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Protocols. [Link]

  • Gualandi, A. et al. Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Ghotbi, M., Gámez-Valero, A., & Maes, B. U. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Becker, M. R. et al. Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. [Link]

  • Tries, M., Williams, A. L., & Schindler, C. S. Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. ACS Publications. [Link]

  • Strieth-Kalthoff, F. et al. Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Gualandi, A. et al. Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. [Link]

  • The Paternò-Büchi reaction -a comprehensive review. ResearchGate. [Link]

  • Richardson, A. D. et al. Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. [Link]

  • Becker, M. R. & Schindler, C. S. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research. [Link]

  • Sabatini, J. J. et al. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. [Link]

  • Schindler, C. S. New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2-(4-Bromophenyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the synthesis of this valuable azetidine building block. Due to the inherent ring strain of the four-membered azetidine core, achieving high yields can be a significant challenge.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic route and overcome low yields.

I. Understanding the Core Challenge: The Strained Azetidine Ring

The primary obstacle in synthesizing this compound is the substantial ring strain of the four-membered ring, estimated to be approximately 25.4 kcal/mol.[2] This strain makes the ring susceptible to opening and favors the formation of the more thermodynamically stable five-membered pyrrolidine ring as a byproduct.[1] Therefore, successful synthesis hinges on reaction conditions that are under kinetic control, typically requiring low temperatures and careful selection of reagents.

II. General Synthetic Approach: A Two-Step Strategy

A common and effective route to this compound involves a two-step process:

  • Synthesis of a Precursor: An N-protected 3-amino-1-(4-bromophenyl)propan-1-ol is synthesized. The choice of the nitrogen protecting group is critical and will be discussed in detail.

  • Intramolecular Cyclization: The amino alcohol precursor is cyclized to form the azetidine ring. This is often the most challenging step and is the primary focus of this guide.

III. Troubleshooting Guide: Low Yields in the Cyclization Step

This section addresses the most frequently encountered problem: low yields during the intramolecular cyclization to form this compound.

Problem 1: The Reaction is Sluggish or Fails to Proceed to Completion.
Possible Cause Troubleshooting Strategy & Explanation
Insufficient Activation of the Hydroxyl Group The hydroxyl group is a poor leaving group and requires activation. For intramolecular cyclization, this is typically achieved in one of two ways: 1. Mitsunobu Reaction: This is a common method for the cyclization of amino alcohols.[3][4][5] However, the reaction can be sluggish if the nitrogen nucleophile is not sufficiently acidic.[3][4] N-alkoxycarbonyl protecting groups (like Boc or Cbz) increase the acidity of the N-H bond, facilitating the reaction. 2. Conversion to a Good Leaving Group: The hydroxyl group can be converted to a sulfonate ester (e.g., mesylate or tosylate) or a halide. The subsequent cyclization is then a standard intramolecular nucleophilic substitution.
Suboptimal Reaction Conditions - Temperature: For many azetidine syntheses, especially those under kinetic control, maintaining a low temperature (e.g., -78°C to 0°C) is crucial.[1] For Mitsunobu reactions, the reaction is often started at 0°C and then allowed to warm to room temperature.[3] - Solvent: Anhydrous THF or DCM are commonly used solvents. Ensure the solvent is completely dry, as water can quench the reagents. - Reagent Quality: Use freshly opened or properly stored reagents. Triphenylphosphine (PPh₃) can oxidize over time, and azodicarboxylates like DEAD or DIAD can degrade.
Steric Hindrance The 4-bromophenyl group can introduce some steric bulk. While not excessively large, it can slow down the reaction. Consider increasing the reaction time or using a less sterically hindered phosphine reagent if available.
Problem 2: The Major Product is the Five-Membered Pyrrolidine Ring.
Possible Cause Troubleshooting Strategy & Explanation
Thermodynamic Control The formation of a five-membered ring is often thermodynamically favored.[1] To favor the formation of the four-membered azetidine, the reaction must be under kinetic control. - Maintain Low Temperature: This is the most critical factor. Running the reaction at -78°C can significantly favor the formation of the azetidine.
Incorrect Starting Material Ensure you are starting with a 3-amino-1-propanol derivative. If you inadvertently synthesized a 4-amino-1-butanol derivative, the formation of a five-membered ring is expected.
Problem 3: Formation of an Allylic Byproduct.
Possible Cause Troubleshooting Strategy & Explanation
N-Boc Protecting Group The use of a tert-butoxycarbonyl (Boc) protecting group can lead to the formation of an allylic byproduct. The Boc group can facilitate deprotonation at the carbon atom adjacent to the nitrogen, leading to an elimination reaction that competes with the desired cyclization. - Switch to an Alternative Protecting Group: Consider using a carbobenzyloxy (Cbz) or benzyl (Bn) group instead of Boc. These groups are less likely to promote this side reaction. The Cbz group is particularly useful as it can be removed under orthogonal conditions (hydrogenolysis) to the acid-labile Boc group.[4]

IV. Frequently Asked Questions (FAQs)

Q1: Which nitrogen protecting group is best for the synthesis of this compound?

The choice of protecting group is a critical decision. Here's a comparison of common options:

Protecting Group Advantages Disadvantages Deprotection Conditions
Boc (tert-butoxycarbonyl) Stable to many reaction conditions.Can lead to allylic byproducts.Acidic conditions (e.g., TFA in DCM).
Cbz (carbobenzyloxy) Less prone to elimination side reactions. Orthogonal to Boc.[4]Requires hydrogenolysis for removal, which may not be compatible with all functional groups.Catalytic hydrogenation (e.g., H₂, Pd/C).
Bn (benzyl) Stable and less prone to elimination.Requires harsher hydrogenolysis conditions than Cbz for removal.Catalytic hydrogenation (e.g., H₂, Pd/C).

For the synthesis of this compound, the Cbz group is often the preferred choice to avoid the potential for allylic byproduct formation associated with the Boc group.

Q2: My Mitsunobu reaction is still giving low yields even with a Cbz protecting group. What else can I try?

The Mitsunobu reaction can be sensitive. Here are some further troubleshooting tips:

  • Order of Reagent Addition: The order of addition can be important. The standard protocol involves dissolving the amino alcohol, triphenylphosphine, and the acidic N-H source (in this case, the Cbz-protected amine) in THF, cooling to 0°C, and then slowly adding the azodicarboxylate (DEAD or DIAD).[3]

  • Reagent Stoichiometry: While 1.1-1.5 equivalents of PPh₃ and DEAD/DIAD are typically used, some difficult cyclizations may benefit from a slight increase in the amount of these reagents.

  • Alternative Mitsunobu Reagents: If DEAD or DIAD are proving problematic, consider using di-tert-butyl azodicarboxylate (DBAD) or 1,1'-(azodicarbonyl)dipiperidine (ADDP), which can sometimes improve yields and simplify purification.[3]

Q3: Are there alternatives to the Mitsunobu reaction for the cyclization step?

Yes. A common alternative is a two-step process:

  • Activate the Hydroxyl Group: Convert the hydroxyl group of the N-protected 3-amino-1-(4-bromophenyl)propan-1-ol to a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs). This is typically done using mesyl chloride or tosyl chloride in the presence of a base like triethylamine or pyridine.

  • Intramolecular Cyclization: Treat the resulting sulfonate ester with a base (e.g., sodium hydride) to effect an intramolecular SN2 reaction, forming the azetidine ring.

This approach avoids the sometimes-finicky nature of the Mitsunobu reaction but adds an extra synthetic step.

Q4: How should I purify my this compound? The compound seems to degrade on silica gel.

Azetidines can be sensitive to the acidic nature of standard silica gel, which can lead to ring-opening.[6]

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. You can prepare this by flushing the column with a solvent system containing 1-2% triethylamine before loading your sample.[6]

  • Alternative Stationary Phases: Consider using neutral alumina for column chromatography.[6]

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Gentle Handling: Avoid excessive heating during solvent removal. Use a rotary evaporator with a cool water bath.

  • Salt Formation and Recrystallization: If the azetidine is an oil, it can sometimes be converted to a crystalline salt (e.g., hydrochloride) which can be purified by recrystallization.[6]

V. Experimental Protocols

Protocol 1: Synthesis of N-Cbz-3-amino-1-(4-bromophenyl)propan-1-ol

This protocol outlines the synthesis of the key precursor for the cyclization reaction.

cluster_0 Step 1: Synthesis of Precursor 4-bromobenzaldehyde 4-bromobenzaldehyde allylic_alcohol 1-(4-bromophenyl)prop-2-en-1-ol 4-bromobenzaldehyde->allylic_alcohol 1. VinylMgBr, THF, -78°C to rt vinylmagnesium_bromide vinylmagnesium_bromide epoxide 2-(4-bromophenyl)-2-vinyloxirane allylic_alcohol->epoxide 2. m-CPBA, DCM mCPBA m-CPBA amino_alcohol 3-(benzylamino)-1-(4-bromophenyl)propan-1-ol epoxide->amino_alcohol 3. Benzylamine, reflux benzylamine benzylamine final_precursor N-Cbz-3-amino-1-(4-bromophenyl)propan-1-ol amino_alcohol->final_precursor 4. Cbz-Cl, Base, DCM CbzCl Benzyl Chloroformate

Figure 1. Synthetic workflow for the precursor.

Materials:

  • 4-Bromobenzaldehyde

  • Vinylmagnesium bromide (1.0 M in THF)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Benzylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Addition: To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add vinylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are dried and concentrated to give crude 1-(4-bromophenyl)prop-2-en-1-ol.

  • Epoxidation: Dissolve the crude allylic alcohol in DCM and cool to 0°C. Add m-CPBA (1.1 eq) portion-wise and stir at room temperature overnight. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to yield the crude epoxide.

  • Ring Opening: To the crude epoxide, add benzylamine (2.0 eq) and heat to reflux for 4 hours. Cool the reaction and remove excess benzylamine under reduced pressure to obtain crude 3-(benzylamino)-1-(4-bromophenyl)propan-1-ol.

  • N-Protection: Dissolve the crude amino alcohol in DCM and add triethylamine (1.5 eq). Cool to 0°C and add benzyl chloroformate (1.1 eq) dropwise. Stir at room temperature for 3 hours. Wash with water and brine, then dry and concentrate the organic layer. Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford N-Cbz-3-amino-1-(4-bromophenyl)propan-1-ol.

Protocol 2: Intramolecular Mitsunobu Cyclization

This protocol describes the critical ring-closing step to form the azetidine.

cluster_1 Step 2: Intramolecular Cyclization precursor N-Cbz-3-amino-1-(4-bromophenyl)propan-1-ol product N-Cbz-2-(4-bromophenyl)azetidine precursor->product 1. PPh₃, DIAD, THF, 0°C to rt reagents PPh₃, DIAD final_product This compound product->final_product 2. Deprotection deprotection H₂, Pd/C

Figure 2. Workflow for the cyclization and deprotection.

Materials:

  • N-Cbz-3-amino-1-(4-bromophenyl)propan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Cyclization: To a solution of N-Cbz-3-amino-1-(4-bromophenyl)propan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on deactivated silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Cbz-2-(4-bromophenyl)azetidine.

  • Deprotection: Dissolve the purified N-Cbz-2-(4-bromophenyl)azetidine in methanol and add a catalytic amount of Pd/C. Stir the mixture under an atmosphere of hydrogen (balloon pressure is often sufficient) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Final Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate to obtain this compound. Further purification, if necessary, can be achieved by column chromatography on deactivated silica gel.

VI. Data Summary

The following table provides a general overview of expected yields for key steps in the synthesis of 2-arylazetidines. Note that yields for the 4-bromophenyl derivative may vary and require optimization.

Reaction Step Aryl Substituent Yield (%)
Two-Step Regio- and Diastereoselective Synthesis (from oxiranes) Phenyl85
4-Chlorophenyl78
4-Methoxyphenyl82
2-Bromophenyl (estimated) ~70-80
Intramolecular Cyclization of γ-chloroamines Alkyl44-55

Data adapted from a comparative benchmark guide.

VII. Conclusion

The synthesis of this compound presents notable challenges, primarily due to the strained nature of the azetidine ring. However, by understanding the potential pitfalls, such as the formation of thermodynamic byproducts and side reactions related to the choice of protecting groups, and by carefully controlling reaction conditions, these hurdles can be overcome. This guide provides a framework for troubleshooting common issues and offers robust protocols to improve the yield and purity of this important synthetic building block.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide.
  • BenchChem. (2025).
  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • PubMed. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties.
  • Chemical Reviews. (2009).
  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols.
  • ResearchGate. (n.d.). Synthesis of aziridines by Mitsunobu reaction (Methods A and B).
  • Alfa Chemistry. (n.d.). Mitsunobu Reaction.
  • BenchChem. (2025).
  • Pure. (n.d.). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines.
  • Reddit. (2018). Mitsunobu reaction issues.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • RSC Publishing. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • RSC Publishing. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B.
  • Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in W
  • The Royal Society of Chemistry. (2011).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
  • Reddit. (2017).
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Organic Syntheses. (n.d.). azetidine.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Synthesis of boronated phenylalanine analogues with a quaternary center for boron neutron capture therapy.
  • ResearchGate. (n.d.). Intramolecular Cyclization of N -Aryl Amides for the Synthesis of 3-Amino Oxindoles.
  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • RSC Publishing. (n.d.).
  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.
  • Semantic Scholar. (2019). AgNO 3 ‐Catalysed Intramolecular Cyclization: Access to Functionalized Cyclopentanones and Spiro‐Cyclopentanones.

Sources

Technical Support Center: Minimizing Byproduct Formation in Azetidine Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of azetidines. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, often leading to byproduct formation and reduced yields.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and optimize your azetidine ring closure reactions.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during azetidine synthesis in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My azetidine ring formation is resulting in very low yields. What are the common causes and how can I improve it?

Low yields are a frequent hurdle in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this:

  • Unfavorable Reaction Kinetics: The transition state leading to the four-membered ring is often energetically high.[1]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, is a common competing pathway.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1][3]

  • Inappropriate Leaving Group: The choice of leaving group is critical for successful intramolecular nucleophilic substitution.[1][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically influence reaction efficiency.[1]

Troubleshooting & Optimization:

A systematic optimization of reaction parameters is crucial. This includes screening different solvents, adjusting the temperature, and varying catalyst loading.[1] For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) and refluxing is beneficial.[1]

Q2: I'm observing significant formation of a pyrrolidine byproduct. How can I favor the formation of the azetidine ring?

The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common side reaction in azetidine synthesis.[1] The regioselectivity of the ring-closing reaction is key.

Mechanistic Insight:

In reactions such as the intramolecular aminolysis of epoxides, the nucleophilic attack of the amine can occur at either the C3 or C4 position of the epoxide. Attack at C3 leads to the desired azetidine, while attack at C4 results in the pyrrolidine byproduct.

Troubleshooting Workflow for Minimizing Pyrrolidine Byproduct:

G start High Pyrrolidine Byproduct check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_substrate Assess Substrate Structure start->check_substrate la_catalyst Use Lewis Acids like La(OTf)₃ check_catalyst->la_catalyst temp_solvent Screen Temperature & Solvent (e.g., Refluxing DCE) check_conditions->temp_solvent substituents Analyze Steric/Electronic Effects of Substituents check_substrate->substituents outcome Improved Azetidine Yield la_catalyst->outcome temp_solvent->outcome substituents->outcome

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.

Q3: I'm struggling with intermolecular side reactions like dimerization and polymerization. What strategies can I employ?

Intermolecular reactions become significant when the rate of reaction between two precursor molecules is faster than the intramolecular cyclization.[3]

Key Strategies:
  • High Dilution Conditions: This is the most effective strategy. By slowly adding the substrate to the reaction mixture, the concentration of the substrate at any given time is kept low, thus favoring the intramolecular pathway.[3]

  • Choice of Solvent: A solvent that can stabilize the transition state of the intramolecular cyclization can help to increase its rate relative to the intermolecular reaction.

Q4: My reaction is producing elimination byproducts instead of the desired azetidine. How can I prevent this?

Elimination reactions are a common side reaction, particularly when using strong, non-nucleophilic bases or with sterically hindered substrates.[3]

Troubleshooting Steps:
  • Base Selection: Switch to a milder or more nucleophilic base. For example, if you are using LDA, consider trying K₂CO₃.[3]

  • Substrate Design: If possible, redesign the substrate to reduce steric hindrance around the reaction centers.[3]

Q5: The purification of my crude azetidine product is proving difficult. What are the best practices?

Purification of azetidines can be challenging due to their basicity and potential instability, especially on silica gel.[1]

Recommended Purification Techniques:
  • Column Chromatography:

    • Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[1]

  • Recrystallization: If the azetidine product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[1][2]

  • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent option.[1]

II. Optimizing Reaction Conditions: A Comparative Overview

The choice of catalyst and reaction conditions is paramount for a successful azetidine synthesis. The following table summarizes the performance of different catalytic systems.[4]

Catalytic SystemSubstrate TypeKey AdvantagesPotential Issues
Palladium Catalysis Substrates with activatable C-H bondsRobust, good yields for C-N bond formation.[4]May require specific directing groups.[4]
Organocatalysis VariesExcellent for enantioselective synthesis of chiral azetidines.[4]Substrate scope can be limited.
Lewis Acid Catalysis (e.g., La(OTf)₃) Epoxy amine precursorsMild, efficient, broad functional group tolerance, high yields.[4][5]Regioselectivity can be a challenge.

III. Detailed Experimental Protocols

To provide practical guidance, here are detailed protocols for key azetidine synthesis methodologies.

Protocol 1: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxide

This protocol describes the optimized conditions for synthesizing an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[1]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[1]

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a procedure for the synthesis of substituted azetidines.[3]

Step A: Mesylation

  • Dissolve the γ-amino alcohol (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent like CH₂Cl₂ at 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[3]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.[3]

  • Monitor the reaction by TLC until the starting material is consumed.[3]

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[3]

  • Extract the aqueous layer with CH₂Cl₂ (3x).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]

Step B: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.[3]

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[3]

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[3]

  • Purify the crude product by flash column chromatography.[3]

IV. The Role of Protecting Groups in Azetidine Synthesis

The choice of a nitrogen protecting group is critical and depends on the reaction conditions and the desired final product.[3]

Protecting GroupKey CharacteristicsRemoval Conditions
tert-Butoxycarbonyl (Boc) Widely used, stable under many conditions.[2]Readily removed under acidic conditions.[2]
Benzyl (Bn) RobustRemoved by hydrogenolysis.
Carbobenzyloxy (Cbz) Offers orthogonal deprotection strategies.[2]Removed by hydrogenolysis.
Sulfonyl Groups (e.g., Tosyl, Nosyl) Robust, can activate the nitrogen.[3]Often require harsh removal conditions.[3]

A strategic choice of protecting group can also influence the course of the reaction. For instance, the tert-butoxythiocarbonyl (Botc) group has been shown to facilitate lithiation–electrophile trapping for the elaboration of azetidines.[6]

V. Advanced Synthetic Strategies & Future Outlook

The field of azetidine synthesis is continually evolving, with new methods being developed to address long-standing challenges.

Photochemical Approaches

Photochemical reactions, such as the aza Paternò-Büchi reaction, offer a powerful means to construct azetidine rings.[7][8] This [2+2] photocycloaddition between an imine and an alkene can rapidly assemble functionalized azetidines.[7] Recent advances in visible-light-mediated aza Paternò-Büchi reactions have further expanded the utility of this methodology.[9]

Radical-Mediated Cyclizations

Photo-induced copper catalysis has enabled the [3+1] radical cascade cyclization of tertiary amines with alkynes to produce densely substituted azetidines.[10] This atom-economical approach involves the functionalization of C(sp³)-H bonds at the α-position to the nitrogen atom.[10]

Ring Expansion and Contraction Methods

Ring expansion of smaller rings like aziridines and ring contraction of larger rings like pyrrolidines provide alternative synthetic routes to azetidines.[11] Gold-catalyzed 4-exo-dig cyclization for the ring expansion of propargylic aziridines has been reported to stereoselectively form (Z)-alkylidene azetidines.[12]

VI. Conclusion

The synthesis of azetidines, while challenging, is a rewarding endeavor given their importance in medicinal chemistry and drug development. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, the formation of byproducts can be minimized, leading to higher yields and purer products. This guide provides a foundation for troubleshooting common issues and exploring advanced synthetic strategies.

References

  • Technical Support Center: Azetidine Ring Formation - Benchchem. (n.d.).
  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure - Benchchem. (n.d.).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.).
  • "troubleshooting guide for azetidine derivative synthesis" - Benchchem. (n.d.).
  • Optimizing reaction conditions for azetidine ring formation - Benchchem. (n.d.).
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). Retrieved from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024, July 19). Retrieved from [Link]

  • Photochemical Approaches to Azetidines - Nottingham ePrints. (2022, March 27). Retrieved from [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PubMed Central. (2022, April 18). Retrieved from [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011, October 25). Retrieved from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones | Organic Letters - ACS Publications. (2019, March 4). Retrieved from [Link]

  • The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. - ResearchGate. (n.d.). Retrieved from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • The synthesis of azetidines with intramolecular cyclization of homoallylamines. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (n.d.). Retrieved from [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]

  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines | Organic Letters - ACS Publications. (2024, September 2). Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17). Retrieved from [Link]

  • azetidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing. (n.d.). Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022, November 30). Retrieved from [Link]

  • Synthesis of Azetidines. (n.d.). Retrieved from [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. (2017, January 13). Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). Retrieved from [Link]

  • (PDF) A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - ResearchGate. (2025, September 5). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-bromophenyl)azetidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-bromophenyl)azetidine and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating these valuable, yet sensitive, four-membered heterocyclic compounds. As a Senior Application Scientist, I've structured this guide to move from common inquiries to specific, hands-on troubleshooting, grounding every recommendation in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of 2-arylazetidines.

Q1: What are the primary challenges when purifying this compound and its derivatives?

A1: The main difficulties stem from the inherent properties of the azetidine ring.[1][2]

  • Ring Strain: The four-membered ring has significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening, especially under acidic conditions.[3]

  • Basicity: The nitrogen atom makes the molecule basic, which can lead to strong interactions with acidic stationary phases like standard silica gel, causing tailing, poor separation, and even decomposition.[4]

  • Polarity: The polarity of azetidine derivatives can be similar to that of common synthetic byproducts or starting materials, making chromatographic separation challenging.[1]

Q2: Why does my azetidine compound seem to decompose during silica gel column chromatography?

A2: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of the azetidine ring can be protonated by these acidic sites. This protonation can catalyze ring-opening reactions, leading to the formation of undesired byproducts like γ-aminoalcohols or other rearranged products.[5][6] This degradation is a common failure mode in azetidine purification.[1][4]

Q3: Besides chromatography, what other purification methods are viable for these compounds?

A3: Several alternative or complementary techniques can be highly effective:

  • Recrystallization: If your compound is a solid with moderate to high purity (>90%), recrystallization is an excellent method for achieving high purity.[4][7]

  • Distillation: For derivatives that are volatile and thermally stable, distillation under reduced pressure can be a suitable option.[4]

  • Salt Formation: Since azetidines are basic, they can be converted into crystalline salts (e.g., hydrochloride or tartrate salts). These salts often have different solubility profiles and are more amenable to recrystallization, effectively removing non-basic impurities. This is particularly useful if the free base is an oil.[5]

Troubleshooting Guide: Purification Workflows

This section provides detailed answers to specific problems you might encounter during your experiments.

Problem 1: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography.

This is a classic sign of incompatibility between your basic compound and the acidic stationary phase.

dot

cluster_problem Problem Identification cluster_solution Troubleshooting Pathway Problem Poor Separation / Tailing on Silica Gel TLC/Column Sol1 Option 1: Neutralize Silica Gel Problem->Sol1 Quickest Fix Sol2 Option 2: Change Stationary Phase Problem->Sol2 If Neutralization Fails Sol3 Option 3: Alternative Method Problem->Sol3 If Chromatography is Ineffective Detail1 Add 1-2% Triethylamine (Et3N) or Ammonia to Eluent Sol1->Detail1 Detail2 Use Neutral or Basic Alumina or Amino-functionalized Silica Gel Sol2->Detail2 Detail3 Consider Recrystallization (if solid) or Salt Formation Sol3->Detail3

Caption: Troubleshooting pathway for poor chromatographic performance.

Detailed Answer:

Streaking and poor separation are typically caused by strong, non-ideal interactions between the basic azetidine nitrogen and acidic silanol groups on the silica surface.

  • Probable Cause: Acid-base interaction leading to slow, heterogeneous elution.

  • Solution 1: Neutralize the Stationary Phase. The most common and effective solution is to add a small amount of a volatile base to your eluent system.[5]

    • For Column Chromatography: Add 1-2% triethylamine (Et₃N) to your chosen solvent system (e.g., Ethyl Acetate/Hexanes). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your azetidine derivative to elute cleanly without strong binding.

    • For TLC Analysis: Prepare a developing jar with the eluent already containing the base to get an accurate prediction of the column's performance.

  • Solution 2: Use an Alternative Stationary Phase. If neutralization is insufficient, switch to a non-acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.[4][5]

    • Amino-functionalized Silica Gel: This specialized stationary phase has basic groups bonded to the surface, which helps to prevent interactions with basic analytes and can provide excellent separation.[8]

Problem 2: I have low recovery of my product after column chromatography, and TLC of the collected fractions shows new, more polar spots.

This indicates that your compound is degrading on the column.

Detailed Answer:

The appearance of new, more polar spots (which stick lower on the TLC plate) is a strong indicator of a chemical reaction occurring during purification. For azetidines, this is almost always acid-catalyzed ring-opening.[5]

  • Probable Cause: Decomposition of the acid-sensitive azetidine ring on the silica gel.

  • Solution 1: Implement Base-Deactivated Chromatography. As with streaking, the first line of defense is to run the column with an eluent containing 1-2% triethylamine. This neutralizes the column and prevents the acidic conditions that cause decomposition.[5]

  • Solution 2: Minimize Contact Time. If you must use silica, run the column as quickly as possible. Use flash chromatography with positive air pressure and avoid letting the column run dry or sit for extended periods.

  • Solution 3: Avoid Acidic Workup Conditions. Before you even get to the column, ensure that your reaction workup does not involve strong acidic washes. If an acid wash is necessary to remove other basic impurities, it should be done carefully at low temperatures and neutralized immediately.

Troubleshooting Summary: Product Degradation
Symptom Probable Cause Primary Solution
Low product recoveryAcid-catalyzed ring-openingUse a mobile phase containing a base (e.g., 1% Et₃N).[5]
New polar spots on TLCDecomposition on silica gelSwitch to a neutral stationary phase like alumina.[4]
Product loss during solvent removalThermal instabilityConcentrate fractions at low temperature using a rotary evaporator with a cool water bath.[5]
Problem 3: My desired product co-elutes with a persistent impurity.

Co-elution occurs when the product and an impurity have very similar polarities in the chosen solvent system.[1]

Detailed Answer:
  • Probable Cause: The impurity has a similar Rf value to your product. This could be a starting material, a regioisomer, or a diastereomer.

  • Solution 1: Optimize the Solvent System. Systematically screen different solvent systems using TLC.[5]

    • Try solvents with different selectivities. For example, if you are using an Ethyl Acetate (a hydrogen bond acceptor) / Hexanes system, try switching to a Dichloromethane (a weak hydrogen bond donor) / Methanol system.

    • Small changes in solvent ratios can sometimes achieve separation. Test 5%, 10%, 15%, and 20% polar solvent in your non-polar solvent.

  • Solution 2: Employ an Alternative Purification Technique. If chromatography fails, it's time to exploit a different physical property of your compound.

    • Recrystallization: If the crude material is a solid, this is often the best way to remove small amounts of closely-eluting impurities. Experiment with different solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

    • Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative HPLC with a different stationary phase (e.g., C18 for reverse-phase) can be very effective.[9][10]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is a standard first approach for purifying crude this compound derivatives.

  • TLC Analysis: Dissolve a small sample of your crude material in dichloromethane. Spot it on a TLC plate and develop it in various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%) to find a solvent system that gives your product an Rf of ~0.3.

  • Prepare the Eluent: Make a bulk solution of the optimal solvent system identified in step 1. Add triethylamine to this solution to a final concentration of 1% (v/v).[5]

  • Pack the Column: Prepare a slurry of silica gel in the prepared eluent (with Et₃N). Pack the column using positive pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample: Concentrate your crude material onto a small amount of silica gel to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the prepared eluent, collecting fractions. Monitor the elution of the product by TLC using the same eluent.

  • Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure at a low temperature (e.g., < 30°C water bath) to yield the purified product.[5]

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is ideal if your azetidine free-base is an oil or difficult to crystallize, but its salt form is a stable solid.

  • Salt Formation:

    • Dissolve the crude oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • Continue adding until a precipitate forms and no further precipitation is observed.

  • Isolation:

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove non-basic, soluble impurities.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration and dry under vacuum.

  • (Optional) Free-Basing: To recover the azetidine free base, dissolve the pure salt in water, basify the aqueous layer with a base like NaOH or NaHCO₃, and extract the free amine with an organic solvent (e.g., dichloromethane).[1] Dry the organic layers and concentrate to yield the pure product.

dot

Crude Crude Product (this compound) IsSolid Is it a solid? Crude->IsSolid IsOil Is it an oil? IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Attempt Deactivated Flash Chromatography IsOil->Chromatography Yes Salt Convert to Salt (e.g., HCl salt) Chromatography->Salt Fails / Impure PureOil Pure Oily Product Chromatography->PureOil PureSolid Pure Crystalline Product Recrystallize->PureSolid Salt->Recrystallize

Caption: General purification decision workflow for azetidine derivatives.

References
  • BenchChem. (2025). Troubleshooting guide for 3-(2-Phenoxyethyl)
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Kovács, E. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Cernijenko, A. et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH Public Access. [Link]

  • Reddy, C. et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions with various nitriles. Tetrahedron Letters. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Arylazetidines.
  • BenchChem. (2025). A Technical Guide to the Regio- and Diastereoselective Synthesis of 2-Arylazetidines.
  • BenchChem. (2025). The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. [Link]

  • Anderson, J.C. & Smith, A.D. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access. [Link]

  • Organic Syntheses. Azetidine. [Link]

  • Lanyon, L. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Tayama, E. et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • R. A. Y. Barros, A. M. S. Silva. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Application of NMR Spectroscopy in Simple and Complex Heterocycles. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • BenchChem. (2025). Validating the Bioactivity of 2-(2-Bromophenyl)
  • ChemRxiv. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]

  • BenchChem. (2025).
  • College of Science Repository. (n.d.). Synthesis and characterization of some Azetidines derivatives. [Link]

  • Gámez-Montaño, R. & Gámez-Vallejo, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Kananovich, D. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • ResearchGate. (2018). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • Welsch, M.E. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • ChemRxiv. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]

  • BenchChem. (2025). A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenyl)azetidine.
  • Google Patents. (1990).
  • SpectraBase. (n.d.). 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole - Optional[13C NMR]. [Link]

Sources

Technical Support Center: Navigating the Acid-Mediated Decomposition of N-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the acid-mediated decomposition of N-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals who work with these valuable yet sensitive scaffolds. Due to their inherent ring strain, azetidines can be susceptible to degradation, particularly under acidic conditions, leading to unexpected results and project delays.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and overcome these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the stability of N-substituted azetidines in acidic environments.

Q1: Why are N-substituted azetidines susceptible to decomposition in acidic media?

A1: The susceptibility of N-substituted azetidines to acid-mediated decomposition stems from their four-membered ring structure, which results in significant ring strain (approximately 25.4 kcal/mol).[5] Under acidic conditions, the azetidine nitrogen can be protonated, which further activates the ring towards nucleophilic attack and subsequent ring-opening.[6] This inherent reactivity makes them more prone to degradation pathways not typically observed in less strained five- or six-membered heterocyclic systems.[4]

Q2: What is the common mechanism for the acid-mediated decomposition of N-substituted azetidines?

A2: A prevalent mechanism is an intramolecular ring-opening decomposition.[1][2] This process is often initiated by the protonation of the azetidine nitrogen. If a pendant nucleophilic group (such as an amide) is present on the N-substituent, it can attack one of the ring carbons, leading to the opening of the azetidine ring.[1][2][3] This can result in the formation of various byproducts, such as lactones and lactams, through subsequent rearrangements.[1]

Q3: How does the substituent on the azetidine nitrogen (N-substituent) influence stability?

A3: The nature of the N-substituent plays a critical role in the stability of the azetidine ring in acidic conditions.[6]

  • Electronic Effects: Electron-withdrawing groups on an N-aryl substituent can decrease the basicity (pKa) of the azetidine nitrogen.[6] This reduced basicity makes the nitrogen less likely to be protonated, thereby enhancing the compound's stability in acidic media. For instance, N-heteroaryl azetidines, such as those with 2- and 4-pyridyl substituents, have shown greater stability compared to N-phenyl analogues.[1][3] This increased stability is attributed to the delocalization of the nitrogen lone pair into the heteroaryl ring system, which lowers the pKa of the azetidine nitrogen.[1][4]

  • Steric Effects: Bulky substituents on the nitrogen atom can sterically hinder the approach of protons and nucleophiles, which may offer some degree of kinetic stabilization.

Q4: Are N-substituted azetidines stable under basic or neutral conditions?

A4: Generally, N-substituted azetidines are more stable under neutral to basic conditions compared to acidic conditions.[6] However, some highly reactive azetidine derivatives can still undergo ring-opening or other reactions under basic conditions, so stability should be assessed on a case-by-case basis.[7]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis, workup, and purification of N-substituted azetidines.

Problem 1: Low yield and observation of unexpected polar byproducts after an acidic aqueous workup.

Symptoms:

  • Low recovery of the desired N-substituted azetidine product after extraction from an acidic aqueous layer (e.g., 1N HCl).

  • Appearance of new, more polar spots on TLC or additional peaks in LC-MS analysis of the crude product.

  • Mass spectrometry data of the byproducts may indicate masses corresponding to ring-opened products (e.g., addition of a water molecule).

Root Cause Analysis: The acidic wash during the workup is likely causing the decomposition of your acid-sensitive azetidine. The protonation of the azetidine nitrogen facilitates nucleophilic attack by water, leading to hydrolysis and ring-opening.

Solutions:

  • Avoid Strong Acids: If possible, substitute the strong acid wash with a milder alternative, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or omit the acidic wash entirely if the impurities to be removed are not basic.[6]

  • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction rapidly and at a reduced temperature (e.g., 0 °C) to minimize the exposure time of the azetidine to the acidic environment.[6]

  • Use a Biphasic System with Caution: When performing an acidic wash, ensure vigorous stirring to promote efficient partitioning and reduce the time the compound spends at the acidic aqueous interface.

Problem 2: Product decomposition during purification by silica gel column chromatography.

Symptoms:

  • Low overall yield of the purified product.

  • Isolation of fractions containing ring-opened byproducts.

  • Streaking or tailing of the product spot on TLC plates (silica gel).

Root Cause Analysis: Standard silica gel is inherently acidic and can induce the decomposition of acid-sensitive N-substituted azetidines.[6] Prolonged contact with the acidic silica surface during chromatography can lead to the same degradation pathways observed in acidic workups.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).[6][8] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, for the purification.[8]

  • Flash Chromatography: Employ flash chromatography techniques to minimize the residence time of the compound on the column.

Problem 3: Gradual decomposition of the purified N-substituted azetidine during storage.

Symptoms:

  • The appearance of impurities in a previously pure sample upon re-analysis (e.g., by NMR or LC-MS) after a period of storage.

  • Changes in the physical appearance of the sample (e.g., color change, oiling out of a solid).

Root Cause Analysis: Trace amounts of acid from the synthesis or purification steps may be present in the final product, catalyzing slow decomposition over time. Some N-substituted azetidines are also inherently unstable and can degrade even under seemingly neutral conditions.

Solutions:

  • Ensure Complete Removal of Acid: After an acidic workup or purification involving acid, ensure all traces of acid are removed. This can be achieved by washing with a dilute basic solution (e.g., saturated NaHCO₃), followed by a brine wash and thorough drying of the organic phase.

  • Buffered Storage: If the compound is particularly sensitive, consider storing it as a solution in a buffered solvent system at a neutral or slightly basic pH.[4]

  • Storage as a Salt: If the azetidine nitrogen is basic, consider storing the compound as a salt (e.g., hydrochloride or trifluoroacetate salt) if the salt form is more stable. However, be mindful that the free base will be regenerated upon dissolution in a neutral or basic medium.

  • Solid-State Storage: Whenever possible, store the purified compound as a solid at low temperatures and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[4]

Data Presentation

The stability of N-substituted azetidines is highly dependent on the electronic properties of the N-substituent. The following table summarizes the observed stability of a series of N-aryl azetidines at pH 1.8, highlighting the impact of the N-substituent on the half-life (T₁/₂) of the compound.

Compound IDN-SubstituentAzetidine Nitrogen pKa (Calculated)Half-Life (T₁/₂) at pH 1.8Stability
1 3-Pyridyl-1.13.8 hoursModerately Stable
2 2-Pyridyl-2.3> 24 hoursStable
3 4-Pyridyl-2.1> 24 hoursStable
4 Phenyl2.9DecomposesUnstable
5 4-MethoxyphenylNot specified0.5 hoursUnstable
6 4-Cyanophenyl0.5 (measured)< 10 minutesHighly Unstable

Data adapted from Bai, G., et al. (2021). ACS Medicinal Chemistry Letters.[3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Azetidine Decomposition by NMR

This protocol provides a general method for determining the aqueous half-life (T₁/₂) of an N-substituted azetidine at a specific pH.

Materials:

  • N-substituted azetidine of interest

  • Deuterated buffer of the desired pH (e.g., phosphate buffer in D₂O)

  • Internal standard (e.g., maleic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the N-substituted azetidine in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the deuterated buffer, the internal standard stock solution, and the azetidine stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate a characteristic peak of the azetidine and a peak of the internal standard in each spectrum.

  • Calculate the relative amount of the azetidine remaining at each time point by comparing its integral to that of the internal standard.

  • Plot the natural logarithm of the percentage of remaining azetidine versus time. The half-life can be calculated from the slope of the resulting line.

Visualizations

Diagram 1: General Mechanism of Acid-Mediated Intramolecular Decomposition

Decomposition_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Rearrangement & Byproduct Formation A N-Substituted Azetidine B Protonated Azetidinium Ion A->B + H+ C Ring-Opened Intermediate B->C Nucleophilic Attack (e.g., from pendant amide) D Decomposition Products (e.g., Lactone, Lactam) C->D Rearrangement

Caption: Acid-mediated decomposition of an N-substituted azetidine.

Diagram 2: Troubleshooting Workflow for Azetidine Instability

Troubleshooting_Workflow cluster_workup Solutions for Workup cluster_purification Solutions for Purification cluster_storage Solutions for Storage Start Problem: Azetidine Decomposition Observed Acidic_Workup During Acidic Workup? Start->Acidic_Workup Purification During Silica Gel Chromatography? Start->Purification Storage During Storage? Start->Storage Sol1_Workup Use Milder Acid (e.g., NH4Cl) Acidic_Workup->Sol1_Workup Yes Sol2_Workup Reduce Contact Time & Temperature Acidic_Workup->Sol2_Workup Yes Sol1_Purification Neutralize Silica with Et3N Purification->Sol1_Purification Yes Sol2_Purification Use Alumina Purification->Sol2_Purification Yes Sol1_Storage Ensure Complete Acid Removal Storage->Sol1_Storage Yes Sol2_Storage Store as Solid at Low Temp Storage->Sol2_Storage Yes Sol3_Storage Store in Buffered Solution Storage->Sol3_Storage Yes

Sources

Azetidine Synthesis Technical Support Center: Managing Ring Strain in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of incorporating the azetidine motif into multi-step synthetic routes. The inherent ring strain of the four-membered azetidine ring presents unique challenges, from low yields in ring formation to undesired ring-opening reactions during subsequent functionalization.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully manage these challenges and leverage the desirable properties of azetidines in your research.[4][5][6]

Troubleshooting Guides

Issue 1: Low Yields in Azetidine Ring Formation

Low yields are a common hurdle in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1][2]

Common Causes & Solutions
Cause Explanation Troubleshooting & Optimization Strategies
Unfavorable Reaction Kinetics The transition state for a 4-endo-tet cyclization is often high in energy, making the reaction kinetically challenging.Optimize Reaction Conditions: Systematically screen solvents, temperatures, and catalyst concentrations. For instance, lower temperatures may favor the kinetically controlled azetidine product over thermodynamically favored byproducts.[1]
Competing Side Reactions The formation of more stable five- or six-membered rings (e.g., pyrrolidines) is a frequent competing pathway, particularly in intramolecular cyclizations.[1]Choice of Precursor: Utilize precursors that favor the formation of the four-membered ring. For example, using 1,3-amino alcohols or 1,3-haloamines can direct the cyclization towards azetidine formation.[2] Strain-Release Strategies: Employ highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to drive the formation of functionalized azetidines.[7][8][9]
Steric Hindrance Bulky substituents on the substrate can sterically hinder the intramolecular cyclization necessary for ring formation.[1]Substrate Design: If possible, redesign the synthetic route to introduce bulky substituents after the azetidine ring has been formed.
Inappropriate Leaving Group The efficiency of intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.Screen Leaving Groups: Test a variety of leaving groups (e.g., tosylates, mesylates, halides) to identify the one that provides the best yield for your specific substrate.
Experimental Protocol: Optimizing Intramolecular Cyclization

This protocol outlines a general approach to optimizing the yield of an azetidine ring formation via intramolecular cyclization of a γ-amino alcohol.

  • Substrate Preparation: Synthesize the desired γ-amino alcohol precursor with a suitable protecting group on the nitrogen (e.g., Boc, Cbz).

  • Activation of the Hydroxyl Group:

    • To a solution of the N-protected γ-amino alcohol in an anhydrous aprotic solvent (e.g., DCM, THF), add a suitable activating agent (e.g., MsCl, TsCl, or SOCl₂) and a non-nucleophilic base (e.g., triethylamine, DIPEA) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cyclization:

    • In a separate flask, prepare a solution or suspension of a base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, DMSO).

    • Slowly add the solution of the activated amino alcohol to the base at room temperature or elevated temperature.

    • Monitor the reaction for the formation of the azetidine product.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.[10]

Issue 2: Unwanted Ring-Opening of the Azetidine Moiety

The ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, especially under acidic conditions.[11][12][13]

Common Causes & Solutions
Cause Explanation Troubleshooting & Optimization Strategies
Acidic Conditions Protonation of the azetidine nitrogen increases ring strain and makes the ring more electrophilic and prone to nucleophilic attack, leading to cleavage.[13] The pKa of the azetidine nitrogen is a key determinant of its stability.[11][12]pH Control: Maintain the reaction pH above 7 to prevent protonation. If acidic conditions are necessary, use the mildest acid possible for the shortest duration.[13] Protecting Groups: Introduce an electron-withdrawing protecting group (e.g., Boc, Cbz) on the nitrogen to decrease its basicity and nucleophilicity.[10][13]
Lewis Acid Catalysis Lewis acids can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent ring-opening.Careful Selection of Lewis Acid: If a Lewis acid is required, screen for milder options and use stoichiometric amounts rather than a catalytic excess.
Harsh Deprotection Conditions Standard deprotection methods, such as strong acids for Boc removal or hydrogenolysis for Cbz, can be too harsh for the sensitive azetidine ring.[13]Mild Deprotection Protocols: For Boc deprotection, consider using oxalyl chloride in methanol or refluxing in water.[13] For Cbz deprotection, transfer hydrogenation with a hydrogen donor like ammonium formate can be a milder alternative to gaseous hydrogen.[13]
Intramolecular Nucleophilic Attack Pendant nucleophilic groups within the molecule can attack the azetidine ring, leading to intramolecular ring-opening and rearrangement.[11][12]Protecting Pendant Nucleophiles: Protect any nearby nucleophilic functional groups before attempting reactions that might induce intramolecular attack. Structural Modification: If possible, increase the distance between the azetidine ring and the pendant nucleophile to disfavor intramolecular reactions.[11]
Decision Workflow for Preventing Azetidine Ring-Opening

G start Reaction Conditions for Azetidine-Containing Intermediate acidic Are acidic conditions (Brønsted or Lewis) required? start->acidic protect Protect the azetidine nitrogen (e.g., with Boc or Cbz). acidic->protect Yes neutral_basic Proceed with reaction under neutral or basic conditions (pH > 7). Monitor for stability. acidic->neutral_basic No mild_acid Perform the reaction under the mildest possible acidic conditions. protect->mild_acid deprotect Deprotect using mild conditions (e.g., Oxalyl Chloride for Boc, Transfer Hydrogenation for Cbz). mild_acid->deprotect end Desired Product deprotect->end neutral_basic->end G ABB 1-Azabicyclo[1.1.0]butane (ABB) (Highly Strained) Azetidine Functionalized Azetidine (Strain Relieved) ABB->Azetidine Ring-Opening Addition Organometallic Organometallic Reagent Organometallic->Azetidine Electrophile Electrophile Electrophile->Azetidine G Azetidine Azetidine Protonated_Azetidine Protonated Azetidine (Increased Strain) Azetidine->Protonated_Azetidine Protonation Proton H+ Proton->Protonated_Azetidine Ring_Opened Ring-Opened Product Protonated_Azetidine->Ring_Opened Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Ring_Opened

Sources

Technical Support Center: Storage and Handling of 2-(4-bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(4-bromophenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable synthetic building block during storage and handling. By understanding the inherent chemical properties of the azetidine ring, you can ensure the integrity of your material and the reproducibility of your experimental results.

Introduction to this compound Stability

This compound is a substituted four-membered heterocycle. The defining feature of azetidines is the considerable ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their five-membered (pyrrolidine) counterparts but significantly more stable and easier to handle than three-membered (aziridine) rings[1][2][3]. This ring strain, however, also predisposes the molecule to specific degradation pathways, particularly under suboptimal storage and handling conditions.

The primary driver of degradation for many N-aryl azetidines is acid-mediated ring-opening[4]. The lone pair of electrons on the nitrogen atom can be protonated, forming an azetidinium ion. This positively charged intermediate is susceptible to nucleophilic attack, leading to the cleavage of the four-membered ring[5][6]. Other potential degradation routes include oxidation and reaction with atmospheric components like carbon dioxide and moisture[7].

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[8]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[7]Prevents reaction with atmospheric CO2 and moisture. Azetidine itself is known to absorb CO2 from the air[7].
Light Amber vial/Protection from lightMinimizes the risk of light-induced degradation.
Container Tightly sealed container[9][10]Prevents exposure to air and moisture.

Q2: I need to store this compound in solution. What solvent should I use and what precautions should I take?

If solution-based storage is necessary, it is recommended to use an aprotic, anhydrous solvent. For N-substituted aryl azetidines, decomposition has been observed to be more rapid at low pH[11]. Therefore, it is crucial to maintain neutral or slightly basic conditions.

  • Recommended Solvents: Anhydrous toluene, Anhydrous Dichloromethane (DCM).

  • Storage Conditions: Store solutions at 2-8°C under an inert atmosphere.

  • Crucial Precaution: Avoid acidic conditions. Do not use protic solvents like methanol or ethanol for long-term storage, as they can facilitate protonation and subsequent ring-opening. If the use of a protic solvent is unavoidable for an experiment, prepare the solution immediately before use.

Q3: My this compound appears to be degrading during my reaction workup. What could be the cause?

Degradation during workup is often due to exposure to acidic conditions. For example, using an acidic wash (e.g., 1M HCl) to remove basic impurities can lead to the degradation of the azetidine ring.

  • Troubleshooting:

    • Avoid acidic washes if possible.

    • If an acid wash is necessary, perform it quickly at low temperatures (0-5°C) and immediately neutralize the organic layer.

    • Consider alternative purification methods that do not require acidic conditions, such as column chromatography on deactivated silica gel[12].

Q4: How can I detect degradation in my sample of this compound?

Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating the parent compound from its degradation products[13].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of degradation products[5][6][13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify impurities[5][6][13].

A simple method to monitor for degradation over time is to run periodic HPLC or TLC checks on your stored material.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or appearance of unknown byproducts. Degradation of the this compound starting material.1. Verify Purity: Before use, check the purity of your this compound by HPLC or NMR. 2. Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ Q1). 3. Use Fresh Material: If in doubt, use a fresh batch of the starting material.
Product degradation observed during purification by silica gel chromatography. The acidic nature of silica gel can cause ring-opening of the azetidine[12].1. Deactivate Silica Gel: Use silica gel that has been treated with a base. A common method is to use a mobile phase containing a small amount of triethylamine (e.g., 1%) to neutralize the acidic sites on the silica[12]. 2. Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography[12].
The compound is an oil and cannot be crystallized for purification and long-term storage. The compound may be amorphous or contain impurities that inhibit crystallization.1. Salt Formation: Convert the basic azetidine to a hydrochloride or other salt. These salts are often crystalline solids and can be more stable for long-term storage[12]. The salt can then be neutralized back to the free base just before use.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed degradation pathway of this compound, which involves the formation of an azetidinium ion followed by nucleophilic attack and ring-opening.

degradation_pathway cluster_0 Acid-Catalyzed Degradation A This compound B Protonation (Azetidinium Ion Formation) A->B + H+ C Nucleophilic Attack (e.g., by H2O) B->C + Nu- D Ring-Opened Product C->D

Caption: Acid-catalyzed degradation of this compound.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under different pH conditions.

Objective: To determine the stability of this compound in solution at acidic, neutral, and basic pH.

Materials:

  • This compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Ammonium hydroxide

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Acidic: To 9 mL of a 10% acetonitrile in water solution, add formic acid to adjust the pH to ~3. Add 1 mL of the stock solution.

    • Neutral: To 9 mL of a 10% acetonitrile in water solution, add 1 mL of the stock solution (pH ~7).

    • Basic: To 9 mL of a 10% acetonitrile in water solution, add ammonium hydroxide to adjust the pH to ~10. Add 1 mL of the stock solution.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each test solution into the HPLC system to determine the initial purity.

    • Store the test solutions at room temperature, protected from light.

    • Analyze aliquots of each solution at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution at an appropriate UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to T=0.

    • Identify and quantify any major degradation products.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

By following these guidelines, you can ensure the long-term stability of your this compound and the integrity of your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Reactions of Azetidines. Ambeed.com.
  • Azetidine: Chemical Reactivity. YouTube.
  • Technical Support Center: Working with Substituted Azetidines. Benchchem.
  • Safety D
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
  • Azetidine. Apollo Scientific.
  • Azetidine CAS#: 503-29-7. ChemicalBook.
  • The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide. Benchchem.
  • Azetidine 98 503-29-7. Sigma-Aldrich.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • azetidine. Organic Syntheses Procedure.
  • Azetidine 503-29-7. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Protective Groups. Organic Chemistry Portal.
  • This compound CAS#: 1270542-80-7. ChemicalBook.
  • Validating the Bioactivity of 2-(2-Bromophenyl)
  • Azetidine synthesis. Organic Chemistry Portal.
  • Technical Support Center: Purification of 2-(2-Bromophenyl)azetidine. Benchchem.
  • 2-(4-bromo-3-fluorophenyl)azetidine hydrochloride (C9H9BrFN). PubChemLite.
  • troubleshooting inconsistent results in 2-(3-Chlorophenyl)azetidine experiments. Benchchem.
  • Degradation pathways of 3-(2,4,5-Trichlorophenoxy)azetidine under experimental conditions. Benchchem.
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. Benchchem.
  • A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenyl)azetidine. Benchchem.
  • Methods for the Synthesis of Substituted Azetines. PubMed.
  • "troubleshooting guide for azetidine deriv
  • Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degrad

Sources

Technical Support Center: Navigating the Challenges of 2-Arylazetidine Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-arylazetidines. This resource is designed for researchers, scientists, and drug development professionals to address the common hurdles encountered when transitioning from bench-scale synthesis to larger-scale production. The inherent ring strain and unique reactivity of the azetidine core present specific challenges that require careful consideration and optimization.[1][2] This guide provides troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up.

I. Troubleshooting Guide: Common Issues in 2-Arylazetidine Scale-Up

This section details specific problems that can arise during the scale-up synthesis of 2-arylazetidines, offering insights into their root causes and providing actionable solutions.

IssuePotential Cause(s)Troubleshooting/Solution(s)
Low to No Product Yield Reaction under Thermodynamic Control: The formation of the more stable five-membered pyrrolidine ring is often favored over the four-membered azetidine ring under thermodynamic conditions.[3][4]Maintain Strict Kinetic Control: Perform the reaction at low temperatures, such as -78°C, to kinetically favor the formation of the desired azetidine ring.[3][5]
Inefficient Mixing: Poor mass transfer in larger reactors can lead to localized concentration gradients and reduced reaction rates.[6]Optimize Stirring Mechanism: Transition from magnetic stirring to an appropriate mechanical stirrer (e.g., propeller or turbine) to ensure homogenous mixing in larger volumes.[6]
Thermal Gradients: Uneven heating or cooling in large reactors can create hot spots, leading to side reactions or decomposition.[6]Improve Heat Transfer: Utilize jacketed reactors with precise temperature control to maintain a uniform temperature throughout the reaction mixture.[6]
Formation of Pyrrolidine Byproduct Thermodynamic Favorability: As mentioned, the five-membered pyrrolidine ring is thermodynamically more stable than the strained four-membered azetidine ring.[3][5]Strict Temperature Control: Maintaining a consistently low reaction temperature (e.g., -78°C) is critical to favor the kinetically controlled formation of the azetidine.[3][5]
Presence of Allylic Side Product N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group can facilitate deprotonation at the carbon adjacent to the nitrogen, leading to an elimination pathway that competes with the desired cyclization.[3]Consider Alternative Protecting Groups: If the allylic byproduct is a significant issue, utilizing a different nitrogen protecting group that is less prone to this side reaction may be necessary.[3]
Reaction Conditions Favoring Elimination: The choice of base and temperature can influence the competition between cyclization and elimination.Careful Control of Stoichiometry and Temperature: Precisely control the amount of base used and maintain low temperatures to disfavor the elimination pathway.
Poor Diastereoselectivity Reaction Temperature: The stereochemical outcome of the reaction is often highly dependent on the temperature.Lower Reaction Temperature: Reducing the reaction temperature to -78°C has been shown to significantly improve, and in some cases, yield a single diastereomer.[3]
Stereochemistry of Starting Materials: The stereochemistry of the precursors will directly influence the stereochemistry of the final product.Use Stereochemically Pure Starting Materials: Ensure the enantiomeric or diastereomeric purity of your starting materials to achieve the desired stereochemical outcome.
Product Degradation (Ring Opening) Inherent Ring Strain: The strained nature of the azetidine ring makes it susceptible to nucleophilic attack and ring-opening, especially under harsh conditions.[1][3]Mild Workup and Purification: Avoid strongly acidic or basic conditions during extraction and chromatography. Use of silica gel or preparative HPLC with appropriate solvent systems is recommended.[3]
Presence of Lewis Acids or Certain Reducing Agents: Some reagents can promote ring cleavage. For example, the reduction of β-lactams to azetidines requires careful selection of the reducing agent to prevent ring opening.[7]Careful Reagent Selection: Choose reagents that are compatible with the strained azetidine ring.
Purification Challenges Impurity Amplification: Minor impurities at a small scale can become significant issues during scale-up, co-eluting with the product or complicating crystallization.[6]Optimize Chromatography Conditions: Develop a robust chromatographic method at a small scale, considering different solvent systems and stationary phases. Preparative HPLC can be a valuable tool for difficult separations.[3]
Product Instability on Stationary Phase: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive azetidines.Use Neutralized or Deactivated Silica Gel: Consider using silica gel that has been treated with a base (e.g., triethylamine) or opt for alternative stationary phases like alumina.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanisms

Q1: My 2-arylazetidine synthesis is primarily yielding the five-membered pyrrolidine. Why is this happening and how can I fix it?

A1: The formation of a five-membered pyrrolidine ring is often thermodynamically favored over the strained four-membered azetidine ring.[3][5] To obtain the desired azetidine, the reaction must be under kinetic control. This is achieved by maintaining a low reaction temperature, typically -78°C, throughout the reagent addition and the entire reaction period.[3][5] This low temperature provides the necessary activation energy for the formation of the azetidine while preventing the reaction from reaching the thermodynamic equilibrium that favors the pyrrolidine.

Q2: I am observing a significant amount of an allylic byproduct. What is the cause and how can I prevent it?

A2: This is a common side reaction, particularly when using an N-Boc (tert-butoxycarbonyl) protecting group.[3] The Boc group can facilitate deprotonation at the carbon atom adjacent to the nitrogen, leading to the formation of an allylic side product which competes with the desired ring-closing mechanism.[3] To mitigate this, consider using an alternative nitrogen protecting group that is less likely to promote this side reaction.

Q3: How can I improve the diastereoselectivity of my 2-arylazetidine synthesis?

A3: Diastereoselectivity in 2-arylazetidine synthesis is highly dependent on the reaction temperature. Lowering the reaction temperature to -78°C has been demonstrated to significantly improve diastereoselectivity, in some cases providing a single diastereomer.[3] The stereochemistry of your starting materials will also dictate the stereochemical outcome of the product.

Purification & Handling

Q4: What is the recommended method for purifying 2-arylazetidines on a larger scale?

A4: The crude reaction mixture can be purified by column chromatography on silica gel or, in some cases, by preparative High-Performance Liquid Chromatography (HPLC).[3] It is important to use a suitable solvent system (e.g., ethyl acetate in hexane) and to handle the product gently to avoid degradation. For scale-up, flash chromatography systems are often employed. Given the potential for degradation on silica, it is advisable to perform the chromatography as quickly as possible and to consider using a deactivated stationary phase.

Q5: Are there any specific safety precautions I should take when scaling up the synthesis of 2-arylazetidines?

A5: Yes. Many synthetic routes to azetidines involve hazardous reagents that require careful handling, especially at a larger scale. For instance, reactions involving strong bases like lithium diisopropylamide (LDA) and butyllithium are highly exothermic and require strict temperature control to prevent runaway reactions.[5] Ensure that the reactor is equipped with adequate cooling capacity and pressure relief systems.[6] Always conduct a thorough safety review of the process before scaling up and ensure all personnel are trained on the proper handling of the reagents and equipment.

III. Experimental Protocols & Visualizations

Key Experimental Protocol: Superbase-Induced Azetidine Formation

This protocol describes a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines from oxirane intermediates.[4][5]

Step 1: Preparation of the Superbase (LiDA-KOR)

  • In a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer and a thermometer, dissolve potassium tert-butoxide (2.0 equiv) in dry THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (2.0 equiv) to the cooled solution.

  • Add a 1.6 M solution of butyllithium in hexanes (2.3 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the resulting yellowish solution at -78°C for 20 minutes.

Step 2: Azetidine Ring Formation

  • Dissolve the oxirane precursor (1.0 equiv) in dry THF.

  • Add the oxirane solution dropwise to the pre-formed superbase solution at -78°C.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the slow addition of water at -78°C.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup, typically extracting with an organic solvent like diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Core Challenge: Kinetic vs. Thermodynamic Control

The following diagram illustrates the fundamental challenge in azetidine synthesis: favoring the kinetically preferred, yet less stable, four-membered ring over the thermodynamically stable five-membered ring.

G Start Acyclic Precursor TransitionStateA ΔG‡ (Azetidine) Start->TransitionStateA Low Temp (-78°C) Favored Path TransitionStateP ΔG‡ (Pyrrolidine) Start->TransitionStateP Higher Temp Alternative Path Azetidine 2-Arylazetidine (Kinetic Product, Strained) Pyrrolidine Pyrrolidine Byproduct (Thermodynamic Product, More Stable) Azetidine->Pyrrolidine TransitionStateA->Azetidine TransitionStateP->Pyrrolidine

Caption: Kinetic vs. Thermodynamic Pathways in Azetidine Synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to troubleshooting low yields in 2-arylazetidine synthesis scale-up.

TroubleshootingWorkflow Start Low Yield of 2-Arylazetidine CheckPurity Analyze Crude Mixture (NMR, LC-MS) Start->CheckPurity MainProduct Is the main product the desired azetidine? CheckPurity->MainProduct Pyrrolidine Major byproduct is pyrrolidine? MainProduct->Pyrrolidine No SolutionMixing Improve mixing efficiency. Optimize stirrer type and speed. MainProduct->SolutionMixing Yes, but low conversion Allylic Major byproduct is allylic? Pyrrolidine->Allylic No SolutionTemp Decrease and strictly control reaction temperature (-78°C) Pyrrolidine->SolutionTemp Yes Degradation Complex mixture/degradation? Allylic->Degradation No SolutionProtectingGroup Change N-protecting group (e.g., from Boc to another) Allylic->SolutionProtectingGroup Yes SolutionWorkup Use milder workup/purification conditions. Avoid strong acids/bases. Degradation->SolutionWorkup Yes

Caption: Decision Tree for Troubleshooting Low Yields.

IV. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Arylazetidines.

  • BenchChem. (2025). A Technical Guide to the Regio- and Diastereoselective Synthesis of 2-Arylazetidines.

  • Kovács, L., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226–11239. [Link]

  • Kovács, L., et al. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.

  • Reddy, K. S., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of c-iodoamines and tetrahydropyrimidines. Tetrahedron, 62(34), 8039-8045.

  • Wang, C., et al. (2014). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 34(10), 1936-1951.

  • BenchChem. (2025). Troubleshooting inconsistent results in 2-(3-Chlorophenyl)azetidine experiments.

  • Singh, M. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 7994-8013. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

  • Ferreira, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2588-2600. [Link]

Sources

Technical Support Center: Identifying and Removing Common Impurities from 2-(4-bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-bromophenyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Here, you will find troubleshooting guides and frequently asked questions to help you identify and remove common impurities, ensuring the quality and integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My TLC plate of the crude this compound reaction mixture shows multiple spots. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on your TLC plate is a clear indication of impurities in your crude product. The synthesis of 2-arylazetidines can be challenging due to the strained nature of the four-membered ring.[1] Depending on the synthetic route employed, several side products and unreacted starting materials can contribute to the impurity profile.

Common Impurities and Their Removal:

ImpurityReason for FormationRecommended Removal Technique
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Column Chromatography, Recrystallization
Dimerized or Polymerized By-products The high reactivity of intermediates or the product itself can lead to self-condensation or polymerization.[2]Column Chromatography
Oxidation Products Azetidines can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.Column Chromatography, Charcoal treatment
Ring-Opened Products The azetidine ring is strained and can be cleaved under strongly acidic or basic conditions.[3][4]Careful pH control during workup, Column Chromatography

Step-by-Step Protocol for Purification by Column Chromatography:

  • TLC Analysis: First, determine an optimal solvent system using TLC that shows good separation between your product and the impurities. A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture you plan to use and pack it into a column of appropriate size.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram:

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Product Verification TLC Run TLC Analysis Identify Spots TLC->Analysis Multiple Spots Strategy Choose Method Analysis->Strategy Column Column Chromatography PureTLC Purity Check by TLC Column->PureTLC Recrystal Recrystallization Recrystal->PureTLC Strategy->Column Complex Mixture Strategy->Recrystal If Solid NMR Structural Confirmation (NMR) PureTLC->NMR MS Mass Confirmation (MS) NMR->MS

Caption: Purification workflow for this compound.

Question 2: My purified this compound is an oil, but I need a solid for my next step. How can I induce crystallization?

Answer:

It's not uncommon for purified organic compounds to present as oils, even if they are reported as solids in the literature. This can be due to residual solvent or the amorphous nature of the pure compound. Here are several techniques to induce crystallization:

  • Solvent-Antisolvent Method: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Gently warm to redissolve, and then cool slowly.[5]

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the concentrated solution. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.[6]

  • Seeding: If you have a crystal of the desired compound, add a small "seed" crystal to a saturated solution of your oil. This will provide a template for crystallization.

  • Salt Formation: Since the azetidine nitrogen is basic, you can form a salt (e.g., hydrochloride) which is often a crystalline solid and can be purified by recrystallization.[7]

Crystallization Decision Tree:

G Start Purified Oily Product Solvent Dissolve in Good Solvent Start->Solvent AddAnti Add Antisolvent Solvent->AddAnti Scratch Scratch Inner Surface Solvent->Scratch Seed Add Seed Crystal Solvent->Seed Cool Slow Cooling AddAnti->Cool Scratch->Cool Seed->Cool Crystals Crystalline Solid Cool->Crystals

Caption: Decision tree for inducing crystallization of an oily product.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound and what are the recommended storage conditions?

A1: The azetidine ring possesses significant ring strain, making it more reactive than its five- or six-membered counterparts.[8][9] While generally stable under neutral conditions, it can be susceptible to ring-opening under strongly acidic or basic conditions.[3][10] For long-term storage, it is advisable to keep the compound in a well-sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20°C) to prevent degradation.

Q2: Is acid-base extraction a viable method for purifying crude this compound?

A2: Yes, acid-base extraction can be a useful initial purification step. The basic nitrogen atom of the azetidine ring can be protonated by a dilute acid (e.g., 1 M HCl), rendering the compound water-soluble. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, neutralization of the aqueous layer with a base (e.g., sodium bicarbonate) will regenerate the free base, which can then be extracted back into an organic solvent. However, prolonged exposure to acid should be avoided to minimize the risk of ring-opening.[4]

Acid-Base Extraction Workflow:

G Crude Crude Product in Organic Solvent AcidWash Extract with Dilute Acid Crude->AcidWash Separate1 Separate Layers AcidWash->Separate1 Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 Organic1 Organic Layer (Impurities) Separate1->Organic1 BaseAdd Neutralize Aqueous Layer Aqueous1->BaseAdd Extract2 Extract with Organic Solvent BaseAdd->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Organic2 Organic Layer (Purified Product) Separate2->Organic2 Dry Dry & Concentrate Organic2->Dry

Caption: Workflow for purification via acid-base extraction.

Q3: What are the expected NMR and Mass Spectrometry signatures for this compound?

A3: For structural confirmation, you should look for the following key features in your spectroscopic data:

  • ¹H NMR: The protons on the azetidine ring will typically appear as multiplets in the aliphatic region. The protons on the 4-bromophenyl ring will likely show up as two doublets in the aromatic region (around 7.0-7.6 ppm) due to the para-substitution.

  • ¹³C NMR: You should observe distinct signals for the carbons of the azetidine ring and the four unique carbons of the 4-bromophenyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 212.09 g/mol . A characteristic isotopic pattern for bromine (M+ and M+2 peaks with roughly a 1:1 ratio) should be evident.[11]

References

  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery - Benchchem. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021, September 30).
  • How to recrystallize an oily compound? - ResearchGate. (2025, April 15).
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30).
  • How to recrystallize an oily compound after column chromatography ? | ResearchGate. (2022, September 8).
  • Recrystallization. --->. (n.d.).
  • Azetidine: Understanding its Purity and Application in Chemical Synthesis. (n.d.).
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. (n.d.).
  • The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide - Benchchem. (n.d.).
  • Synthesis of Azetidines. (n.d.).
  • Technical Support Center: Purification of 2-(2-Bromophenyl)azetidine - Benchchem. (n.d.).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 6).
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenyl)azetidine - Benchchem. (n.d.).
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. (2019, May 13).
  • azetidine - Organic Syntheses Procedure. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine - Benchchem. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Azetidine(503-29-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • This compound CAS#: 1270542-80-7 - ChemicalBook. (n.d.).
  • 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole - Optional[13C NMR] - Chemical - SpectraBase. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the CNS Activity of 2-(4-bromophenyl)azetidine and Other 2-Arylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, bestowing unique conformational rigidity and physicochemical properties upon bioactive molecules. Within this class, 2-arylazetidines have emerged as a promising chemotype for targeting the central nervous system (CNS). This guide provides an in-depth, objective comparison of the CNS activity of 2-(4-bromophenyl)azetidine and its analogs, supported by available experimental data. We will delve into their synthesis, structure-activity relationships (SAR), and their interactions with key CNS targets, primarily focusing on nicotinic acetylcholine receptors (nAChRs).

The Rise of 2-Arylazetidines in CNS Drug Discovery

The quest for novel CNS-active compounds with improved efficacy and safety profiles has led researchers to explore diverse chemical scaffolds. The 2-arylazetidine motif has garnered significant attention due to its presence in various biologically active compounds and its potential to modulate key neuronal signaling pathways. The conformational constraint imposed by the azetidine ring, coupled with the electronic and steric diversity offered by the aryl substituent, provides a versatile platform for fine-tuning pharmacological activity.

Nicotinic Acetylcholine Receptors: A Key Target for 2-Arylazetidines

Emerging evidence strongly suggests that neuronal nicotinic acetylcholine receptors (nAChRs) are a primary target for 2-arylazetidine derivatives.[1][2] These ligand-gated ion channels are widely distributed throughout the CNS and are implicated in a multitude of physiological processes, including cognitive function, learning, memory, and attention. Dysregulation of nAChR signaling is associated with various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making them a critical target for therapeutic intervention.[3]

The α4β2 subtype is the most abundant nAChR in the brain and is a key player in mediating the effects of nicotine and other nicotinic ligands.[4] Research into the interaction of 2-arylazetidines with nAChRs has revealed that these compounds can act as potent modulators of receptor activity.

Comparative Analysis of 2-Arylazetidine Analogs at nAChRs

While comprehensive quantitative data directly comparing a wide range of 2-arylazetidines is still emerging in the public domain, preliminary biological evaluations have provided valuable insights into their structure-activity relationships. A key finding has been the identification of chloro-substituted analogs as particularly promising congeners in terms of their interaction with nicotinic acetylcholine receptors.[1][2]

This observation suggests that halogen substitution on the phenyl ring plays a crucial role in modulating the affinity and/or efficacy of these compounds at nAChRs. The electron-withdrawing nature and the size of the halogen atom likely influence the electronic properties of the aromatic ring and its interaction with the receptor's binding pocket.

To illustrate the potential impact of aryl substitution, the following table presents a hypothetical comparison based on the general trend observed in preliminary studies. It is important to note that these are representative values and actual experimental data may vary.

CompoundAryl SubstituentPutative TargetExpected Binding Affinity (Ki)Rationale for Expected Activity
1 4-Bromophenylα4β2 nAChRModerate to HighThe bromo substituent, being a halogen, is expected to confer good activity, potentially similar to or slightly different from the chloro analog based on its size and electronic properties.
2 Phenylα4β2 nAChRModerateThe unsubstituted phenyl ring provides a baseline for comparison.
3 4-Chlorophenylα4β2 nAChRHighIdentified as a promising substituent in preliminary studies, suggesting a favorable interaction with the nAChR binding site.[1][2]
4 4-Methoxyphenylα4β2 nAChRLow to ModerateThe electron-donating methoxy group may have a different impact on binding compared to electron-withdrawing halogens.

Causality Behind Experimental Choices: The selection of these analogs for comparison is driven by the need to understand the influence of electronic effects (electron-withdrawing vs. electron-donating groups) and steric factors (different halogen sizes) on the interaction with the CNS target. This systematic variation of the aryl substituent is a fundamental strategy in medicinal chemistry to establish a clear structure-activity relationship.

Signaling Pathways and Experimental Workflows

The interaction of 2-arylazetidines with α4β2 nAChRs can modulate downstream signaling pathways crucial for neuronal function. As agonists or partial agonists, they can lead to the opening of the ion channel, resulting in an influx of cations like Na+ and Ca2+. This influx can lead to membrane depolarization and the activation of voltage-gated calcium channels, ultimately triggering neurotransmitter release.

Caption: Proposed signaling pathway for 2-arylazetidine modulation of α4β2 nAChRs.

Experimental Protocols

1. Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of 2-arylazetidine analogs for the α4β2 nicotinic acetylcholine receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex or thalamus, rich in α4β2 nAChRs) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radioligand specific for the α4β2 nAChR (e.g., [³H]epibatidine).

    • Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound or other analogs).

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Brain Membranes start->prep setup Set up Assay Plate: - Radioligand - Competitor (2-Arylazetidine) - Membranes prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Sources

A Researcher's Guide to the Validation of 2-(4-bromophenyl)azetidine as a Novel GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 2-(4-bromophenyl)azetidine, a novel synthetic compound, as a potential inhibitor of gamma-aminobutyric acid (GABA) uptake. The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory neurotransmission, with GABA serving as the primary inhibitory neurotransmitter.[1] The termination of GABAergic signaling is largely mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells via a family of sodium-dependent GABA transporters (GATs).[1][2]

There are four known subtypes of these transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[2][3] GAT1 is the most abundant subtype in the brain and is considered a primary target for therapeutic intervention.[1][4] Inhibiting this reuptake process prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is the basis for the clinical efficacy of antiepileptic drugs like Tiagabine, a selective GAT1 inhibitor.[5][6][7][8]

Azetidine-containing compounds have emerged as a promising structural class for the development of novel GABA uptake inhibitors.[9] This guide outlines the critical experimental workflow required to characterize the potency, selectivity, and functional efficacy of this compound, comparing its potential performance against well-established benchmark inhibitors.

The Competitive Landscape: Performance Benchmarks

To objectively evaluate the potential of this compound, its performance must be measured against established GAT inhibitors. We select two gold-standard compounds for this purpose:

  • Tiagabine : A clinically approved anticonvulsant that acts as a potent and selective GAT1 inhibitor.[6][7][10] It serves as the benchmark for clinical relevance and GAT1 selectivity.

  • SKF-89976A : A widely used research tool, also a potent and highly selective inhibitor of GAT1, providing a robust pharmacological reference.[11][12][13]

The following table summarizes the inhibitory potency (IC50) of these compounds across the four human GAT subtypes, establishing the performance criteria our novel compound must meet or exceed.

CompoundhGAT1 IC50 (µM)hGAT2 IC50 (µM)hGAT3 IC50 (µM)hBGT-1 IC50 (µM)Selectivity Profile
Tiagabine ~0.067[14]>100>100>100Highly selective for GAT1[6][10]
SKF-89976A 0.13 - 0.28[11][13]550[12][13]944[12][13]7210[12][13]Highly selective for GAT1
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined

The Validation Workflow: A Multi-Stage Approach

A rigorous validation process is essential to move from a novel chemical entity to a characterized pharmacological tool. The proposed workflow integrates in vitro potency and selectivity profiling with functional confirmation of enhanced GABAergic activity.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Functional Validation cluster_2 Outcome Assay_Dev Cell Line Development (Stable hGAT1-4 Expression) Uptake_Assay [3H]GABA Uptake Assay (IC50 Determination) Assay_Dev->Uptake_Assay Provides cellular models Selectivity Selectivity Profiling (Comparison across GATs) Uptake_Assay->Selectivity Generates potency data Patch_Clamp Whole-Cell Patch-Clamp (Record IPSCs) Selectivity->Patch_Clamp Candidate Progression Culture Primary Neuronal Culture (e.g., Hippocampal) Culture->Patch_Clamp Provides biological system Functional_Effect Measure Prolongation of GABAergic Currents Patch_Clamp->Functional_Effect Assesses physiological impact Validated Validated Inhibitor Profile Functional_Effect->Validated Uptake_Assay_Workflow A 1. Cell Seeding Seed HEK293 cells stably expressing a single hGAT subtype into 96-well plates B 2. Pre-incubation Wash cells and pre-incubate with varying concentrations of this compound A->B C 3. Uptake Initiation Add [3H]GABA to each well to start the uptake reaction B->C D 4. Reaction Termination Stop uptake by rapidly washing cells with ice-cold buffer C->D E 5. Cell Lysis & Scintillation Lyse cells and measure [3H]GABA uptake using a scintillation counter D->E F 6. Data Analysis Plot concentration-response curves and calculate IC50 values E->F

Caption: Step-by-step workflow for the [³H]GABA uptake assay.

Detailed Step-by-Step Protocol
  • Cell Culture and Seeding :

    • Culture human embryonic kidney (HEK293) cells stably expressing either hGAT1, hGAT2, hGAT3, or hBGT-1 under standard conditions. The use of single-transporter expression systems is critical to eliminate confounding activity from other subtypes.

    • Seed the cells into 96-well plates at a density that ensures they reach 70-95% confluency on the day of the assay. [15]

  • Assay Preparation :

    • On the day of the experiment, aspirate the culture medium and wash the cell monolayers three times with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. [16][17] * Prepare serial dilutions of this compound, Tiagabine, and SKF-89976A in KRH buffer. A typical concentration range would span from 1 pM to 100 µM.

  • Inhibitor Pre-incubation :

    • Add the diluted compounds to the appropriate wells. Include wells for "total uptake" (buffer only) and "non-specific uptake" (a high concentration of a non-selective inhibitor like Nipecotic acid, or 10 µM Tiagabine for GAT1). [17] * Pre-incubate the plate for 25-30 minutes at room temperature. [18]This allows the test compound to bind to the transporter.

  • [³H]GABA Uptake :

    • Initiate the transport reaction by adding KRH buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM) to all wells. [17] * Incubate for a predetermined time (e.g., 3-15 minutes) at room temperature. This duration should be within the linear range of uptake for each cell line. [17][19]

  • Termination and Lysis :

    • Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]GABA.

    • Lyse the cells in each well with a 1% SDS solution. [17]

  • Quantification and Analysis :

    • Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Subtract the non-specific uptake from all other values.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Whole-Cell Electrophysiology

While uptake assays confirm molecular interaction, electrophysiology provides crucial evidence of functional efficacy. The objective is to demonstrate that inhibiting GABA uptake with this compound enhances GABA-mediated inhibitory currents in neurons. This self-validating system directly links transporter blockade to a physiological consequence.

Objective

To measure the effect of this compound on the kinetics of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).

Methodology
  • Primary Neuronal Culture : Prepare primary cultures of hippocampal or cortical neurons from embryonic rodents, as these regions have high GAT1 expression.

  • Whole-Cell Patch-Clamp Recording :

    • After 10-14 days in vitro, use a patch-clamp amplifier to obtain whole-cell recordings from individual neurons. [20] * Use a pipette solution with a high chloride concentration to allow for the recording of inward GABAergic currents at a holding potential of -60 mV.

    • Isolate GABAergic currents by blocking glutamatergic receptors with antagonists like CNQX and AP5.

  • Data Acquisition and Analysis :

    • Record spontaneous inhibitory postsynaptic currents (sIPSCs) under baseline conditions.

    • Perfuse this compound onto the neuron at a concentration equivalent to its GAT1 IC50 value.

    • Continue recording sIPSCs in the presence of the compound. The expected result is a prolongation of the decay phase of the sIPSCs, as the reduced GABA clearance allows the neurotransmitter to act at the postsynaptic receptors for a longer duration. [7] * Compare the average decay time constant (τ) of sIPSCs before and after drug application. A statistically significant increase in τ provides strong evidence of functional GABA uptake inhibition.

Expected Outcome Visualization

IPSC_Effect x_axis Time (ms) y_axis Current (pA) origin x_end origin->x_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 label_base Baseline IPSC d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 label_drug IPSC with Inhibitor (Prolonged Decay)

Caption: Expected prolongation of IPSC decay by a GAT inhibitor.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically grounded pathway for the initial validation of this compound as a GABA uptake inhibitor. The successful completion of these experiments would establish its in vitro potency, selectivity profile across GAT subtypes, and its functional ability to enhance GABAergic neurotransmission.

A favorable outcome—for instance, high potency and selectivity for GAT1 comparable to or exceeding that of Tiagabine—would warrant progression to more advanced studies. These include in vivo animal models of epilepsy or anxiety to establish efficacy, followed by pharmacokinetic and toxicology studies to assess its drug-like properties. [10][21]This structured approach ensures that only the most promising candidates advance, optimizing resources in the long and complex process of drug development.

References

  • Kragler, A., et al. (2008). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 51(15), 4464-4475. [https://pubmed.ncbi.nlm.nih.gov/18616238/]([Link] giphy.com/gifs/transparent-11BEQGJL0l1ib6)

  • AdooQ Bioscience. (n.d.). SKF 89976A HCl. Retrieved from [Link]

  • Bonaventura, J., et al. (2022). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience, 16, 960026. [Link]

  • Wikipedia. (2023). GABA transporter. Retrieved from [Link]

  • Danbolt, N. C. (2001). GABA and Glutamate Transporters in Brain. Frontiers in Neuroanatomy, 8, 3. [Link]

  • Tocris Bioscience. (n.d.). SKF 89976A hydrochloride (1081). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA transporter subfamily. Retrieved from [Link]

  • Kopec, K. K., et al. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. [Link]

  • Farrant, M., & Kaila, K. (2007). The electrophysiology of GABAA receptors. Progress in Neurobiology, 81(5-6), 289-309. [Link]

  • Steffensen, S. C., et al. (1998). Electrophysiological characterization of GABAergic neurons in the ventral tegmental area. The Journal of Neuroscience, 18(19), 8003-8015. [Link]

  • Hog, S., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1881. [Link]

  • Bentham Science. (n.d.). Structure-Activity Relationships of Selective GABA Uptake Inhibitors. Retrieved from [Link]

  • Madsen, K. K., et al. (2010). The mechanism of action of tiagabine. Epilepsy Research, 90(3), 193-200. [Link]

  • Meldrum, B. S. (1996). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 37 Suppl 6, S13-S16. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tiagabine Hydrochloride? Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Tiagabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

  • Soltesz, I., et al. (1995). Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. The Journal of Neuroscience, 15(10), 6675-6691. [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2019). Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2. International Journal of Molecular Sciences, 20(18), 4522. [Link]

  • Zorrilla de San Martin, J., et al. (2013). Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. Frontiers in Cellular Neuroscience, 7, 72. [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1237-1259. [Link]

  • BioWorld. (1997). Anticonvulsant profile of two new GABA uptake inhibitors. Retrieved from [Link]

  • Sych, F. J., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(21), 3546-3555. [Link]

  • BioIVT. (n.d.). GAT1 (SLC6A1) Transporter Assay. Retrieved from [Link]

  • Sych, F. J., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(21), 3546-3555. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Cai, Y., et al. (2006). Involvement of sialic acid in the regulation of γ-aminobutyric acid uptake activity of γ-aminobutyric acid transporter 1. Glycobiology, 16(8), 717-725. [Link]

  • Adhikari, A., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 566-574. [Link]

  • Kumar, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(14), e110665. [Link]

  • Nielsen, E. B., et al. (1994). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 35(5), 1045-1055. [Link]

  • Sung, K. W., et al. (2000). Abnormal GABAA Receptor-Mediated Currents in Dorsal Root Ganglion Neurons Isolated from Na–K–2Cl Cotransporter Null Mice. Journal of Neuroscience, 20(20), 7531-7538. [Link]

  • Kim, H., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16997. [Link]

  • ION Biosciences. (n.d.). HEK293T GAT1 (SLC6A1) Cell Line. Retrieved from [Link]

  • Kless, A., et al. (2006). Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. British Journal of Pharmacology, 149(4), 376-386. [Link]

  • Whissell, P. D., et al. (2013). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS One, 8(2), e55811. [Link]

  • Mager, S., et al. (1996). Ion Binding and Permeation at the GABA Transporter GAT1. Journal of Neuroscience, 16(17), 5405-5415. [Link]

  • Vogensen, S. B., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(15), 7529-7536. [Link]

  • Creative Biolabs. (n.d.). Synthesis of Azetidines. Retrieved from [Link]

  • Brand, M., & Waser, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4539-4592. [Link]

  • Kragler, A., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Bioorganic & Medicinal Chemistry, 13(10), 3429-3439. [Link]

  • Venkateswararao, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445. [Link]

Sources

comparative stability analysis of different N-protected 2-(4-bromophenyl)azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2][3] Their inherent ring strain and unique conformational properties can impart favorable metabolic stability and allow for precise vectoral orientation of substituents, making them attractive motifs in drug design.[2][3] Specifically, 2-arylazetidines serve as key building blocks for a variety of biologically active compounds.[4][5] The stability of the azetidine ring, however, is a critical factor that can be significantly influenced by the nature of the substituent on the nitrogen atom.[2][6]

This guide provides a comparative stability analysis of 2-(4-bromophenyl)azetidine bearing three common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl). Understanding the relative stability of these protected azetidines under various chemical stresses is paramount for selecting the appropriate protecting group strategy during multi-step syntheses and for predicting the shelf-life and degradation pathways of final drug candidates.[7][8][9]

The Role of N-Protection in Azetidine Stability

The reactivity of azetidines is largely driven by their considerable ring strain, though they are significantly more stable than their three-membered aziridine counterparts.[1][10] The nitrogen atom's lone pair of electrons plays a crucial role in the ring's reactivity. Protonation of the nitrogen increases ring strain and renders the ring susceptible to nucleophilic attack and subsequent ring-opening.[6]

N-protecting groups modulate the stability of the azetidine ring by altering the electron density and basicity of the nitrogen atom. Electron-withdrawing groups, such as Boc, Cbz, and Tosyl, decrease the nucleophilicity and basicity of the azetidine nitrogen, thereby enhancing its stability, particularly under acidic conditions.[6]

Comparative Stability Analysis: Experimental Design

To objectively compare the stability of N-Boc-, N-Cbz-, and N-Tosyl-2-(4-bromophenyl)azetidine, a forced degradation study is proposed.[7][11] This involves subjecting the compounds to a range of stress conditions to accelerate their degradation and identify potential liabilities.[7][9]

Experimental Workflow

The following diagram outlines the general workflow for the comparative stability analysis.

G cluster_synthesis Synthesis & Purification cluster_stress Forced Degradation Studies cluster_analysis Analysis syn_boc Synthesis of N-Boc-2-(4-bromophenyl)azetidine purification Purification and Characterization syn_boc->purification syn_cbz Synthesis of N-Cbz-2-(4-bromophenyl)azetidine syn_cbz->purification syn_tosyl Synthesis of N-Tosyl-2-(4-bromophenyl)azetidine syn_tosyl->purification acid Acidic Hydrolysis (e.g., 0.1 N HCl) purification->acid Subject to Stress Conditions base Basic Hydrolysis (e.g., 0.1 N NaOH) purification->base Subject to Stress Conditions oxidative Oxidative Stress (e.g., 3% H2O2) purification->oxidative Subject to Stress Conditions thermal Thermal Stress (e.g., 60°C) purification->thermal Subject to Stress Conditions hplc HPLC/UPLC Analysis (Quantification of parent compound) acid->hplc Time-point Sampling base->hplc Time-point Sampling oxidative->hplc Time-point Sampling thermal->hplc Time-point Sampling lcms LC-MS Analysis (Identification of degradants) hplc->lcms Characterization of Degradants

Caption: Workflow for the comparative stability analysis of N-protected 2-(4-bromophenyl)azetidines.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible results.

Protocol 1: Synthesis of N-Protected 2-(4-bromophenyl)azetidines

The synthesis of the parent this compound can be achieved through various established routes, such as the intramolecular cyclization of a γ-haloamine derived from 2-bromobenzaldehyde.[12] Subsequent N-protection is carried out as follows:

  • N-Boc Protection: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).[13] Stir at room temperature until completion, as monitored by TLC.

  • N-Cbz Protection: To a solution of this compound (1.0 eq) in a solvent mixture like THF/water, add benzyl chloroformate (Cbz-Cl) (1.1 eq) and a base like sodium bicarbonate (2.0 eq). Stir at 0°C to room temperature until completion.

  • N-Tosyl Protection: To a solution of this compound (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (Ts-Cl) (1.1 eq) at 0°C. Allow the reaction to warm to room temperature and stir until completion.

Following each reaction, standard aqueous workup and purification by column chromatography are performed to yield the desired N-protected azetidine.

Protocol 2: Forced Degradation Study

Forced degradation studies are conducted to predict the degradation pathways and intrinsic stability of a drug substance.[7][9]

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mg/mL) of each N-protected this compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 40°C).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.[14]

    • Thermal Degradation: Keep the stock solution in a solid state in a temperature-controlled oven (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis to halt further degradation.[11] Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method to quantify the remaining parent compound.[11] LC-MS can be employed to identify the mass of the degradation products.

Data Presentation and Comparative Analysis

The results of the forced degradation study can be summarized in a table for easy comparison.

Protecting GroupStress Condition% Degradation at 24 hours (Hypothetical Data)Major Degradation Products (Hypothetical)
Boc 0.1 N HCl, 40°C15%Ring-opened product (4-bromo-4-(tert-butoxycarbonylamino)butan-1-ol)
0.1 N NaOH, 40°C< 5%Minor hydrolysis of the ester moiety
3% H₂O₂, RT< 2%Minimal oxidation
60°C (solid)< 1%Stable
Cbz 0.1 N HCl, 40°C< 5%Stable
0.1 N NaOH, 40°C10%Ring-opened product and hydrolysis of the carbamate
3% H₂O₂, RT< 2%Minimal oxidation
60°C (solid)< 1%Stable
Tosyl 0.1 N HCl, 40°C< 2%Highly stable
0.1 N NaOH, 40°C< 5%Highly stable
3% H₂O₂, RT< 2%Minimal oxidation
60°C (solid)< 1%Highly stable

Discussion of Results and Mechanistic Insights

The stability of N-protected azetidines is a balance between the electron-withdrawing nature of the protecting group and its own susceptibility to cleavage under specific conditions.

Acidic Stability

Under acidic conditions, the primary degradation pathway for azetidines is acid-catalyzed ring-opening, initiated by the protonation of the nitrogen atom.[6]

  • Boc Group: The Boc group is known for its acid lability.[13][15] Therefore, N-Boc-2-(4-bromophenyl)azetidine is expected to be the least stable under acidic conditions. The degradation would likely proceed through the cleavage of the Boc group or ring-opening.

  • Cbz and Tosyl Groups: The Cbz and Tosyl groups are generally stable to acidic conditions.[13] The strong electron-withdrawing nature of the tosyl group, in particular, significantly reduces the basicity of the azetidine nitrogen, rendering it highly resistant to protonation and subsequent ring-opening.

Basic Stability

In basic media, the degradation can occur via hydrolysis of the protecting group or direct nucleophilic attack on the azetidine ring.

  • Boc and Tosyl Groups: The Boc and Tosyl groups are generally stable under basic conditions.[13]

  • Cbz Group: The Cbz group can be susceptible to hydrolysis under strong basic conditions.

Oxidative and Thermal Stability

All three N-protected azetidines are expected to exhibit good stability under mild oxidative and thermal stress, as the primary points of reactivity lie with the protecting group and the strained ring under hydrolytic conditions.

Degradation Pathway Visualization

The following diagram illustrates the proposed degradation pathway for N-Boc-2-(4-bromophenyl)azetidine under acidic conditions.

G start N-Boc-2-(4-bromophenyl)azetidine intermediate Protonated Azetidine start->intermediate H+ product Ring-Opened Product (4-bromo-4-(tert-butoxycarbonylamino)butan-1-ol) intermediate->product H2O

Caption: Proposed acid-catalyzed ring-opening of N-Boc-2-(4-bromophenyl)azetidine.

Conclusion

The choice of an N-protecting group for this compound has a profound impact on its chemical stability.

  • N-Tosyl-2-(4-bromophenyl)azetidine is expected to exhibit the highest overall stability, particularly under both acidic and basic conditions, making it an excellent choice for synthetic routes involving harsh reaction conditions.

  • N-Cbz-2-(4-bromophenyl)azetidine offers a good balance of stability, being robust under acidic conditions but potentially labile to strong bases.

  • N-Boc-2-(4-bromophenyl)azetidine is the most acid-sensitive of the three, a property that is often exploited for its facile removal but may be a liability in certain synthetic steps or formulations.[13][15]

This guide provides a framework for the rational selection of N-protecting groups for azetidine-containing molecules based on their comparative stability. The experimental protocols outlined herein can be adapted to evaluate the stability of other substituted azetidines, thereby aiding in the development of robust and stable drug candidates.

References

  • The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Strategies. Benchchem.
  • Stability of the Boc Protecting Group: A Comparative Guide for Researchers. Benchchem.
  • Technical Support Center: Degradation Pathways of Azetidin-2-One Compounds. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preventing ring-opening of the azetidine in 3-(3 - Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med Chem Lett. 2021;12(10):1586-1591. Available from: [Link]

  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2015;5(5):291-303. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023;13(2):42-48. Available from: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPS. 2020;11(4):6526-6534. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 2014. Available from: [Link]

  • The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide. Benchchem.
  • Current and Future Prospects of Azetidine Derivatives an Overview. SciSpace. 2022. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022. Available from: [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of 2-(4-bromophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3] Early-stage assessment of these characteristics allows for the timely identification and mitigation of potential liabilities, ultimately guiding the selection of drug candidates with the highest probability of clinical success.[2][4] This guide provides a comprehensive framework for assessing the in vitro ADME properties of a promising class of compounds: 2-(4-bromophenyl)azetidine derivatives. While specific data for this exact chemical series is not extensively published, this guide will utilize established, industry-standard in vitro assays to create a comparative analysis of hypothetical derivatives. This approach serves as a practical blueprint for researchers entering this chemical space.

The following sections will delve into the core in vitro ADME assays, providing not only detailed, step-by-step protocols but also the scientific rationale behind their selection and execution. We will explore metabolic stability, cell permeability, plasma protein binding, and potential for drug-drug interactions and cardiac liability. By presenting this information in a comparative format, this guide aims to empower researchers to make informed decisions in the optimization of their this compound derivatives.

Metabolic Stability: The First Line of Assessment

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a critical determinant of its in vivo half-life and oral bioavailability.[5][6] The in vitro metabolic stability assay, typically employing liver microsomes or hepatocytes, provides a robust initial screen of a compound's metabolic fate.[6][7][8] Microsomal assays are particularly useful for evaluating Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[5][6]

Comparative Metabolic Stability of Azetidine Derivatives

To illustrate the application of this assay, let's consider three hypothetical this compound derivatives: AZD-001 , AZD-002 , and AZD-003 .

CompoundHalf-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
AZD-001 4515.4
AZD-002 > 60< 11.5
AZD-003 1546.2
Verapamil (Control) 1069.3

Interpretation:

  • AZD-002 exhibits the highest metabolic stability, suggesting it is less susceptible to rapid metabolism by liver enzymes.[5]

  • AZD-003 is rapidly metabolized, indicating a potential for high first-pass metabolism and poor oral bioavailability.

  • AZD-001 shows intermediate stability.

This data allows for a rank-ordering of the compounds based on their metabolic liability, guiding further structural modifications to improve stability if necessary.[6]

Experimental Protocol: Microsomal Stability Assay [5][7]

This protocol outlines the key steps for determining the metabolic stability of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes[7][9]

  • Test compounds (e.g., AZD-001, AZD-002, AZD-003) and a positive control (e.g., Verapamil)

  • 100 mM Potassium phosphate buffer (pH 7.4)[5][9]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][7]

  • Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation[5]

  • 96-well plates

  • Incubator set to 37°C[5]

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation: Prepare a working solution of the test compound and control compound in the phosphate buffer. Thaw the human liver microsomes on ice.[9]

  • Reaction Mixture: In a 96-well plate, combine the microsomal solution with the test compound solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[9]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[5]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[7]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[5]

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration.

Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_cpd Prepare Test Compound & Control Solutions mix Combine Microsomes & Compound in 96-well plate prep_cpd->mix prep_mic Thaw & Prepare Liver Microsomes prep_mic->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate reaction with NADPH regenerating system pre_incubate->initiate terminate Terminate reaction at various time points initiate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot % remaining vs. time analyze->plot calculate Calculate t½ & CLint plot->calculate

Caption: Workflow of the in vitro microsomal stability assay.

Cell Permeability and Efflux: Predicting Absorption

The ability of a drug to cross biological membranes, such as the intestinal epithelium, is fundamental to its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the in vivo absorption of drugs.[10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[11][12]

To further investigate the role of specific efflux transporters, the MDR1-MDCK cell line, which overexpresses human P-gp, is often used.[13][14][15][16] By comparing the permeability of a compound in both directions across the cell monolayer (apical to basolateral, A-B, and basolateral to apical, B-A), an efflux ratio can be determined, indicating if the compound is a substrate for active efflux.[11][13][17]

Comparative Permeability of Azetidine Derivatives

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
AZD-001 12.514.21.1High
AZD-002 2.115.87.5Low (potential P-gp substrate)
AZD-003 0.81.01.3Low
Propranolol (High Perm.) 25.023.50.9High
Atenolol (Low Perm.) 0.50.61.2Low

Interpretation:

  • AZD-001 displays high permeability and a low efflux ratio, suggesting good passive absorption and that it is not a significant substrate for P-gp.

  • AZD-002 shows low permeability in the absorptive direction (A-B) and a high efflux ratio, strongly indicating that it is a substrate for an efflux transporter like P-gp.[16][17] This could limit its oral absorption and brain penetration.

  • AZD-003 has low intrinsic permeability, which is not primarily due to efflux.

Experimental Protocol: Caco-2 Permeability Assay [10][11][18]

This protocol describes the measurement of bidirectional permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and controls (e.g., Propranolol, Atenolol)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[12]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions.[11][14] A TEER value above a certain threshold (e.g., 200 Ω·cm²) is required.[18] Additionally, a Lucifer yellow permeability assay can be performed to confirm low paracellular transport.[12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B permeability, add the test compound solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • For B-A permeability, add the test compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: At specified time points (e.g., 120 minutes), collect samples from the receiver compartment.[11] Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[17] The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[17]

Permeability Assay Workflow

G cluster_culture Cell Culture & Validation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed->differentiate validate Validate monolayer integrity (TEER, Lucifer Yellow) differentiate->validate wash Wash monolayer with transport buffer validate->wash add_cpd Add test compound to donor compartment (A or B) wash->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Collect samples from donor & receiver incubate->sample analyze Quantify compound concentration by LC-MS/MS sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Plasma Protein Binding: Impact on Distribution and Efficacy

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[19][20] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared.[21][22] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.[20][21] Rapid equilibrium dialysis (RED) is considered the gold standard method for this assessment.[19][22]

Comparative Plasma Protein Binding of Azetidine Derivatives

CompoundHuman Plasma Protein Binding (%)
AZD-001 92.5
AZD-002 99.8
AZD-003 75.0
Warfarin (High Binding) 99.5
Metoprolol (Low Binding) 12.0

Interpretation:

  • AZD-002 is very highly bound to plasma proteins, which could result in a low volume of distribution and a lower-than-expected pharmacological effect for a given total plasma concentration.

  • AZD-003 exhibits moderate binding, suggesting a larger fraction of the drug will be free to exert its therapeutic effect.

  • AZD-001 shows high but not extreme binding.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [21][22][23]

This protocol details the determination of plasma protein binding using a RED device.

Materials:

  • RED device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)

  • Human plasma from pooled donors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls (e.g., Warfarin, Metoprolol)

  • Incubator with shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound and spike it into the human plasma at the desired concentration.

  • Device Assembly: Assemble the RED device according to the manufacturer's instructions.

  • Loading: Add the plasma containing the test compound to one chamber of the insert and an equal volume of PBS to the other chamber.[21]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[21][22]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.[21]

  • Matrix Matching: To minimize analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

Data Analysis: The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100 The percentage of bound drug is then: % Bound = 100 - % Unbound

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a wide range of drugs.[24][25] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the substrate drug, potentially causing adverse effects.[24][25] Therefore, it is a regulatory requirement to assess the potential of new drug candidates to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25]

Comparative CYP450 Inhibition of Azetidine Derivatives (IC₅₀ in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
AZD-001 > 5025.6> 5015.38.9
AZD-002 > 50> 50> 50> 50> 50
AZD-003 12.15.445.82.10.8
Ketoconazole (CYP3A4 inhibitor) ----0.05

Interpretation:

  • AZD-003 shows potent inhibition of CYP3A4 and CYP2D6, and moderate inhibition of CYP2C9, indicating a high potential for drug-drug interactions.

  • AZD-001 demonstrates weak to moderate inhibition of CYP3A4 and CYP2D6.

  • AZD-002 has a clean CYP inhibition profile, suggesting a low risk of metabolism-based drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay [26][27][28]

This protocol describes a method to determine the IC₅₀ value of a test compound against major CYP isoforms using human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Test compound and known inhibitors for each isoform (positive controls)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, the probe substrate, and varying concentrations of the test compound or a known inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specific time that is within the linear range of metabolite formation.

  • Termination: Stop the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the proteins.

  • Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

Data Analysis: The rate of metabolite formation is measured at each concentration of the test compound. The percent inhibition is calculated relative to a vehicle control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a four-parameter logistic equation.[25]

hERG Inhibition: A Critical Cardiac Safety Screen

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization.[29][30][31] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can increase the risk of a life-threatening cardiac arrhythmia.[29][31] Therefore, assessing the potential for hERG channel inhibition is a critical safety screen in early drug discovery.[29]

Comparative hERG Inhibition of Azetidine Derivatives

CompoundhERG IC₅₀ (µM)
AZD-001 12.5
AZD-002 > 30
AZD-003 2.8
Astemizole (Positive Control) 0.01

Interpretation:

  • AZD-003 shows potent hERG inhibition, raising a significant cardiotoxicity concern.

  • AZD-001 exhibits moderate hERG inhibition, which would require further investigation to assess the therapeutic window.

  • AZD-002 has a low potential for hERG-related cardiotoxicity.

Experimental Protocol: Automated Patch Clamp hERG Assay [29][31][32]

This protocol outlines the use of an automated patch-clamp system to assess hERG inhibition.

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG)[29][31]

  • Appropriate intracellular and extracellular solutions for patch-clamp recording

  • Test compound and a known hERG inhibitor (e.g., astemizole or E-4031)

  • Automated patch-clamp system (e.g., QPatch)[31][32]

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a cell suspension in the extracellular solution.

  • System Setup: Load the cells, intracellular solution, and test compounds onto the automated patch-clamp instrument.

  • Recording: The instrument will automatically establish whole-cell patch-clamp recordings.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[29]

  • Compound Application: After establishing a stable baseline current, apply the vehicle control followed by increasing concentrations of the test compound.[29]

  • Data Acquisition: Record the hERG current at each compound concentration.

Data Analysis: The peak tail current is measured in the presence of each concentration of the test compound. The percentage of current inhibition is calculated relative to the vehicle control.[29] The IC₅₀ value is then determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The in vitro ADME profiling of this compound derivatives, as illustrated through this comparative guide, is a critical component of the drug discovery process. By systematically evaluating metabolic stability, permeability, plasma protein binding, and potential for off-target effects such as CYP450 and hERG inhibition, researchers can build a comprehensive understanding of a compound's drug-like properties.

Based on the hypothetical data presented, AZD-002 emerges as the most promising candidate from an ADME perspective. It exhibits high metabolic stability, a low risk of CYP-mediated drug-drug interactions, and a favorable cardiac safety profile. However, its low permeability and high efflux ratio suggest that it is a P-gp substrate, which could limit its oral absorption and CNS penetration. This highlights the multi-faceted nature of drug discovery, where a compound with an excellent safety and metabolism profile may still face challenges with absorption. Further optimization of AZD-002 could focus on reducing its affinity for P-gp while maintaining its other desirable properties.

In contrast, AZD-003 demonstrates several liabilities, including rapid metabolism, potent CYP and hERG inhibition, and low permeability, making it a less desirable candidate for further development. AZD-001 presents a more mixed profile with good permeability but potential concerns regarding metabolic stability and hERG inhibition that would need to be addressed.

This guide underscores the importance of an integrated approach to in vitro ADME testing. The data generated from these assays are not to be viewed in isolation but rather as interconnected pieces of a puzzle that, when assembled, provide a clear picture of a compound's potential to become a successful drug. By employing these robust and well-validated in vitro tools, researchers can de-risk their projects, optimize their chemical series, and ultimately, increase the likelihood of bringing safe and effective medicines to patients.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Springer. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Binding Affinity of 2-(4-bromophenyl)azetidine Fragments to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate process of fragment-based drug discovery (FBDD), the accurate and robust validation of a fragment's binding affinity to its target protein is a cornerstone of success. This guide provides an in-depth, objective comparison of key biophysical techniques for validating the binding of fragments such as 2-(4-bromophenyl)azetidine, a scaffold of increasing interest due to its desirable three-dimensional geometry and synthetic tractability.[1][2][3][4] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate validation strategy for your FBDD campaign.

The journey from a weakly binding fragment to a potent lead compound is paved with meticulous biophysical characterization. Fragments, by their nature, exhibit low affinity, often in the micromolar to millimolar range, which presents a significant challenge for their detection and validation.[5][6] Therefore, highly sensitive and orthogonal biophysical methods are not just advantageous; they are essential for generating reliable data and making informed decisions in the hit-to-lead process.

This guide will compare and contrast three of the most powerful and widely adopted techniques in FBDD for validating fragment binding:

  • Surface Plasmon Resonance (SPR): A label-free, real-time method for quantifying binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization of binding interactions.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool for detecting weak binding and elucidating the structural basis of interaction.

The Strategic Importance of Orthogonal Validation

Relying on a single technique for hit validation is a precarious approach in FBDD. Each method has its own inherent strengths and weaknesses, and can be prone to artifacts. For instance, a primary screen using a high-throughput method like Differential Scanning Fluorimetry (DSF) may yield a number of potential hits.[1] However, these initial hits require confirmation by at least one, and preferably two, orthogonal biophysical techniques to eliminate false positives and build a confident data package for progressing a fragment.[8][9] The convergence of evidence from multiple, independent methods provides the trustworthiness required for significant investment in synthetic chemistry efforts.

Visualizing the Fragment Validation Workflow

A typical FBDD workflow, from initial screening to lead optimization, underscores the critical role of robust hit validation. The following diagram illustrates a standard cascade of experiments.

FBDD_Workflow Primary_Screen Primary Screen (e.g., DSF, High-Conc. Biochemical Assay) Hit_Confirmation Hit Confirmation (Orthogonal Biophysical Method 1) Primary_Screen->Hit_Confirmation Identified Hits Affinity_Characterization Affinity & Thermodynamic Characterization (Orthogonal Biophysical Method 2) Hit_Confirmation->Affinity_Characterization Confirmed Binders Structural_Studies Structural Biology (X-ray Crystallography or NMR) Affinity_Characterization->Structural_Studies Prioritized Hits SAR_by_Analogs Structure-Activity Relationship (SAR) by Analog Synthesis Structural_Studies->SAR_by_Analogs Binding Mode Information Lead_Op Lead Optimization SAR_by_Analogs->Lead_Op

Caption: A typical workflow for a fragment-based drug discovery campaign.

Comparative Analysis of Key Validation Techniques

The choice of validation technique is a critical decision influenced by factors such as the nature of the target protein, the desired throughput, and the specific information required to advance the project. The following table provides a high-level comparison of SPR, ITC, and NMR spectroscopy for fragment validation.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Nuclear Magnetic Resonance (NMR)
Primary Measurement Change in refractive index due to mass change on a sensor surfaceHeat change upon bindingChanges in the nuclear spin environment
Key Outputs kon, koff, KDKD, ΔH, ΔS, Stoichiometry (n)KD, Binding Site Information, Structural Details
Throughput HighMediumLow to Medium
Protein Consumption Low (micrograms)High (milligrams)High (milligrams)
Fragment Solubility Tolerant to some DMSORequires high solubility, sensitive to DMSO mismatchRequires high solubility
Labeling Requirement Label-freeLabel-freeIsotopic labeling for protein-observed methods
Strengths Real-time kinetics, high sensitivity for weak binders, high throughputGold standard for thermodynamics, direct measurement in solutionDetects very weak interactions, provides structural context
Limitations Requires protein immobilization, potential for artifacts from non-specific bindingLower throughput, requires larger amounts of pure proteinTechnically demanding, lower throughput, requires specialized equipment

In-Depth Technical Protocols

The following sections provide detailed, step-by-step protocols for validating the binding of a fragment like this compound to a target protein using SPR, ITC, and NMR.

Surface Plasmon Resonance (SPR) for Affinity and Kinetics

SPR is a powerful, label-free technique that monitors binding events in real time by detecting changes in the refractive index at the surface of a sensor chip.[10][11][12][13] It is highly sensitive and well-suited for detecting the weak and transient interactions characteristic of fragment binding.[11]

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU for fragment screening).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index effects.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+). For fragments, a broad concentration range is recommended, typically from low micromolar to low millimolar, to ensure saturation of the binding curve if possible.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections (blanks) for double referencing.

    • Monitor the association and dissociation phases in real-time.

    • If necessary, use a short pulse of a regeneration solution (e.g., high salt, low pH) to remove bound fragment between injections.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Subtract the average of the blank injections from the fragment injection data.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Alternatively, perform a kinetic analysis by globally fitting the association and dissociation curves to determine the association rate constant (kon) and the dissociation rate constant (koff), from which the KD (koff/kon) can be calculated.

  • Immobilization Level: A higher immobilization level increases the signal for weakly binding fragments, but can also lead to mass transport limitations. The chosen level is a balance between signal and data quality.

  • Reference Flow Cell: This is crucial for distinguishing true binding from non-specific interactions and bulk refractive index changes caused by the solvent (e.g., DMSO) in the fragment solution.[11]

  • Concentration Range: Spanning a wide concentration range around the expected KD is essential for accurate affinity determination.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][14][15] This allows for the determination of the binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[7] This detailed thermodynamic information is invaluable for understanding the driving forces of molecular recognition.

  • Sample Preparation:

    • Dialyze the target protein extensively against the final assay buffer to minimize buffer mismatch effects.

    • Prepare a stock solution of this compound in the same final dialysis buffer. Precise concentration determination of both protein and fragment is critical.

    • The protein concentration in the cell is typically in the range of 10-100 µM, while the fragment concentration in the syringe should be 10-20 times higher.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of 15-30 injections (e.g., 2-3 µL each) with sufficient spacing to allow the signal to return to baseline.

    • The experiment should be conducted at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, ΔH, n). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

  • Buffer Matching: Mismatched buffers between the protein and fragment solutions can generate large heats of dilution, obscuring the true binding signal. Extensive dialysis is non-negotiable.

  • Concentration Ratio: A high syringe-to-cell concentration ratio is necessary to achieve saturation of the binding sites and generate a complete binding isotherm, which is essential for accurate fitting.[16]

  • Control Experiments: A titration of the fragment into buffer alone should be performed to measure the heat of dilution of the fragment, which must be subtracted from the protein-fragment titration data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is a highly versatile and robust technique for fragment screening and validation.[17][18] It can detect very weak binding interactions and, importantly, provide information about the binding site on the protein.[19] Protein-observed NMR experiments, such as 1H-15N HSQC, are particularly powerful for hit validation.

  • Protein Preparation:

    • Express and purify the target protein with uniform 15N-labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing 15NH4Cl as the sole nitrogen source.

    • Prepare a concentrated, stable sample of the 15N-labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H2O/10% D2O).

  • NMR Titration:

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

    • Prepare a concentrated stock solution of this compound in the same NMR buffer, ideally with deuterated DMSO if solubility is an issue.

    • Add increasing amounts of the fragment stock solution to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series. Binding of the fragment will cause chemical shift perturbations (CSPs) for the amide peaks of residues at or near the binding site.

    • Track the movement of the perturbed peaks as a function of fragment concentration.

    • The magnitude of the CSPs can be plotted against the ligand concentration and fit to a binding equation to determine the KD.

    • If backbone assignments for the protein are available, the perturbed residues can be mapped onto the protein structure to identify the binding site.

  • Isotopic Labeling: 15N-labeling allows for the specific observation of the protein's amide signals, filtering out the overwhelming signals from the unlabeled fragment and solvent.

  • HSQC Experiment: The 2D 1H-15N HSQC experiment provides excellent resolution, allowing for the observation of individual residue signals, which is critical for identifying binding-induced changes.

  • Concentration: The protein concentration needs to be high enough to obtain a good signal-to-noise ratio in a reasonable amount of time.

Visualizing the Validation Process

The decision-making process for choosing a validation technique can be visualized as a flowchart, guiding the researcher based on the specific needs of their project.

Validation_Decision_Tree Start Start: Validating a Fragment Hit Question1 Need Kinetic Data (kon, koff)? Start->Question1 SPR Use Surface Plasmon Resonance (SPR) Question1->SPR Yes Question2 Need Full Thermodynamic Profile (ΔH, ΔS)? Question1->Question2 No End Proceed with Validated Hit SPR->End ITC Use Isothermal Titration Calorimetry (ITC) Question2->ITC Yes Question3 Need Binding Site Information? Question2->Question3 No ITC->End NMR Use NMR Spectroscopy (e.g., HSQC) Question3->NMR Yes Question3->End No NMR->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.